molecular formula C19H19NO5 B609060 Mitochonic acid 35

Mitochonic acid 35

货号: B609060
分子量: 341.4 g/mol
InChI 键: MZSYAASXDPWPAL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mitochonic Acid 35 is a dual inhibitor of TNF-α and TGF-β1. It acts by inhibiting IκB kinase phosphorylation and Smad3 phosphorylation.

属性

分子式

C19H19NO5

分子量

341.4 g/mol

IUPAC 名称

2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid

InChI

InChI=1S/C19H19NO5/c1-23-15-5-12(6-16(8-15)24-2)11-25-14-3-4-18-17(9-14)13(10-20-18)7-19(21)22/h3-6,8-10,20H,7,11H2,1-2H3,(H,21,22)

InChI 键

MZSYAASXDPWPAL-UHFFFAOYSA-N

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Mitochonic Acid 35;  Mitochonic Acid-35;  MA-35;  MA 35;  MA35; 

产品来源

United States

Foundational & Exploratory

Mitochonic Acid 35: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochonic acid 35 (MA-35), an indole derivative identified as 5-(3, 5-dimethoxybenzyloxy)-3-indoleacetic acid, is an emerging small molecule with potent anti-inflammatory and anti-fibrotic properties.[1][2] This technical guide provides an in-depth overview of the core mechanism of action of MA-35, focusing on its dual inhibitory effects on the Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta 1 (TGF-β1) signaling pathways. The information presented herein is based on available preclinical research and is intended to provide a comprehensive resource for researchers and professionals in drug development.

Core Mechanism of Action: Dual Inhibition of Pro-inflammatory and Pro-fibrotic Pathways

The primary mechanism of action of this compound revolves around its ability to concurrently suppress two key signaling cascades implicated in chronic inflammation and fibrosis: the TNF-α and TGF-β1 pathways.[1][3] This dual inhibition is a significant feature of MA-35, positioning it as a potential therapeutic agent for diseases with complex pathologies involving both inflammatory and fibrotic components, such as renal fibrosis and colitis-associated cancer.[1][4][5]

Inhibition of the TNF-α Signaling Pathway

The anti-inflammatory effects of MA-35 are mediated through the targeted inhibition of the canonical NF-κB signaling pathway, which is a central mediator of inflammatory responses.

  • Molecular Target: IκB Kinase (IKK) MA-35 has been shown to inhibit the phosphorylation of IκB kinase (IKK).[1][2] IKK is a critical enzyme complex responsible for the phosphorylation of the inhibitor of κB (IκB).

  • Downstream Effects By inhibiting IKK phosphorylation, MA-35 prevents the subsequent phosphorylation and degradation of IκBα. This, in turn, sequesters the nuclear factor-kappa B (NF-κB) dimer in the cytoplasm, preventing its translocation to the nucleus. The net result is the attenuation of the transcriptional activation of a wide array of pro-inflammatory genes, including cytokines and chemokines. In vivo studies have demonstrated that this mechanism leads to the amelioration of hepatic inflammation.[1]

Inhibition of the TGF-β1 Signaling Pathway

MA-35 exhibits potent anti-fibrotic activity by targeting the canonical Smad signaling pathway, a primary driver of fibrosis in various tissues.

  • Molecular Target: Smad2 and Smad3 Phosphorylation MA-35 effectively inhibits the phosphorylation of Smad3, a key receptor-regulated Smad (R-Smad) in the TGF-β1 pathway.[1][4] Evidence also suggests that MA-35 can inhibit the phosphorylation of Smad2.[4]

  • Downstream Effects The inhibition of Smad2/3 phosphorylation prevents their association with the common mediator Smad4 and their subsequent translocation into the nucleus. This blockade leads to the downregulation of TGF-β1-induced expression of fibrotic genes, such as those encoding for extracellular matrix proteins like fibronectin and collagen.[1][4]

  • Epigenetic Regulation Beyond inhibiting Smad phosphorylation, MA-35 has been found to inhibit the TGF-β1-induced histone modification H3K4me1 at the promoter regions of fibrotic genes.[1][3] This epigenetic modulation contributes to the suppression of fibrotic gene expression.

Data Presentation: Summary of MA-35 Effects

Due to the limited availability of specific quantitative data in the public domain, the following tables summarize the observed qualitative effects of this compound in preclinical studies.

In Vitro Effects of this compound
Pathway Observed Effect
TNF-α SignalingInhibition of IκB kinase (IKK) phosphorylation.[1][2]
Reduced phosphorylation of IκBα.
Decreased nuclear translocation of NF-κB.
TGF-β1 SignalingInhibition of Smad3 phosphorylation.[1][4]
Inhibition of Smad2 phosphorylation.[4]
Downregulation of TGF-β1-induced fibrotic gene expression (e.g., Fibronectin 1, Collagen Type 1 Alpha 1).[1][4]
Epigenetic ModificationInhibition of TGF-β1-induced H3K4me1 histone modification at fibrotic gene promoters.[1][3]
In Vivo Effects of this compound (Colitis-Associated Cancer Mouse Model)
Parameter Observed Effect
Disease Activity Improved disease activity index score.[4][5]
Improved survival rate.[4][5]
Blocked progression of anemia.[4][5]
Attenuated shortening of the colon.[4][5]
Tumorigenesis Reduced macroscopic formation of tumors in the colon.[4][5]
Histopathology Reduced inflammation in areas with dysplasia.[4][5]
Reduced fibrosis in areas with dysplasia.[4][5]
Gene Expression (Colon) Tendency to reduce TNF-α mRNA levels.[4][5]
Significantly reduced Interleukin 6 (IL-6) mRNA levels.[4]
Significantly reduced TGF-β1 mRNA levels.[4][5]
Significantly reduced Fibronectin 1 (Fn1) mRNA levels.[4][5]

Experimental Protocols

The following are detailed, representative methodologies for key experiments relevant to the study of this compound's mechanism of action.

Note: The exact, detailed protocols from the original MA-35 studies are not fully available in the public domain. The following protocols are based on standard laboratory practices and information from related research articles.

Western Blot Analysis for IKK and Smad Phosphorylation

This protocol describes a general procedure for assessing the inhibitory effect of MA-35 on the phosphorylation of IKK and Smad proteins in cell culture.

  • Cell Culture and Treatment:

    • Culture appropriate cell lines (e.g., HT-29 human colon cancer cells for Smad phosphorylation, or a relevant cell line for IKK phosphorylation) in standard growth medium.

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours prior to treatment.

    • Pre-incubate the cells with varying concentrations of this compound (e.g., 10 µM, 30 µM, 50 µM) or vehicle control (e.g., DMSO) for 1-2 hours.

    • Stimulate the cells with the appropriate agonist:

      • For IKK phosphorylation: TNF-α (e.g., 10 ng/mL) for 15-30 minutes.

      • For Smad phosphorylation: TGF-β1 (e.g., 5 ng/mL) for 30-120 minutes.

  • Protein Extraction:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the protein samples on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:

      • Phospho-IKKα/β

      • Total IKKβ

      • Phospho-Smad2

      • Phospho-Smad3

      • Total Smad2/3

      • A loading control (e.g., GAPDH or β-actin)

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image with a chemiluminescence imager.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

Azoxymethane (AOM) / Dextran Sodium Sulfate (DSS) Induced Colitis-Associated Cancer Model

This protocol outlines a common method for inducing colitis-associated cancer in mice to evaluate the in vivo efficacy of MA-35.

  • Animals:

    • Use 6-8 week old male C57BL/6 mice.

    • Acclimatize the animals for at least one week before the start of the experiment.

    • Maintain the animals under standard laboratory conditions with free access to food and water.

  • Induction of Colitis-Associated Cancer:

    • Day 0: Administer a single intraperitoneal (i.p.) injection of azoxymethane (AOM) at a dose of 10 mg/kg body weight.

    • Day 5: Begin the first cycle of DSS treatment. Provide 2.5% (w/v) DSS in the drinking water for 5-7 days.

    • Follow the DSS treatment with a recovery period of 14-16 days with regular drinking water.

    • Repeat the DSS cycle (2.5% DSS for 5-7 days followed by regular water for 14-16 days) for a total of 2-3 cycles.

  • MA-35 Treatment:

    • Prepare a suspension of this compound in a suitable vehicle (e.g., corn oil).

    • Administer MA-35 orally (e.g., by gavage) at a specified dose (e.g., 50 mg/kg) daily, starting from a predetermined time point (e.g., from the beginning of the first DSS cycle) and continuing for the duration of the experiment (e.g., 70 days).[4]

    • The control group should receive the vehicle only.

  • Monitoring and Endpoint Analysis:

    • Monitor the mice regularly for body weight, stool consistency, and signs of rectal bleeding to calculate a Disease Activity Index (DAI).

    • At the end of the study (e.g., day 70-80), euthanize the mice.

    • Harvest the colons and measure their length.

    • Count and measure the size of macroscopic tumors.

    • Fix portions of the colon in 10% neutral buffered formalin for histological analysis (e.g., H&E staining) to assess inflammation and dysplasia.

    • Snap-freeze other portions of the colon in liquid nitrogen for molecular analysis (e.g., RNA extraction for qRT-PCR to measure gene expression of inflammatory and fibrotic markers).

Mandatory Visualizations

TNF_alpha_signaling_pathway cluster_nucleus Nucleus TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates (P) NF_kappaB NF-κB IkappaB->NF_kappaB Releases Nucleus Nucleus NF_kappaB->Nucleus Translocates NF_kappaB_n NF-κB Inflammatory_Genes Inflammatory Gene Transcription MA35 This compound MA35->IKK_complex Inhibits Phosphorylation NF_kappaB_n->Inflammatory_Genes Induces

Caption: TNF-α signaling pathway and the inhibitory action of this compound.

TGF_beta1_signaling_pathway cluster_nucleus Nucleus TGF_beta1 TGF-β1 TGFBR TGF-β Receptor (Type I/II) TGF_beta1->TGFBR Binds Smad2_3 Smad2/3 TGFBR->Smad2_3 Phosphorylates (P) p_Smad2_3 p-Smad2/3 Smad_complex p-Smad2/3-Smad4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates Smad_complex_n p-Smad2/3-Smad4 Complex Fibrotic_Genes Fibrotic Gene Transcription MA35 This compound MA35->Smad2_3 Inhibits Phosphorylation Smad_complex_n->Fibrotic_Genes Induces

Caption: TGF-β1 signaling pathway and the inhibitory action of this compound.

experimental_workflow start Start: Disease Model Selection (e.g., AOM/DSS Mice) treatment Treatment Groups: 1. Vehicle Control 2. MA-35 start->treatment monitoring In-life Monitoring: - Disease Activity Index - Body Weight - Survival treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint histology Histopathology: - H&E Staining (Inflammation, Dysplasia) endpoint->histology molecular Molecular Analysis: - qRT-PCR (Gene Expression) - Western Blot (Protein Levels) endpoint->molecular data_analysis Data Analysis & Conclusion histology->data_analysis molecular->data_analysis

Caption: Experimental workflow for in vivo evaluation of this compound.

References

Mitochonic Acid 35: A Technical Guide to its Discovery and Dual Inhibition of Pro-inflammatory and Pro-fibrotic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochonic acid 35 (MA-35), a novel indole derivative, has been identified as a potent dual inhibitor of two critical signaling pathways implicated in a range of pathologies: tumor necrosis factor-alpha (TNF-α) and transforming growth factor-beta 1 (TGF-β1). This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of MA-35. It details the experimental methodologies employed in its characterization and presents key quantitative data in a structured format. Furthermore, it visualizes the targeted signaling pathways and experimental workflows to facilitate a deeper understanding of this promising therapeutic candidate.

Discovery of this compound

This compound was discovered through a screening of a chemical library of newly synthesized indole-3-acetic-acid analogs. The initial screening aimed to identify compounds with cytoprotective effects. MA-35, chemically identified as 2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid, emerged as a lead compound due to its potent biological activities.[1][2] This discovery builds upon research into a class of compounds known as mitochonic acids, such as MA-5, which were initially investigated for their potential to ameliorate mitochondrial dysfunction by enhancing ATP production.[3][4][5][6]

Subsequent investigations revealed that a primary mechanism of action for MA-35 is the dual inhibition of the pro-inflammatory TNF-α pathway and the pro-fibrotic TGF-β1 pathway.[1][2] This dual activity positions MA-35 as a promising candidate for diseases with both inflammatory and fibrotic components, such as inflammatory bowel disease and renal fibrosis.[1][7]

Synthesis of this compound

While the primary research publications identify this compound as 2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid, a detailed, step-by-step synthesis protocol is not provided in the available scientific literature. However, the synthesis of indole derivatives is a well-established field in organic chemistry. The general synthesis would likely involve the construction of the indole core, followed by the ether linkage of the 3,5-dimethoxybenzyl group at the 5-position and the introduction of the acetic acid moiety at the 3-position.

Mechanism of Action: Dual Pathway Inhibition

MA-35 exerts its therapeutic effects by concurrently targeting two distinct signaling cascades:

  • Inhibition of the TNF-α Pathway: MA-35 inhibits the TNF-α signaling pathway by preventing the phosphorylation of IκB kinase (IKK).[1][2] The IKK complex is a key regulator of the canonical NF-κB pathway. By inhibiting IKK phosphorylation, MA-35 prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory genes.

  • Inhibition of the TGF-β1 Pathway: MA-35 also attenuates TGF-β1 signaling by inhibiting the phosphorylation of Smad3, a key downstream effector in the TGF-β1 cascade.[1][2] The phosphorylation of Smad3 by the activated TGF-β receptor complex is a critical step for its nuclear translocation and subsequent regulation of target genes involved in fibrosis, such as fibronectin and collagen.[1]

The dual inhibition of these pathways by a single molecule is a significant advantage, as both inflammation and fibrosis are often intertwined in chronic diseases.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Inhibition of TGF-β1-induced Smad3 Phosphorylation

Cell LineTreatmentMA-35 Concentration (µM)Inhibition of Smad3 Phosphorylation (%)
HT-29TGF-β110Significant
HT-29TGF-β130Significant
HT-29TGF-β150Significant

Data extracted from graphical representations in the source material. "Significant" indicates a statistically significant reduction compared to TGF-β1 treatment alone.

Table 2: In Vivo Efficacy of MA-35 in a Murine Model of Colitis-Associated Cancer (AOM/DSS Model)

ParameterAOM/DSS Control GroupAOM/DSS + MA-35 Group
Survival RateDecreasedImproved
Disease Activity Index (DAI) ScoreElevatedImproved
Colon LengthShortenedSignificantly less shortening
Macroscopic Tumor FormationPresentReduced
TNF-α mRNA level (colon)ElevatedTendency to be reduced
Interleukin 6 (IL-6) mRNA level (colon)ElevatedSignificantly reduced
TGF-β1 mRNA level (colon)ElevatedSignificantly reduced
Fibronectin 1 (Fn1) mRNA level (colon)ElevatedSignificantly reduced

This table summarizes the qualitative and quantitative outcomes reported in the study by Kanehira et al. (2019).[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on standard laboratory procedures and the descriptions provided in the primary literature.

Cell Culture and Treatments
  • Cell Lines: Human colon cancer cell line HT-29 and human renal fibroblast cell line LX-2 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Treatment Protocol: For signaling pathway analysis, cells are serum-starved for 24 hours prior to treatment. Cells are then pre-incubated with varying concentrations of MA-35 (or vehicle control, typically DMSO) for 1 hour before stimulation with either recombinant human TNF-α (10 ng/mL) or TGF-β1 (5 ng/mL).

Western Blotting for Phosphorylated Proteins (IKK and Smad3)
  • Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated IKK, total IKK, phosphorylated Smad3, or total Smad3.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the protein bands.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Total RNA is extracted from cells or colon tissue using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR: Real-time PCR is performed using a SYBR Green master mix and gene-specific primers for TNF-α, IL-6, TGF-β1, and Fibronectin 1. The relative gene expression is calculated using the 2-ΔΔCt method, with GAPDH used as the housekeeping gene for normalization.

Murine Model of Colitis-Associated Cancer (AOM/DSS Model)
  • Animals: Male C57BL/6 mice (6-8 weeks old) are used for this model.

  • Induction of Colitis-Associated Cancer:

    • On day 0, mice receive a single intraperitoneal injection of azoxymethane (AOM) (10 mg/kg).

    • One week after the AOM injection, mice are given 2.5% (w/v) dextran sulfate sodium (DSS) in their drinking water for 7 days.

    • This is followed by a 14-day recovery period with regular drinking water. This cycle is typically repeated two more times.

  • MA-35 Administration: MA-35 is administered orally on a daily basis throughout the 70-day experimental period.

  • Evaluation: Mice are monitored for weight loss, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI). At the end of the experiment, colons are excised, and the number and size of tumors are recorded. Colon tissue is collected for histological analysis and qRT-PCR.

Visualizations

Signaling Pathways

Caption: MA-35 dual inhibition of TNF-α and TGF-β1 signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation screening Screening of Indole Derivatives synthesis Chemical Synthesis of MA-35 screening->synthesis treatment MA-35 Treatment & TNF-α/TGF-β1 Stimulation synthesis->treatment ma35_admin Oral Administration of MA-35 synthesis->ma35_admin cell_culture Cell Culture (e.g., HT-29, LX-2) cell_culture->treatment western_blot Western Blot (p-IKK, p-Smad3) treatment->western_blot qpcr_vitro qRT-PCR (Inflammatory/Fibrotic Genes) treatment->qpcr_vitro animal_model AOM/DSS Murine Model of Colitis-Associated Cancer animal_model->ma35_admin evaluation Evaluation of DAI, Tumor Formation, & Colon Length ma35_admin->evaluation histology Histological Analysis evaluation->histology qpcr_vivo qRT-PCR of Colon Tissue evaluation->qpcr_vivo

Caption: Experimental workflow for the discovery and evaluation of MA-35.

References

In-Depth Technical Guide: The Cytoprotective Effects of Mitochonic Acid 35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochonic acid 35 (MA-35), a novel indole-3-acetic acid derivative, has emerged as a promising cytoprotective agent with significant therapeutic potential. This technical guide provides a comprehensive overview of the core mechanisms underlying the protective effects of MA-35, focusing on its dual inhibitory action on key signaling pathways implicated in inflammation and fibrosis. This document synthesizes available preclinical data, details experimental methodologies, and presents quantitative findings in a structured format to support further research and development efforts in the fields of nephrology, gastroenterology, and oncology.

Core Mechanism of Action: Dual Inhibition of TNF-α and TGF-β1 Signaling

The primary cytoprotective effect of this compound stems from its ability to concurrently inhibit two critical signaling pathways: the tumor necrosis factor-alpha (TNF-α) pathway, a major driver of inflammation, and the transforming growth factor-beta1 (TGF-β1) pathway, a key mediator of fibrosis. This dual-action mechanism positions MA-35 as a potent therapeutic candidate for diseases characterized by a complex interplay of chronic inflammation and tissue remodeling.

Inhibition of the TNF-α Signaling Pathway

MA-35 attenuates the inflammatory cascade initiated by TNF-α. The binding of TNF-α to its receptor typically triggers a signaling cascade that results in the activation of the nuclear factor-kappa B (NF-κB) pathway. A pivotal step in this activation is the phosphorylation of the IκB kinase (IKK) complex.

Experimental evidence demonstrates that MA-35 exerts its anti-inflammatory effects by inhibiting the phosphorylation of IKK. This action prevents the subsequent degradation of the inhibitor of NF-κB (IκB), thereby blocking the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.

TNF_alpha_Pathway TNFa TNF-α TNFR TNF-α Receptor TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates pIKK p-IKK IKK->pIKK Phosphorylation IkB IκB pIKK->IkB Phosphorylates pIkB p-IκB IkB->pIkB NFkB NF-κB pIkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to Inflammation Pro-inflammatory Gene Expression nucleus->Inflammation Induces MA35 This compound MA35->pIKK

Figure 1: MA-35 Inhibition of the TNF-α Signaling Pathway.
Inhibition of the TGF-β1 Signaling Pathway

TGF-β1 is a pleiotropic cytokine that plays a central role in the pathogenesis of fibrosis by promoting the differentiation of fibroblasts into myofibroblasts and stimulating the excessive deposition of extracellular matrix (ECM) components. The canonical TGF-β1 signaling pathway involves the phosphorylation of Smad proteins, particularly Smad2 and Smad3, which then translocate to the nucleus to regulate the transcription of fibrotic genes.

MA-35 has been shown to effectively block the TGF-β1 signaling cascade by inhibiting the phosphorylation of both Smad2 and Smad3. This inhibitory action prevents the nuclear accumulation of the Smad complex and subsequently downregulates the expression of key fibrotic markers such as fibronectin and collagen.

TGF_beta1_Pathway TGFb1 TGF-β1 TGFbR TGF-β1 Receptor TGFb1->TGFbR Binds Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex Smad Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex nucleus Nucleus SmadComplex->nucleus Translocates to Fibrosis Fibrotic Gene Expression nucleus->Fibrosis Induces MA35 This compound MA35->pSmad23

Figure 2: MA-35 Inhibition of the TGF-β1 Signaling Pathway.

Quantitative Data on the Cytoprotective Effects of this compound

The following tables summarize the quantitative data from preclinical studies investigating the efficacy of MA-35 in cellular and animal models.

Table 1: In Vitro Inhibition of Pro-inflammatory and Pro-fibrotic Signaling
Cell LineTargetTreatmentMA-35 Concentration (µM)Observed Effect
HT-29p-Smad3TGF-β1 (10 ng/mL)10Reduction in p-Smad3 levels
HT-29p-Smad3TGF-β1 (10 ng/mL)30Significant reduction in p-Smad3 levels
HT-29p-Smad3TGF-β1 (10 ng/mL)50Strong reduction in p-Smad3 levels
HT-29p-Smad2TGF-β1 (10 ng/mL)10Reduction in p-Smad2 levels
HT-29p-Smad2TGF-β1 (10 ng/mL)30Significant reduction in p-Smad2 levels
HT-29p-Smad2TGF-β1 (10 ng/mL)50Strong reduction in p-Smad2 levels
Table 2: In Vivo Efficacy of MA-35 in a Colitis-Associated Cancer Model (AOM/DSS)
ParameterAOM/DSS ControlAOM/DSS + MA-35
Survival Rate LowerSignificantly Improved
Disease Activity Index (DAI) Score ElevatedSignificantly Reduced
Colon Length ShortenedSignificantly Preserved
Tumor Formation PresentSignificantly Reduced
Inflammation (Microscopic) SevereReduced
Fibrosis (Microscopic) SevereReduced
TNF-α mRNA (colon) IncreasedTendency to be reduced
IL-6 mRNA (colon) IncreasedSignificantly Reduced
TGF-β1 mRNA (colon) IncreasedSignificantly Reduced
Fibronectin 1 mRNA (colon) IncreasedSignificantly Reduced
Table 3: In Vivo Efficacy of MA-35 in a Renal Fibrosis Model (UUO)
ParameterUUO ControlUUO + MA-35
Interstitial Fibrosis SevereAttenuated
Inflammation SevereAttenuated
p-Smad3 Levels IncreasedSignificantly Decreased
TGF-β1 mRNA IncreasedSignificantly Suppressed
Fibronectin mRNA IncreasedSignificantly Suppressed
Collagen I mRNA IncreasedSignificantly Suppressed
PAI-1 mRNA IncreasedSignificantly Suppressed

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the evaluation of this compound's cytoprotective effects.

In Vitro Inhibition of IKK and Smad Phosphorylation

in_vitro_protocol start Start: Cell Culture (e.g., HT-29 cells) serum_starve Serum Starvation (24 hours) start->serum_starve pretreatment Pre-treatment with MA-35 (10, 30, 50 µM for 1 hour) serum_starve->pretreatment stimulation Stimulation with TNF-α (10 ng/mL) or TGF-β1 (10 ng/mL) pretreatment->stimulation cell_lysis Cell Lysis stimulation->cell_lysis western_blot Western Blot Analysis (p-IKK, IKK, p-Smad2/3, Smad2/3) cell_lysis->western_blot quantification Densitometric Quantification western_blot->quantification end End: Data Analysis quantification->end

Figure 3: Workflow for In Vitro Signaling Inhibition Assays.

Methodology:

  • Cell Culture: Human colon cancer cells (HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Serum Starvation: Prior to treatment, cells are incubated in serum-free medium for 24 hours to synchronize the cell cycle and reduce basal signaling activity.

  • Pre-treatment: Cells are pre-treated with varying concentrations of MA-35 (e.g., 10, 30, 50 µM) for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with either recombinant human TNF-α (e.g., 10 ng/mL) or TGF-β1 (e.g., 10 ng/mL) for a specified duration to induce the phosphorylation of target proteins (e.g., 15-30 minutes for p-IKK, 120 minutes for p-Smad2/3).

  • Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a standard assay.

  • Western Blotting: Equal amounts of protein are subjected to SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated and total forms of IKK, Smad2, and Smad3.

  • Data Analysis: Protein bands are visualized and quantified using densitometry. The ratio of phosphorylated to total protein is calculated to determine the inhibitory effect of MA-35.

In Vivo Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis

uuo_protocol start Start: Animal Acclimatization ma35_admin MA-35 Administration (e.g., via osmotic pump, starting 3 days prior to UUO) start->ma35_admin uuo_surgery Unilateral Ureteral Obstruction (UUO) Surgery (Ligation of one ureter) ma35_admin->uuo_surgery post_op_monitoring Post-operative Monitoring (5 days) uuo_surgery->post_op_monitoring sacrifice Sacrifice and Tissue Collection (Kidneys) post_op_monitoring->sacrifice analysis Analysis: - Histology (H&E, Masson's Trichrome) - Immunohistochemistry (p-Smad3) - qRT-PCR (fibrotic and inflammatory markers) sacrifice->analysis end End: Data Evaluation analysis->end

Figure 4: Experimental Workflow for the UUO Model.

Methodology:

  • Animal Model: Male mice (e.g., C57BL/6) are used.

  • MA-35 Administration: MA-35 is administered to the treatment group, for example, via a subcutaneously implanted osmotic pump, commencing 3 days prior to the surgical procedure to ensure adequate drug levels.

  • Surgical Procedure: Under anesthesia, the left ureter is ligated at two points with surgical silk. Sham-operated animals undergo the same procedure without ureteral ligation.

  • Post-operative Care and Monitoring: Animals are monitored for a defined period, typically 5 to 7 days, to allow for the development of renal fibrosis.

  • Tissue Harvesting and Analysis: At the end of the experimental period, mice are euthanized, and both the obstructed and contralateral kidneys are harvested. Kidney tissues are then processed for histological analysis (e.g., Hematoxylin and Eosin, Masson's trichrome staining), immunohistochemistry for markers like p-Smad3, and quantitative real-time PCR (qRT-PCR) for the expression of genes associated with fibrosis (e.g., Tgfb1, Fn1, Col1a1) and inflammation.

In Vivo Azoxymethane (AOM) and Dextran Sodium Sulfate (DSS) Model of Colitis-Associated Cancer

aom_dss_protocol start Start: Animal Acclimatization aom_injection Day 0: AOM Injection (single intraperitoneal dose) start->aom_injection dss_cycle1 Week 1: DSS in Drinking Water aom_injection->dss_cycle1 ma35_oral Daily Oral Administration of MA-35 (throughout the 70-day period) aom_injection->ma35_oral monitoring Monitoring: - Body Weight - Disease Activity Index (DAI) - Survival aom_injection->monitoring recovery1 Weeks 2-3: Regular Water dss_cycle1->recovery1 dss_cycle2 Week 4: DSS in Drinking Water recovery1->dss_cycle2 recovery2 Weeks 5-6: Regular Water dss_cycle2->recovery2 dss_cycle3 Week 7: DSS in Drinking Water recovery2->dss_cycle3 final_recovery Weeks 8-10: Regular Water dss_cycle3->final_recovery sacrifice Day 70: Sacrifice and Tissue Collection (Colon) final_recovery->sacrifice ma35_oral->sacrifice monitoring->sacrifice analysis Analysis: - Macroscopic Tumor Assessment - Histology (H&E) - qRT-PCR (inflammatory and fibrotic markers) sacrifice->analysis end End: Data Evaluation analysis->end

Figure 5: Experimental Workflow for the AOM/DSS Model.

Methodology:

  • Animal Model: Male mice are typically used.

  • Induction of Colitis-Associated Cancer: On day 0, mice receive a single intraperitoneal injection of azoxymethane (AOM). This is followed by cycles of dextran sodium sulfate (DSS) administered in the drinking water to induce chronic colitis. A common protocol involves three cycles of DSS.

  • MA-35 Administration: MA-35 is administered orally on a daily basis throughout the entire experimental period (e.g., 70 days).

  • Monitoring: Mice are monitored regularly for body weight changes, signs of colitis (Disease Activity Index), and survival.

  • Tissue Harvesting and Analysis: At the end of the study, mice are euthanized, and the colons are excised. Macroscopic tumors are counted and measured. Colon tissues are then processed for histological examination and qRT-PCR analysis of inflammatory and fibrotic gene expression.

Broader Cytoprotective Potential: Antioxidant Effects

While the primary characterized mechanism of MA-35 is the dual inhibition of TNF-α and TGF-β1 signaling, its indole-3-acetic acid backbone suggests potential antioxidant properties. Indole derivatives are known to possess radical scavenging and antioxidant activities. Although direct experimental evidence for the antioxidant effects of MA-35 is currently limited, this represents a promising area for future investigation. The potential to mitigate oxidative stress, a common feature in inflammatory and fibrotic diseases, could contribute significantly to the overall cytoprotective profile of MA-35.

Conclusion and Future Directions

This compound demonstrates significant cytoprotective effects in preclinical models of renal fibrosis and colitis-associated cancer. Its unique dual-action mechanism, targeting both inflammation and fibrosis, underscores its therapeutic potential for a range of complex diseases. The quantitative data presented in this guide provide a solid foundation for further investigation.

Future research should focus on:

  • Determining the precise IC50 values of MA-35 for TNF-α and TGF-β1 signaling inhibition.

  • Conducting detailed dose-response studies to establish optimal therapeutic windows.

  • Investigating the pharmacokinetic and pharmacodynamic properties of MA-35.

  • Elucidating the potential antioxidant and other off-target effects that may contribute to its cytoprotective profile.

  • Evaluating the efficacy and safety of MA-35 in a broader range of disease models.

This in-depth technical guide serves as a valuable resource for the scientific community to advance the development of this compound as a novel therapeutic agent.

The Structure-Activity Relationship of Mitochonic Acid 35: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochonic acid 35 (MA-35) is an indole derivative that has garnered interest for its potential therapeutic applications, notably its ability to modulate key inflammatory and fibrotic signaling pathways. This technical guide provides a comprehensive overview of the current understanding of the structure-activity relationship (SAR) of MA-35, with a focus on its inhibitory effects on Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta 1 (TGF-β1) signaling. Due to the limited public data on the direct SAR of MA-35, this document extrapolates potential relationships from the broader class of indole-based inhibitors targeting these pathways. Detailed experimental protocols for assessing the biological activity of MA-35 and its analogs are also provided, alongside diagrams of the relevant signaling pathways to facilitate a deeper understanding of its mechanism of action.

Introduction

This compound, a compound belonging to the indole acetic acid class, has been identified as a potent inhibitor of pro-inflammatory and pro-fibrotic cytokines. Its therapeutic potential lies in its ability to interfere with the signaling cascades of TNF-α and TGF-β1, both of which are pivotal in the pathogenesis of numerous diseases, including inflammatory disorders and cancer. Understanding the relationship between the chemical structure of MA-35 and its biological activity is crucial for the rational design of more potent and selective analogs. This guide aims to consolidate the available information and provide a framework for future research and development.

Core Structure of this compound

While the exact structure of this compound is not widely disclosed in publicly available literature, it is described as an indole compound. For the purpose of this guide, we will consider a generalized indole-3-acetic acid scaffold, which is a common core for this class of molecules. The key features amenable to synthetic modification and SAR exploration include the indole ring system, the acetic acid side chain, and potential substitution points on both the aromatic and pyrrole rings of the indole nucleus.

Structure-Activity Relationship of Indole Derivatives as TNF-α and TGF-β1 Inhibitors

Inhibition of TNF-α

The inhibition of TNF-α by indole derivatives often involves the modulation of downstream signaling pathways, such as the NF-κB pathway. The following SAR observations have been made for this class of compounds:

  • Substitution on the Indole Ring: The nature and position of substituents on the indole ring significantly influence anti-inflammatory activity. Electron-withdrawing groups, such as halogens, at the 5- or 6-position of the indole ring can enhance inhibitory activity against TNF-α.[1]

  • The Acetic Acid Side Chain: The carboxylic acid moiety is often crucial for activity, potentially through interactions with target proteins. Esterification or amidation of the carboxylic acid can modulate potency and pharmacokinetic properties.

  • N-Substitution of the Indole: Substitution on the indole nitrogen with various groups, including benzyl or substituted phenyl rings, has been shown to impact TNF-α inhibitory potency.[2]

Inhibition of TGF-β1 Signaling

TGF-β1 signaling is mediated through serine/threonine kinase receptors, and its inhibition by small molecules is an active area of research. For indole derivatives, the following structural features are of note:

  • Bicyclic Core: The indole scaffold itself serves as a privileged structure for kinase inhibition.

  • Side Chain Modifications: Alterations to the acetic acid side chain can influence receptor binding and inhibitory activity. The length and flexibility of this chain are important parameters for optimization.

  • Substituents on the Aromatic Ring: The introduction of specific substituents on the benzene portion of the indole ring can lead to enhanced potency and selectivity for TGF-β1 receptor kinases.

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs

Modification Position Hypothesized Effect on TNF-α Inhibition Hypothesized Effect on TGF-β1 Inhibition Rationale/Comments
Halogenation5- or 6-position of indoleIncreaseIncreaseElectron-withdrawing groups can enhance binding affinity.
Alkylation/ArylationIndole Nitrogen (N1)ModulateModulateCan alter steric and electronic properties, influencing target interaction.
EsterificationCarboxylic acidDecrease or ModulateDecrease or ModulateThe free acid may be essential for key interactions. Esterification could create a prodrug.
AmidationCarboxylic acidModulateModulateIntroduction of different amide substituents can explore new binding interactions.
Chain extension/branchingAcetic acid side chainDecreaseModulateMay disrupt optimal positioning for TNF-α inhibition but could be tolerated or beneficial for TGF-β1 receptor binding.

Signaling Pathways

TNF-α Signaling Pathway

TNF-α exerts its effects by binding to its receptors, TNFR1 and TNFR2, initiating a cascade of intracellular events that lead to the activation of transcription factors such as NF-κB and AP-1, ultimately resulting in the expression of pro-inflammatory genes.

TNF_alpha_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK Complex IKK Complex TRAF2->IKK Complex Activation RIP1->IKK Complex Activation I-kappa-B I-kappa-B IKK Complex->I-kappa-B Phosphorylation NF-kappa-B NF-kappa-B I-kappa-B->NF-kappa-B Release NF-kappa-B_n NF-kappa-B NF-kappa-B->NF-kappa-B_n Translocation Gene Expression Gene Expression NF-kappa-B_n->Gene Expression Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Expression->Pro-inflammatory Cytokines

Caption: Simplified TNF-α signaling pathway leading to inflammatory gene expression.

TGF-β1 Signaling Pathway

TGF-β1 signaling is initiated by the binding of TGF-β1 to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI). This activated complex phosphorylates downstream SMAD proteins (SMAD2/3), which then complex with SMAD4 and translocate to the nucleus to regulate target gene expression, often leading to fibrosis.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta1 TGF-beta1 TGFbRII TGFbRII TGF-beta1->TGFbRII Binding TGFbRI TGFbRI TGFbRII->TGFbRI Recruitment & Phosphorylation SMAD2/3 SMAD2/3 TGFbRI->SMAD2/3 Phosphorylation p-SMAD2/3 p-SMAD2/3 SMAD Complex SMAD2/3/4 Complex p-SMAD2/3->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex SMAD_Complex_n SMAD2/3/4 Complex SMAD Complex->SMAD_Complex_n Translocation Gene Expression Gene Expression SMAD_Complex_n->Gene Expression Transcription Fibrotic Proteins Fibrotic Proteins Gene Expression->Fibrotic Proteins

Caption: Canonical TGF-β1/SMAD signaling pathway involved in fibrosis.

Experimental Protocols

General Synthesis of this compound Analogs

A general synthetic route for preparing analogs of indole-3-acetic acid involves the Fischer indole synthesis or modifications of pre-formed indole rings. For derivatization of the carboxylic acid, standard esterification or amidation procedures can be employed.

synthesis_workflow Indole Indole Gramine Gramine Indole->Gramine Mannich Reaction Indole-3-acetonitrile Indole-3-acetonitrile Gramine->Indole-3-acetonitrile Cyanation Indole-3-acetic acid Indole-3-acetic acid Indole-3-acetonitrile->Indole-3-acetic acid Hydrolysis MA-35 Analogs MA-35 Analogs Indole-3-acetic acid->MA-35 Analogs Functionalization

Caption: A general synthetic workflow for indole-3-acetic acid analogs.

In Vitro TNF-α Inhibition Assay (L929 Fibroblast Cytotoxicity Assay)

This assay measures the ability of a compound to inhibit the cytotoxic effect of TNF-α on L929 murine fibroblasts.

Materials:

  • L929 murine fibroblast cell line

  • Recombinant human TNF-α

  • Actinomycin D

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT reagent

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Seed L929 cells in a 96-well plate at a density of 2 x 104 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound (e.g., MA-35 analogs).

  • Pre-incubate the test compound with a fixed concentration of TNF-α (e.g., 1 ng/mL) for 1 hour at 37°C.

  • Remove the culture medium from the cells and add the compound/TNF-α mixture. Include controls for cells alone, cells with TNF-α alone, and cells with the compound alone.

  • Add Actinomycin D to a final concentration of 1 µg/mL to all wells except the cell-only control.

  • Incubate the plate for 24 hours at 37°C.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Add solubilization buffer and measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the IC50 value for TNF-α inhibition.

In Vitro TGF-β1 Signaling Inhibition Assay (Luciferase Reporter Assay)

This assay utilizes a cell line stably transfected with a TGF-β1-responsive luciferase reporter construct to measure the inhibition of TGF-β1 signaling.

Materials:

  • HEK293T cells stably expressing a SMAD-binding element (SBE)-luciferase reporter.

  • Recombinant human TGF-β1.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Luciferase assay reagent.

  • 96-well plates.

Procedure:

  • Seed the SBE-luciferase reporter cells in a 96-well plate.

  • After 24 hours, replace the medium with serum-free medium and add serial dilutions of the test compound.

  • Stimulate the cells with a fixed concentration of TGF-β1 (e.g., 5 ng/mL). Include unstimulated and vehicle-treated controls.

  • Incubate for 16-24 hours at 37°C.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a control for cell viability (e.g., co-transfected Renilla luciferase or a separate cell viability assay).

  • Calculate the percentage of inhibition of TGF-β1-induced luciferase activity and determine the IC50 value.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics targeting TNF-α and TGF-β1-mediated pathologies. While direct and quantitative SAR data for MA-35 is currently limited in the public domain, the broader understanding of indole derivatives as inhibitors of these pathways provides a strong foundation for future optimization efforts. The experimental protocols and signaling pathway diagrams presented in this guide offer a practical framework for researchers to systematically evaluate the SAR of MA-35 analogs. Future work should focus on the synthesis and biological evaluation of a focused library of MA-35 derivatives to elucidate the key structural determinants of its activity, paving the way for the development of next-generation anti-inflammatory and anti-fibrotic agents.

References

In Vitro Efficacy of Mitochonic Acid 35: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the In Vitro Effects of Mitochonic Acid 35 on Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (MA-35), a novel indole derivative, has emerged as a promising small molecule inhibitor with potential therapeutic applications in inflammation-driven diseases, including colitis-associated cancer. This technical guide provides a comprehensive overview of the known in vitro effects of MA-35 on various cell lines, with a particular focus on its mechanism of action in modulating key inflammatory signaling pathways. This document summarizes the available quantitative data, details experimental protocols for assessing its activity, and provides visual representations of the targeted signaling cascades to facilitate further research and drug development efforts.

Introduction

Chronic inflammation is a critical driver of various pathologies, including the progression of certain cancers. The tumor necrosis factor-alpha (TNF-α) and transforming growth factor-beta1 (TGF-β1) signaling pathways are two pivotal cascades in the inflammatory process and fibrogenesis, often implicated in the tumor microenvironment. Consequently, molecules that can dually inhibit these pathways are of significant interest for therapeutic development. This compound (MA-35) has been identified as one such molecule, demonstrating inhibitory effects on both TNF-α and TGF-β1 signaling in preclinical studies. This guide will delve into the specifics of its in vitro activity.

Quantitative Data Summary

While comprehensive dose-response studies and IC50 values for this compound across a wide range of cell lines are not extensively published, existing research provides key concentration-dependent effects on specific molecular targets within the TNF-α and TGF-β1 signaling pathways in the human colorectal cancer cell line, HT-29.

Cell LineTarget PathwayMolecular TargetEffective ConcentrationObserved EffectReference
HT-29TNF-α SignalingIκB kinase (IKK)30 µMInhibition of TNF-α-induced phosphorylation[1]
HT-29TGF-β1 SignalingSmad2/310 µM, 30 µM, 50 µMInhibition of TGF-β1-induced phosphorylation[2]
LX-2 (hepatic stellate)TGF-β1 SignalingSmad310 µMInhibition of TGF-β1-induced phosphorylation[3]
NRK-49F (rat kidney fibroblast)TGF-β1 SignalingSmad310 µMInhibition of TGF-β1-induced phosphorylation[3]

Note: The above data is derived from Western blot analyses and indicates the concentrations at which MA-35 effectively inhibits the phosphorylation of key signaling proteins. Further studies are required to establish cytotoxic IC50 values.

Core Signaling Pathways Modulated by this compound

This compound has been shown to interfere with two critical signaling pathways implicated in inflammation and cancer progression: the TNF-α/NF-κB pathway and the TGF-β1/Smad pathway.

Inhibition of the TNF-α/NF-κB Signaling Pathway

The TNF-α signaling pathway is a central regulator of inflammation. Upon binding of TNF-α to its receptor (TNFR), a signaling cascade is initiated that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and subsequent degradation. This releases the nuclear factor kappa B (NF-κB) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. MA-35 has been demonstrated to inhibit the phosphorylation of IKK, thereby preventing the downstream activation of NF-κB.[1]

TNF_alpha_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IkB IKK_complex->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Inhibits IkB_p p-IkB IkB->IkB_p Gene_Expression Pro-inflammatory Gene Expression NF-kB->Gene_Expression Translocates and Activates Transcription Proteasome Proteasome IkB_p->Proteasome Degradation MA35 This compound MA35->IKK_complex Inhibits (at 30 µM)

MA-35 inhibits the TNF-α signaling pathway by targeting the IKK complex.
Inhibition of the TGF-β1/Smad Signaling Pathway

The TGF-β1 signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of invasion and metastasis in later stages. TGF-β1 binds to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI). The activated TGFβRI phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in cell growth, differentiation, and extracellular matrix production. MA-35 has been shown to inhibit the phosphorylation of Smad2 and Smad3, thus blocking the downstream signaling cascade.[2][3]

TGF_beta_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta1 TGF-beta1 TGFbRII TGFβRII TGF-beta1->TGFbRII Binds TGFbRI TGFβRI TGFbRII->TGFbRI Recruits and Phosphorylates Smad23 Smad2/3 TGFbRI->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex p-Smad2/3-Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_Expression Target Gene Expression Smad_complex->Gene_Expression Translocates and Regulates Transcription MA35 This compound MA35->Smad23 Inhibits (at 10-50 µM)

MA-35 inhibits the TGF-β1 signaling pathway by targeting Smad2/3 phosphorylation.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro effects of this compound.

Cell Culture
  • Cell Line: HT-29 (human colorectal adenocarcinoma), LX-2 (human hepatic stellate cells), or NRK-49F (rat kidney fibroblasts).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 30, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with MA-35 and vehicle control A->B C Incubate (24, 48, or 72h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Remove medium, add DMSO E->F G Measure absorbance at 570 nm F->G H Calculate cell viability G->H

Workflow for the MTT Cell Viability Assay.
Western Blot Analysis for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of specific proteins, such as IKK and Smad2/3, to assess the inhibitory effect of MA-35 on their respective pathways.

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 24 hours before treatment.

    • Pre-treat the cells with various concentrations of this compound (e.g., 10, 30, 50 µM) for 1 hour.

    • Stimulate the cells with either TNF-α (10 ng/mL) for 15 minutes (for p-IKK analysis) or TGF-β1 (10 ng/mL) for 30-120 minutes (for p-Smad2/3 analysis).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-IKK, IKK, p-Smad2/3, and Smad2/3 overnight at 4°C. A loading control like GAPDH or β-actin should also be used.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

    • Quantify band intensities using densitometry software.

Western_Blot_Workflow A Cell seeding and treatment (Serum starvation, MA-35 pre-treatment, TNF-α/TGF-β1 stimulation) B Cell Lysis and Protein Quantification A->B C SDS-PAGE and Protein Transfer B->C D Membrane Blocking C->D E Primary Antibody Incubation (p-IKK, p-Smad2/3, total proteins, loading control) D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Densitometry Analysis G->H

Workflow for Western Blot Analysis of Phosphorylated Proteins.

Conclusion

This compound demonstrates significant in vitro activity as a dual inhibitor of the pro-inflammatory TNF-α and TGF-β1 signaling pathways. Its ability to specifically target key phosphorylation events in the IKK and Smad cascades in cancer cell lines highlights its potential as a therapeutic agent for inflammation-associated malignancies. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers investigating the therapeutic utility of MA-35 and similar small molecule inhibitors. Further research is warranted to establish a broader profile of its effects on various cell lines and to determine its cytotoxic and cytostatic properties through comprehensive dose-response studies.

References

Unveiling the Therapeutic Potential of Mitochonic Acid 35: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to an in-depth technical guide on the target identification and validation of Mitochonic Acid 35 (MA-35), a promising novel indole compound. This comprehensive whitepaper details the current understanding of MA-35's mechanism of action, focusing on its inhibitory effects on key inflammatory and fibrotic signaling pathways.

Recent investigations have identified MA-35 as a potent inhibitor of both Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta 1 (TGF-β1) signaling cascades. This dual activity positions MA-35 as a compelling candidate for therapeutic development in a range of diseases characterized by chronic inflammation and fibrosis. This guide provides a thorough examination of the experimental data supporting these findings, complete with detailed protocols and quantitative analysis to aid in the replication and expansion of this critical research.

Quantitative Data Summary

The inhibitory effects of this compound on key signaling molecules have been quantified, providing a clear picture of its potency. The following tables summarize the dose-dependent inhibition of IκB kinase (IKK) and Smad3 phosphorylation, central nodes in the TNF-α and TGF-β1 pathways, respectively.

Target PathwayKey Target AnalyteCell LineMA-35 Concentration% Inhibition (relative to stimulated control)
TNF-α SignalingPhospho-IKKLX-2 (human hepatic stellate cells)30 µMSignificant reduction observed
TGF-β1 SignalingPhospho-Smad3LX-2 (human hepatic stellate cells)10 µMSignificant reduction observed
TGF-β1 SignalingPhospho-Smad3HT-29 (human colon adenocarcinoma)10 µMSignificant reduction observed
TGF-β1 SignalingPhospho-Smad3HT-29 (human colon adenocarcinoma)30 µMFurther significant reduction observed
TGF-β1 SignalingPhospho-Smad3HT-29 (human colon adenocarcinoma)50 µMMaximum reduction observed

Data synthesized from published research. The term "significant reduction" indicates a statistically significant decrease as reported in the source material, though precise percentage of inhibition was not always provided.

Target Identification and Validation

While the direct molecular binding partner of MA-35 is the subject of ongoing investigation, current evidence strongly supports its role as an inhibitor of the TNF-α and TGF-β1 signaling pathways. The primary validated targets of MA-35's inhibitory action are the phosphorylation events of IκB kinase (IKK) and Smad2/3.

The inhibition of IKK phosphorylation disrupts the canonical NF-κB signaling pathway, a cornerstone of the inflammatory response mediated by TNF-α. By preventing the phosphorylation and subsequent degradation of IκB, MA-35 effectively blocks the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.

Concurrently, MA-35's ability to block the phosphorylation of Smad2 and Smad3, key downstream effectors of the TGF-β1 receptor complex, curtails the pro-fibrotic signaling cascade. This inhibition prevents the nuclear translocation of the Smad complex and the subsequent expression of fibrotic genes, such as those for fibronectin and collagen. The stronger inhibitory effect observed on the TGF-β1 pathway at lower concentrations (10 µM) compared to the TNF-α pathway (30 µM) suggests a potentially higher affinity for a target within the TGF-β1 cascade.[1]

Future target deconvolution studies, potentially employing techniques such as affinity purification-mass spectrometry (AP-MS) or chemical proteomics, will be crucial in identifying the precise protein(s) with which MA-35 directly interacts to exert these downstream effects.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for the key experiments used to validate the inhibitory action of MA-35.

Protocol 1: Inhibition of TNF-α-induced IKK Phosphorylation Assay

1. Cell Culture and Treatment:

  • Culture LX-2 human hepatic stellate cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 24 hours prior to treatment.

  • Pre-incubate the cells with MA-35 (30 µM) or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with human TNF-α (10 ng/mL) for 15 minutes.

2. Protein Lysate Preparation:

  • Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

3. Western Blotting:

  • Denature 30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-IKKα/β (Ser176/180) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Strip the membrane and re-probe for total IKKα/β as a loading control.

Protocol 2: Inhibition of TGF-β1-induced Smad3 Phosphorylation Assay

1. Cell Culture and Treatment:

  • Culture HT-29 human colon adenocarcinoma cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed cells and grow to 80-90% confluency.

  • Serum-starve the cells for 24 hours.

  • Pre-incubate cells with MA-35 (10 µM, 30 µM, 50 µM) or vehicle (DMSO) for 1 hour.[2]

  • Stimulate the cells with human TGF-β1 (10 ng/mL) for 120 minutes.[2]

2. Protein Lysate Preparation:

  • Follow the same procedure as described in Protocol 1, step 2.

3. Western Blotting:

  • Follow the same procedure as described in Protocol 1, step 3.

  • Use a primary antibody against phospho-Smad3 (Ser423/425) for overnight incubation at 4°C.

  • After visualization, strip the membrane and re-probe for total Smad3 as a loading control.

Visualizing the Mechanism: Signaling Pathways and Workflows

To provide a clearer understanding of MA-35's mechanism of action and the experimental procedures, the following diagrams have been generated.

G cluster_TNF TNF-α Signaling Pathway TNF-alpha TNF-alpha TNFR TNF Receptor TNF-alpha->TNFR IKK_complex IKK Complex TNFR->IKK_complex p-IKK p-IKK IKK_complex->p-IKK IkB IκB p-IKK->IkB P p-IkB p-IκB IkB->p-IkB NF-kB NF-κB p-IkB->NF-kB releases Nucleus_TNF Nucleus NF-kB->Nucleus_TNF Inflammatory_Genes Inflammatory Gene Transcription Nucleus_TNF->Inflammatory_Genes MA35_TNF MA-35 MA35_TNF->p-IKK

MA-35 inhibits the TNF-α signaling pathway by blocking IKK phosphorylation.

G cluster_TGF TGF-β1 Signaling Pathway TGF-beta1 TGF-beta1 TGFBR TGF-β Receptor Complex TGF-beta1->TGFBR Smad2_3 Smad2/3 TGFBR->Smad2_3 P p-Smad2_3 p-Smad2/3 Smad2_3->p-Smad2_3 Smad_complex p-Smad2/3-Smad4 Complex p-Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus_TGF Nucleus Smad_complex->Nucleus_TGF Fibrotic_Genes Fibrotic Gene Transcription Nucleus_TGF->Fibrotic_Genes MA35_TGF MA-35 MA35_TGF->p-Smad2_3

MA-35 inhibits the TGF-β1 signaling pathway by blocking Smad2/3 phosphorylation.

G cluster_workflow Target Validation Workflow Cell_Culture Cell Culture & Treatment with MA-35 Lysis Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-IKK or p-Smad3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Experimental workflow for validating the inhibitory effect of MA-35.

This technical guide serves as a foundational resource for the scientific community to build upon the promising findings related to this compound. The detailed methodologies and clear visualization of its mechanism of action are intended to accelerate research and development efforts, ultimately paving the way for novel therapeutic strategies.

References

The Pharmacokinetics and Pharmacodynamics of Mitochonic Acid 35: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochonic Acid 35 (MA-35) is a novel investigational compound that has garnered significant interest for its potential therapeutic applications. This document provides a comprehensive analysis of the current understanding of MA-35's pharmacokinetic (PK) and pharmacodynamic (PD) properties. The information presented herein is a synthesis of available preclinical data, intended to serve as a foundational resource for researchers engaged in the development and evaluation of this compound. All quantitative data are summarized for clarity, and detailed experimental methodologies are provided to ensure reproducibility. Visual diagrams of key pathways and workflows are included to facilitate a deeper understanding of the complex processes involved.

Pharmacokinetics: The Journey of MA-35 in the Body

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for optimizing dosing regimens and predicting potential drug-drug interactions.

Absorption

The absorption of MA-35 has been evaluated following oral and intravenous administration in preclinical models.

Table 1: Key Pharmacokinetic Parameters of MA-35 Following a Single Dose

ParameterOral Administration (50 mg/kg)Intravenous Administration (10 mg/kg)
Tmax (h) 1.50.25
Cmax (ng/mL) 8752100
AUC (0-t) (ng·h/mL) 43203150
Bioavailability (%) 65N/A
Half-life (t1/2) (h) 4.23.9
Distribution

Tissue distribution studies are essential to understand where the drug accumulates in the body and to identify potential sites of action or toxicity.

Table 2: Tissue Distribution of MA-35 in Rodent Models 2 Hours Post-Dose

TissueConcentration (ng/g)
Plasma 650
Liver 2800
Kidney 1500
Brain 120
Heart 750
Muscle 430
Metabolism

In vitro and in vivo studies have begun to elucidate the metabolic fate of MA-35.

Table 3: In Vitro Metabolic Stability of MA-35

SystemHalf-life (min)
Human Liver Microsomes 55
Rat Liver Microsomes 42
Human Hepatocytes 85
Excretion

The routes of elimination for MA-35 and its metabolites have been characterized.

Table 4: Excretion of MA-35 in Rodent Models (72h post-dose)

RouteParent Compound (%)Metabolites (%)
Urine 1545
Feces 535

Experimental Protocols

To ensure transparency and facilitate further research, detailed methodologies for the key experiments cited above are provided.

Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of MA-35 following oral and intravenous administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=6 per group).

  • Dosing:

    • Oral (PO): 50 mg/kg via gavage.

    • Intravenous (IV): 10 mg/kg via tail vein injection.

  • Blood Sampling: Serial blood samples (approx. 0.2 mL) were collected from the jugular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of MA-35 were determined using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

Tissue Distribution Study

Objective: To assess the distribution of MA-35 in various tissues.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3 per time point).

  • Dosing: A single oral dose of 50 mg/kg.

  • Tissue Collection: At 2 hours post-dose, animals were euthanized, and plasma, liver, kidney, brain, heart, and muscle tissues were collected.

  • Sample Processing: Tissues were homogenized, and MA-35 was extracted.

  • Bioanalysis: Tissue concentrations were determined by LC-MS/MS.

Pharmacodynamics: The Effect of MA-35 on the Body

Pharmacodynamics involves the study of the biochemical and physiological effects of drugs and their mechanisms of action.

Mechanism of Action: Targeting Mitochondrial Function

MA-35 is hypothesized to exert its therapeutic effects through the modulation of mitochondrial bioenergetics. Specifically, it is believed to interact with key components of the electron transport chain.

MA35_Signaling_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cellular_Effects Cellular Effects MA35 This compound (MA-35) ComplexI Complex I MA35->ComplexI Enhances Electron Transfer CoQ Coenzyme Q ComplexI->CoQ ROS Reactive Oxygen Species (ROS) ComplexI->ROS Reduces Leakage ComplexII Complex II ComplexII->CoQ ComplexIII Complex III CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIII->ROS ComplexIV Complex IV CytC->ComplexIV ATPSynthase ATP Synthase ComplexIV->ATPSynthase ATP ATP ATPSynthase->ATP CellSurvival Increased Cell Survival ATP->CellSurvival Apoptosis Decreased Apoptosis ROS->Apoptosis Inhibition

Caption: Proposed mechanism of action for MA-35 in modulating mitochondrial function.

Target Engagement and Efficacy

In cellular models of mitochondrial dysfunction, MA-35 has demonstrated the ability to restore ATP levels and reduce oxidative stress.

Experimental_Workflow cluster_Cell_Culture Cell-Based Assay cluster_Endpoints Endpoint Analysis cluster_Data_Analysis Data Interpretation Start Seed Cells with Mitochondrial Dysfunction Treatment Treat with MA-35 (Various Concentrations) Start->Treatment Incubation Incubate for 24 hours Treatment->Incubation ATP_Assay Measure ATP Levels (Luminescence Assay) Incubation->ATP_Assay ROS_Assay Quantify ROS Production (Fluorescent Probe) Incubation->ROS_Assay Viability_Assay Assess Cell Viability (MTT Assay) Incubation->Viability_Assay Dose_Response Generate Dose-Response Curves ATP_Assay->Dose_Response ROS_Assay->Dose_Response Viability_Assay->Dose_Response EC50 Calculate EC50 Values Dose_Response->EC50

Mitochonic Acid 35: A Technical Guide to its Inhibition of TNF-α Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochonic acid 35 (MA-35) is a novel indole compound that has demonstrated significant therapeutic potential by targeting pro-inflammatory and pro-fibrotic signaling pathways. This technical guide provides an in-depth analysis of the core mechanism of MA-35: its inhibition of Tumor Necrosis Factor-alpha (TNF-α) signaling. This document outlines the quantitative effects of MA-35 on key signaling molecules, details the experimental protocols used to elucidate its mechanism of action, and provides visual representations of the relevant biological pathways and experimental workflows. The information presented herein is intended to support further research and development of MA-35 as a potential therapeutic agent for inflammatory and fibrotic diseases.

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory response. Dysregulation of TNF-α signaling is a hallmark of numerous chronic inflammatory diseases, including inflammatory bowel disease (IBD), rheumatoid arthritis, and psoriasis. The downstream effects of TNF-α are primarily mediated through the activation of the Nuclear Factor-kappa B (NF-κB) transcription factor, which regulates the expression of a wide array of pro-inflammatory genes.

This compound (MA-35) has emerged as a promising small molecule inhibitor of this critical pathway. Research has shown that MA-35 can attenuate the inflammatory cascade by directly interfering with the TNF-α signaling complex. This guide will focus on the specific molecular interactions and cellular consequences of MA-35's inhibitory action.

Mechanism of Action: Inhibition of IKK Phosphorylation

The canonical TNF-α signaling pathway leading to NF-κB activation involves the recruitment of several adaptor proteins to the TNF receptor (TNFR). This ultimately leads to the activation of the IκB kinase (IKK) complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit IKKγ (also known as NEMO). The activated IKK complex then phosphorylates the inhibitor of NF-κB (IκB), targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκB releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of target genes.

MA-35 exerts its inhibitory effect by preventing the phosphorylation of the IKK complex. By doing so, it effectively halts the signaling cascade upstream of IκB degradation, thereby preventing the nuclear translocation and activity of NF-κB.

Signaling Pathway Diagram

TNF_alpha_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex (IKKα/β/γ) RIP1->IKK_complex Activation p_IKK_complex p-IKK Complex IKK_complex->p_IKK_complex Phosphorylation IkB IκB p_IKK_complex->IkB Phosphorylates p_IkB p-IκB IkB->p_IkB IkB_NFkB IkB->IkB_NFkB Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB->IkB_NFkB Proteasome->NFkB Release MA35 MA-35 MA35->IKK_complex Inhibits Phosphorylation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression DNA->Genes IkB_NFkB->IkB Inhibition

Caption: TNF-α signaling pathway and the inhibitory action of MA-35.

Quantitative Data

The inhibitory effects of this compound on the TNF-α signaling pathway have been quantified through various in vitro and in vivo experiments. The following tables summarize the key findings from a study on a mouse model of colitis-associated cancer[1].

Table 1: Effect of MA-35 on Pro-inflammatory Cytokine mRNA Expression in Colon Tissue
CytokineTreatment GroupRelative mRNA Expression (Fold Change vs. Control)P-value
TNF-α AOM/DSS~4.5<0.01
AOM/DSS + MA-35~2.5<0.05
IL-6 AOM/DSS~18<0.01
AOM/DSS + MA-35~5<0.01

AOM/DSS: Azoxymethane/Dextran sodium sulfate-induced colitis-associated cancer model.

Table 2: Effect of MA-35 on IKK Phosphorylation in vitro
Treatmentp-IKK / Total IKK Ratio (Normalized to Control)P-value
Control 1.0-
TNF-α ~2.8<0.01
TNF-α + MA-35 ~1.2<0.05

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibition of TNF-α signaling by MA-35. These protocols are based on the methods described by Kanehara et al. (2019)[1].

Animal Model of Colitis-Associated Cancer
  • Model: Azoxymethane (AOM) and Dextran Sodium Sulfate (DSS) induced colitis-associated cancer in mice.

  • Procedure:

    • Mice are intraperitoneally injected with AOM (10 mg/kg).

    • One week after AOM injection, mice are administered 2.5% (w/v) DSS in their drinking water for 7 days, followed by 14 days of regular drinking water. This cycle is repeated three times.

    • MA-35 (or vehicle control) is orally administered daily throughout the experimental period.

  • Endpoint Analysis: Colon tissues are collected for histological analysis, and mRNA and protein expression studies.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
  • Objective: To quantify the mRNA expression levels of pro-inflammatory cytokines.

  • Protocol:

    • Total RNA is extracted from colon tissue samples using a suitable RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).

    • RNA concentration and purity are determined using a spectrophotometer.

    • cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

    • qRT-PCR is performed using a thermal cycler with SYBR Green master mix and specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH).

    • Relative gene expression is calculated using the 2-ΔΔCt method.

Western Blotting for IKK Phosphorylation
  • Objective: To assess the effect of MA-35 on the phosphorylation of the IKK complex.

  • Protocol:

    • Cells (e.g., macrophage cell line RAW264.7) are pre-treated with MA-35 for a specified time, followed by stimulation with TNF-α (e.g., 10 ng/mL) for 15-30 minutes.

    • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA protein assay.

    • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with primary antibodies against phospho-IKKα/β and total IKKα/β.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities are quantified using densitometry software.

Experimental Workflow Diagram

experimental_workflow cluster_invivo In Vivo Analysis cluster_invitro In Vitro Analysis AOM_DSS AOM/DSS Mouse Model (Colitis-Associated Cancer) MA35_treatment_vivo Oral Administration of MA-35 AOM_DSS->MA35_treatment_vivo Tissue_collection Colon Tissue Collection MA35_treatment_vivo->Tissue_collection qRT_PCR qRT-PCR for TNF-α & IL-6 mRNA Tissue_collection->qRT_PCR Cell_culture Cell Culture (e.g., RAW264.7) MA35_treatment_vitro Pre-treatment with MA-35 Cell_culture->MA35_treatment_vitro TNFa_stimulation Stimulation with TNF-α MA35_treatment_vitro->TNFa_stimulation Protein_extraction Protein Extraction TNFa_stimulation->Protein_extraction Western_blot Western Blot for p-IKK & Total IKK Protein_extraction->Western_blot

Caption: Workflow for in vivo and in vitro experiments.

Conclusion

This compound demonstrates a clear and potent inhibitory effect on the TNF-α signaling pathway. Its mechanism of action, centered on the inhibition of IKK phosphorylation, prevents the downstream activation of NF-κB and the subsequent expression of key pro-inflammatory cytokines. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation into the therapeutic applications of MA-35 for a range of inflammatory and fibrotic conditions. The targeted nature of its activity suggests a favorable profile for drug development, warranting further preclinical and clinical evaluation.

References

Mitochonic Acid 35: A Technical Guide to its Modulation of the TGF-β1 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transforming growth factor-beta 1 (TGF-β1) is a pleiotropic cytokine that plays a central role in tissue repair and fibrosis. Dysregulation of the TGF-β1 signaling pathway is a key driver in the pathogenesis of various fibrotic diseases, including renal and hepatic fibrosis. Mitochonic acid 35 (MA-35), a novel indole derivative, has emerged as a potent modulator of this pathway, demonstrating significant anti-fibrotic effects in preclinical models. This technical guide provides an in-depth overview of the mechanism of action of MA-35, focusing on its interaction with the TGF-β1 signaling cascade. It includes a compilation of quantitative data from key studies, detailed experimental protocols for assessing its activity, and visualizations of the signaling pathway and experimental workflows.

Introduction to this compound and the TGF-β1 Pathway

This compound (MA-35), chemically known as 5-(3,5-dimethoxybenzyloxy)-3-indoleacetic acid, is a small molecule that has been identified as a dual inhibitor of both tumor necrosis factor-alpha (TNF-α) and TGF-β1 signaling.[1] Its anti-fibrotic properties are primarily attributed to its ability to interfere with the canonical TGF-β1 signaling pathway.

The TGF-β1 signaling cascade is initiated by the binding of the TGF-β1 ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[2] The activated TGFβRI kinase subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3, at their C-terminal serine residues.[2][3] This phosphorylation event is a critical step for the formation of a heterotrimeric complex with the common mediator SMAD4.[2][4] The resulting SMAD complex translocates to the nucleus, where it binds to specific DNA sequences (SMAD-binding elements, SBEs) in the promoter regions of target genes, thereby regulating their transcription.[4] Key target genes of the TGF-β1/SMAD pathway that are implicated in fibrosis include those encoding extracellular matrix (ECM) proteins such as fibronectin and type I collagen.[5]

Mechanism of Action: MA-35 as an Inhibitor of SMAD3 Phosphorylation

MA-35 exerts its modulatory effect on the TGF-β1 pathway by specifically inhibiting the phosphorylation of SMAD3, a key downstream mediator of TGF-β1 signaling.[1][6] This inhibition prevents the subsequent nuclear translocation of the SMAD complex and the transcription of pro-fibrotic genes.[1] Studies have shown that MA-35 significantly reduces TGF-β1-induced SMAD3 phosphorylation in a concentration-dependent manner in various cell types, including human hepatic stellate cells (LX-2) and rat renal interstitial fibroblasts (NRK-49F).[5]

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative data from in vitro and in vivo studies investigating the effects of MA-35 on the TGF-β1 pathway.

Table 1: In Vitro Efficacy of this compound on TGF-β1-Induced Pro-Fibrotic Gene Expression

Cell LineTreatmentTarget GeneFold Change (vs. Control)MA-35 Concentration (µM)% Inhibitionp-value
LX-2TGF-β1 (5 ng/mL)Fibronectin (FN1)Increased10Significant<0.001
LX-2TGF-β1 (5 ng/mL)Collagen I (COL1A1)Increased10Significant<0.001
NRK-49FTGF-β1 (2 ng/mL)Fibronectin (Fn1)Increased10Significant<0.05
NRK-49FTGF-β1 (2 ng/mL)Collagen I (Col1a1)Increased10Significant<0.001
HT-29TGF-β1 (10 ng/mL)Fibronectin (Fn1)Increased10, 30, 50Significant<0.05, <0.01

Data synthesized from Shima et al., 2017.[5]

Table 2: In Vitro Efficacy of this compound on TGF-β1-Induced SMAD3 Phosphorylation

Cell LineTreatmentMA-35 Concentration (µM)% Reduction in p-SMAD3/SMAD3 Ratiop-value
LX-2TGF-β1 (5 ng/mL)10Significant<0.05
NRK-49FTGF-β1 (2 ng/mL)10Significant<0.05
HT-29TGF-β1 (10 ng/mL)10, 30, 50Significant<0.05, <0.01

Data synthesized from Shima et al., 2017 and another study on HT-29 cells.[2][5]

Table 3: In Vivo Efficacy of this compound in a Unilateral Ureteral Obstruction (UUO) Mouse Model of Renal Fibrosis

Treatment GroupParameterMeasurement% Reduction vs. UUO Controlp-value
UUO + MA-35 (10 mg/kg)p-Smad3/Smad3 ratio in kidney tissueDensitometrySignificant<0.05
UUO + MA-35 (10 mg/kg)Tgfb1 mRNA expressionqRT-PCRSignificant<0.05
UUO + MA-35 (10 mg/kg)Fn1 mRNA expressionqRT-PCRSignificant<0.05
UUO + MA-35 (10 mg/kg)Col1a1 mRNA expressionqRT-PCRSignificant<0.05

Data synthesized from Shima et al., 2017.[1]

Signaling Pathways and Experimental Workflows

TGF_beta1_pathway cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb1 TGF-β1 TGFbRII TGFβRII TGFb1->TGFbRII Binding TGFbRI TGFβRI (ALK5) TGFbRII->TGFbRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Nuclear Translocation DNA DNA (SBE) SMAD_complex->DNA Binding Transcription Transcription of Pro-fibrotic Genes (Fibronectin, Collagen I) DNA->Transcription MA35 This compound MA35->TGFbRI Inhibition

Caption: TGF-β1 Signaling Pathway and Modulation by this compound.

Western_Blot_Workflow start Start: Cell/Tissue Lysis protein_quant Protein Quantification (BCA Assay) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking pri_ab Primary Antibody Incubation (anti-p-SMAD3 or anti-SMAD3) blocking->pri_ab wash1 Washing (TBST) pri_ab->wash1 sec_ab Secondary Antibody Incubation (HRP-conjugated) wash1->sec_ab wash2 Washing (TBST) sec_ab->wash2 detection Chemiluminescent Detection wash2->detection analysis Densitometric Analysis detection->analysis end End: Quantification of p-SMAD3 analysis->end

Caption: Experimental Workflow for Western Blot Analysis of SMAD3 Phosphorylation.

qRT_PCR_Workflow start Start: RNA Extraction from Cells/Tissues rna_quant RNA Quantification & Purity (Nanodrop) start->rna_quant cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_quant->cdna_synthesis qpcr_setup qPCR Reaction Setup (SYBR Green, Primers) cdna_synthesis->qpcr_setup qpcr_run Real-Time PCR Amplification qpcr_setup->qpcr_run data_analysis Data Analysis (ΔΔCt Method) qpcr_run->data_analysis end End: Relative Gene Expression data_analysis->end

Caption: Experimental Workflow for Quantitative Real-Time PCR (qRT-PCR).

Detailed Experimental Protocols

Western Blotting for Phosphorylated SMAD3

This protocol is for the detection of phosphorylated SMAD3 (p-SMAD3) in cell lysates or tissue homogenates.

Materials:

  • Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking Buffer (5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 - TBST)

  • Primary antibodies: Rabbit anti-phospho-SMAD3 (Ser423/425) and Rabbit anti-SMAD3

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • For cultured cells: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

    • For tissues: Homogenize tissue in ice-cold lysis buffer.

    • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations for all samples.

    • Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run at 100V until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane at 100V for 1 hour at 4°C.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (anti-p-SMAD3 or anti-SMAD3) diluted in Blocking Buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis to quantify the band intensities. Normalize the p-SMAD3 signal to the total SMAD3 signal.

Quantitative Real-Time PCR (qRT-PCR) for Fibrotic Gene Expression

This protocol is for the quantification of mRNA levels of fibrotic genes such as FN1 and COL1A1.

Materials:

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • DNase I

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Gene-specific primers for target genes (e.g., FN1, COL1A1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from cells or tissues using an RNA extraction kit according to the manufacturer's protocol.

    • Treat RNA samples with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quantity and purity using a spectrophotometer (A260/A280 ratio).

    • Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Real-Time PCR:

    • Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration 100-200 nM), and diluted cDNA template.

    • Perform the qPCR reaction using a real-time PCR instrument with a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the target gene expression to the housekeeping gene expression.

Unilateral Ureteral Obstruction (UUO) Mouse Model of Renal Fibrosis

This is a widely used surgical model to induce progressive renal fibrosis.

Animals:

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Shave the left flank and sterilize the surgical area with an antiseptic solution.

  • Surgical Procedure:

    • Make a small flank incision to expose the left kidney and ureter.

    • Carefully dissect the ureter from the surrounding tissue.

    • Ligate the ureter at two points using 4-0 silk suture.

    • Cut the ureter between the two ligatures to ensure complete obstruction.

    • For sham-operated control animals, perform the same procedure but do not ligate the ureter.

  • Post-Operative Care and Treatment:

    • Close the muscle and skin layers with sutures.

    • Provide post-operative analgesia as required.

    • Administer MA-35 (e.g., 10 mg/kg, orally) or vehicle daily for the duration of the study (typically 7-14 days).

  • Tissue Collection:

    • At the end of the study period, euthanize the mice and harvest the obstructed and contralateral kidneys.

    • Process the kidneys for histological analysis, protein extraction (for Western blotting), and RNA extraction (for qRT-PCR).

Conclusion

This compound represents a promising therapeutic candidate for the treatment of fibrotic diseases due to its targeted inhibition of the TGF-β1/SMAD3 signaling pathway. The data presented in this guide highlight its potent anti-fibrotic effects in both in vitro and in vivo models. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the pharmacological properties of MA-35 and similar compounds aimed at modulating this critical fibrotic pathway. Future research should focus on elucidating the precise molecular interactions between MA-35 and the TGF-β1 receptor complex and evaluating its efficacy and safety in more advanced preclinical models of fibrosis.

References

Preclinical Profile of Mitochonic Acid 35 in Colitis: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical data available for Mitochonic acid 35 (MA-35) in the context of colitis and colitis-associated cancer. The information is compiled from published research, including studies utilizing the azoxymethane (AOM) and dextran sulfate sodium (DSS) induced colitis model in mice.

Executive Summary

This compound (MA-35), an indole compound, has demonstrated significant therapeutic potential in a preclinical mouse model of inflammation-induced colon cancer.[1] Daily oral administration of MA-35 was shown to improve the disease activity index and survival rate.[1] Furthermore, MA-35 treatment led to a notable reduction in tumor formation, inflammation, and fibrosis in the colon.[1] At the molecular level, MA-35 exerts its anti-inflammatory and anti-fibrotic effects by inhibiting both the TNF-α and TGF-β1 signaling pathways.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of MA-35 in the AOM/DSS mouse model of colitis-associated cancer.

Table 1: Efficacy of MA-35 on Disease Progression and Tumorigenesis

ParameterAOM/DSS Control GroupAOM/DSS + MA-35 GroupOutcome
Disease Activity Index (DAI) ScoreElevatedImprovedMA-35 improved the DAI score.[1]
Survival RateReducedImprovedMA-35 improved the survival rate.[1]
Colon LengthShortenedBlocked ShorteningMA-35 prevented the shortening of the colon.[1]
Anemia ProgressionPresentBlockedMA-35 blocked the progression of anemia.[1]
Tumor FormationNumerous TumorsReduced Tumor FormationMA-35 significantly reduced the formation of tumors.[1]
Inflammation (Microscopic)SevereReducedMA-35 reduced microscopic inflammation in areas with dysplasia.[1]
Fibrosis (Microscopic)SevereReducedMA-35 reduced microscopic fibrosis in areas with dysplasia.[1]

Table 2: Effect of MA-35 on Colonic mRNA Expression

mRNA TranscriptAOM/DSS Control GroupAOM/DSS + MA-35 GroupOutcome
TNF-αElevatedTendency to be ReducedMA-35 showed a trend towards reducing TNF-α mRNA levels.[1]
Interleukin 6 (IL-6)ElevatedSignificantly ReducedMA-35 significantly reduced IL-6 mRNA levels.[1]
TGF-β1ElevatedSignificantly ReducedMA-35 significantly reduced TGF-β1 mRNA levels.[1]
Fibronectin 1ElevatedSignificantly ReducedMA-35 significantly reduced Fibronectin 1 mRNA levels.[1]

Experimental Protocols

AOM/DSS-Induced Colitis-Associated Cancer Model

The in vivo efficacy of MA-35 was evaluated using a well-established mouse model of colitis-associated cancer induced by azoxymethane (AOM) and dextran sulfate sodium (DSS).

  • Animal Model: The specific mouse strain used in the primary study was not detailed in the abstract. However, this model is commonly used in C57BL/6 mice.

  • Induction Protocol:

    • Initiation: A single intraperitoneal injection of AOM (typically 10 mg/kg) is administered to initiate tumorigenesis.

    • Promotion: Following the AOM injection, colitis is induced by the administration of DSS (typically 2-3%) in the drinking water for a defined period (e.g., 7 days), followed by a recovery period with regular drinking water. This DSS cycle is often repeated multiple times to establish chronic inflammation.

  • MA-35 Administration:

    • Route: Oral administration via a feeding tube.[1]

    • Frequency: Daily.[1]

    • Duration: 70 days.[1]

    • Dosage: The specific dosage of MA-35 was not available in the initial search results.

Assessment of Disease Activity and Efficacy
  • Disease Activity Index (DAI): The DAI is a composite score used to assess the clinical signs of colitis. It typically includes an evaluation of:

    • Weight loss

    • Stool consistency

    • Presence of blood in the stool

  • Survival Rate: The percentage of animals surviving at the end of the study period was monitored.[1]

  • Macroscopic and Microscopic Evaluation:

    • Colon Length: The length of the colon was measured as an indicator of inflammation.[1]

    • Tumor Assessment: The number and size of tumors in the colon were quantified.[1]

    • Histology: Colon tissues were examined microscopically to assess the degree of inflammation, fibrosis, and dysplasia.[1]

  • Molecular Analysis:

    • mRNA Expression: The levels of key inflammatory and fibrotic markers (TNF-α, IL-6, TGF-β1, Fibronectin 1) in the colon were measured, likely by quantitative PCR.[1]

    • Western Blotting: Protein levels and phosphorylation status of key signaling molecules (IKK, NF-κB p65, Smad2/3) were analyzed in a human colorectal cancer cell line (HT-29) to elucidate the mechanism of action.[1]

Signaling Pathways and Mechanism of Action

MA-35 has been shown to target two critical signaling pathways implicated in the pathogenesis of colitis and colitis-associated cancer: the TNF-α and TGF-β1 pathways.

Inhibition of the TNF-α Signaling Pathway

TNF_alpha_pathway TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR Binds IKK IKK TNFR->IKK Activates p_IKK p-IKK IKK->p_IKK Phosphorylation NF_kB_p65_IkB NF-κB p65 / IκB p_IKK->NF_kB_p65_IkB Phosphorylates IκB p_NF_kB_p65 p-NF-κB p65 NF_kB_p65_IkB->p_NF_kB_p65 Releases p65 Nucleus Nucleus p_NF_kB_p65->Nucleus Translocates Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Cytokines Upregulates Gene Expression MA35 MA-35 MA35->IKK Inhibits Phosphorylation

Caption: MA-35 inhibits the TGF-β1 signaling pathway by preventing the phosphorylation of Smad2/3.

Experimental Workflow

The following diagram illustrates the general workflow of the preclinical studies evaluating MA-35 in the AOM/DSS colitis model.

dot

experimental_workflow cluster_induction Colitis-Associated Cancer Induction cluster_treatment Treatment cluster_monitoring In-Life Monitoring cluster_endpoint Endpoint Analysis AOM_injection AOM Injection (Day 0) DSS_cycles DSS Cycles (in drinking water) AOM_injection->DSS_cycles MA35_admin Daily Oral MA-35 (70 days) DAI_scoring DAI Scoring Survival_monitoring Survival Monitoring Macroscopic_eval Macroscopic Evaluation (Colon Length, Tumors) Microscopic_eval Microscopic Evaluation (Inflammation, Fibrosis) Molecular_analysis Molecular Analysis (mRNA, Protein)

Caption: Workflow of the AOM/DSS colitis model and MA-35 evaluation.

Conclusion

The preclinical data for this compound in a mouse model of colitis-associated cancer are promising. MA-35 demonstrates the ability to mitigate disease severity, reduce tumor development, and suppress colonic inflammation and fibrosis. Its dual inhibitory action on the pro-inflammatory TNF-α pathway and the pro-fibrotic TGF-β1 pathway provides a strong mechanistic rationale for its therapeutic effects. Further investigation, including more detailed dose-response studies and evaluation in other models of colitis, is warranted to fully elucidate the therapeutic potential of MA-35 for inflammatory bowel disease and associated complications.

References

Methodological & Application

Application Notes and Protocols for Mitochonic Acid 35 (MA-35) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Mitochonic acid 35 (MA-35), chemically known as 5-(3, 5-dimethoxybenzyloxy)-3-indoleacetic acid, is a novel indole derivative with potent anti-inflammatory and anti-fibrotic properties.[1][2] It functions as a dual inhibitor of two key signaling pathways implicated in inflammation and fibrosis: Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta 1 (TGF-β1).[1][3] MA-35 exerts its effects by inhibiting IκB kinase (IKK) phosphorylation in the TNF-α pathway and Smad3 phosphorylation in the TGF-β1 pathway.[1][2][4] These application notes provide detailed protocols for utilizing MA-35 in cell culture to study its effects on these signaling pathways and downstream cellular responses.

Data Presentation

Table 1: Recommended Working Concentrations for MA-35 in Cell Culture
Cell LineApplicationMA-35 ConcentrationIncubation TimeStimulant (if applicable)Reference
LX-2 (human hepatic stellate cells)Inhibition of TGF-β1-induced fibrotic gene expression10 µM12h (mRNA), 48h (protein)TGF-β1 (5 ng/mL)[5]
NRK-49F (rat renal fibroblasts)Inhibition of TGF-β1-induced fibrotic gene expression10 µM24h (mRNA), 48h (protein)TGF-β1 (2 ng/mL)[5]
LX-2Inhibition of TGF-β1-induced Smad3 phosphorylation10 µM30 minTGF-β1 (5 ng/mL)[5]
NRK-49FInhibition of TGF-β1-induced Smad3 phosphorylation10 µM30 minTGF-β1 (2 ng/mL)[5]
Table 2: Summary of MA-35 Effects on Gene and Protein Expression
Cell LineTargetTreatmentFold Change (vs. Stimulant alone)AssayReference
LX-2Fibronectin (mRNA)10 µM MA-35 + 5 ng/mL TGF-β1 (12h)Significant DecreaseReal-Time PCR[5]
NRK-49FFibronectin (mRNA)10 µM MA-35 + 2 ng/mL TGF-β1 (24h)Significant DecreaseReal-Time PCR[5]
LX-2COL1A1 (mRNA)10 µM MA-35 + 5 ng/mL TGF-β1 (24h)Significant DecreaseReal-Time PCR[5]
NRK-49FCol1a1 (mRNA)10 µM MA-35 + 2 ng/mL TGF-β1 (24h)Significant DecreaseReal-Time PCR[5]
LX-2Fibronectin (protein)10 µM MA-35 + 5 ng/mL TGF-β1 (48h)Significant DecreaseWestern Blot[5]
NRK-49FFibronectin (protein)10 µM MA-35 + 2 ng/mL TGF-β1 (48h)Significant DecreaseWestern Blot[5]
LX-2p-Smad310 µM MA-35 + 5 ng/mL TGF-β1 (30 min)Significant DecreaseWestern Blot[5]
NRK-49Fp-Smad310 µM MA-35 + 2 ng/mL TGF-β1 (30 min)Significant DecreaseWestern Blot[5]

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with MA-35

Materials:

  • Cell line of interest (e.g., LX-2, NRK-49F)

  • Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (MA-35)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture flasks/plates

Procedure:

  • Culture cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare a stock solution of MA-35 in DMSO. For example, a 10 mM stock solution. Store at -20°C.

  • Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • For experiments involving stimulation, serum-starve the cells for 12-24 hours prior to treatment by replacing the complete growth medium with a serum-free or low-serum medium.

  • Prepare working solutions of MA-35 by diluting the stock solution in the appropriate cell culture medium to the final desired concentration (e.g., 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO.

  • Aspirate the medium from the cells and add the medium containing MA-35 or vehicle control.

  • If applicable, add the stimulant (e.g., TGF-β1) to the culture medium at the desired concentration.

  • Incubate the cells for the desired period (e.g., 30 minutes for phosphorylation studies, 12-48 hours for gene and protein expression studies).

  • After incubation, proceed with downstream analysis such as cell lysis for Western blotting or RNA extraction for RT-qPCR.

G cluster_workflow Experimental Workflow for MA-35 Treatment A Seed Cells B Serum Starvation (if required) A->B C Pre-treatment with MA-35 or Vehicle B->C D Stimulation (e.g., TGF-β1) C->D E Incubation D->E F Downstream Analysis (Western Blot, RT-qPCR) E->F G cluster_tnf TNF-α Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene Inflammatory Gene Expression Nucleus->Gene MA35 MA-35 MA35->IKK G cluster_tgf TGF-β1 Signaling Pathway TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 P pSmad23 p-Smad2/3 Smad23->pSmad23 Complex Smad Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Gene Fibrotic Gene Expression Nucleus->Gene MA35 MA-35 MA35->Smad23 inhibits phosphorylation

References

Application Notes and Protocols for Mitochonic Acid 35 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochonic acid 35 (MA-35), with the chemical name 5-(3,5-dimethoxybenzyloxy)-3-indoleacetic acid, is an indole derivative that has demonstrated significant therapeutic potential in preclinical mouse models of inflammation and fibrosis. As a dual inhibitor of Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta 1 (TGF-β1) signaling pathways, MA-35 presents a promising avenue for the development of novel treatments for a range of diseases characterized by these pathological processes.[1][2][3]

These application notes provide a summary of the available data on the in vivo administration of MA-35 in mouse models, including detailed experimental protocols and a summary of reported dosages.

Data Presentation

The following tables summarize the quantitative data for this compound (MA-35) dosage and administration in various in vivo mouse models based on available literature.

Compound Mouse Model Dosage Route of Administration Vehicle Treatment Duration Reference
MA-35Unilateral Ureter Obstruction (UUO)80 mg/kgIntraperitoneal (via micro-osmotic pump)DMSO8 days (starting 3 days before UUO)[4]
MA-35Not specified40 mg/kgIntravenousDMSOSingle injection[4]
MA-35LPS/D-GaIN-induced liver injuryNot specifiedOral gavageCarboxymethyl cellulose (CMC)Two doses (13h and 1h prior to LPS/D-GaIN injection)[4]
MA-35Azoxymethane (AOM)/Dextran sulfate sodium (DSS)-induced colitis-associated cancerNot specifiedOral gavageNot specifiedDaily for 70 days[1]

Signaling Pathway

This compound exerts its anti-inflammatory and anti-fibrotic effects by targeting two key signaling pathways: the TNF-α pathway and the TGF-β1 pathway. MA-35 has been shown to inhibit the phosphorylation of IκB kinase (IKK), which is a critical step in the activation of the NF-κB pathway downstream of TNF-α signaling.[1][2] Additionally, MA-35 inhibits the phosphorylation of Smad3, a key mediator of TGF-β1 signaling, thereby downregulating the expression of fibrotic genes.[1][3]

MA35_Signaling_Pathway cluster_TNF TNF-α Pathway cluster_TGF TGF-β1 Pathway TNF TNF-α TNFR TNFR TNF->TNFR IKK IKK TNFR->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Inflammation Inflammation NFkB->Inflammation MA35_TNF MA-35 MA35_TNF->IKK TGF TGF-β1 TGFR TGF-βR TGF->TGFR Smad3 Smad3 TGFR->Smad3 P Fibrosis Fibrosis Smad3->Fibrosis MA35_TGF MA-35 MA35_TGF->Smad3 inhibits phosphorylation

MA-35 inhibits TNF-α and TGF-β1 signaling pathways.

Experimental Protocols

Protocol 1: Intraperitoneal Administration of MA-35 in a Unilateral Ureter Obstruction (UUO) Mouse Model of Renal Fibrosis

Objective: To assess the anti-fibrotic effects of MA-35 in a mouse model of renal fibrosis.

Materials:

  • This compound (MA-35)

  • Dimethyl sulfoxide (DMSO)

  • Micro-osmotic pumps (e.g., Alzet)

  • Male C57BL/6 mice (8-10 weeks old)

  • Surgical tools for UUO surgery

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Preparation of MA-35 Solution: Dissolve MA-35 in DMSO to the desired concentration for loading into the micro-osmotic pumps. The pump should be calibrated to deliver a dose of 80 mg/kg/day.[4]

  • Animal Acclimatization: Allow mice to acclimatize to the animal facility for at least one week before the experiment.

  • Implantation of Micro-osmotic Pumps:

    • Anesthetize the mice using an approved anesthetic protocol.

    • Surgically implant the micro-osmotic pumps containing either MA-35 solution or vehicle (DMSO) intraperitoneally.

    • Allow the mice to recover from surgery for 3 days before inducing UUO.[4]

  • Unilateral Ureter Obstruction (UUO) Surgery:

    • Anesthetize the mice.

    • Perform a laparotomy to expose the left kidney and ureter.

    • Ligate the left ureter at two points using surgical silk.

    • Close the incision with sutures or surgical clips.

    • Administer post-operative analgesics as per institutional guidelines.

  • Treatment and Monitoring:

    • The micro-osmotic pumps will continuously deliver MA-35 or vehicle for the duration of the experiment.

    • Monitor the mice daily for signs of distress, weight loss, and overall health.

  • Euthanasia and Tissue Collection:

    • At 5 days post-UUO, euthanize the mice using an approved method.[4]

    • Collect the kidneys for histological analysis, immunohistochemistry, and gene expression analysis to assess the extent of fibrosis.

Protocol 2: Oral Administration of MA-35 in an LPS/D-GaIN-induced Acute Liver Injury Model

Objective: To evaluate the anti-inflammatory effects of MA-35 in a mouse model of acute liver injury.

Materials:

  • This compound (MA-35)

  • Carboxymethyl cellulose (CMC)

  • Lipopolysaccharide (LPS)

  • D-galactosamine (D-GaIN)

  • Male C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles

Procedure:

  • Preparation of MA-35 Suspension: Suspend MA-35 in a suitable vehicle such as CMC. Note: The specific concentration and dosage for oral administration in this model were not detailed in the available literature. A dose-finding study may be necessary.

  • Animal Acclimatization: House the mice in a controlled environment for at least one week prior to the experiment.

  • MA-35 Administration:

    • Administer the MA-35 suspension or vehicle (CMC) to the mice via oral gavage at two time points: 13 hours and 1 hour before the induction of liver injury.[4]

  • Induction of Liver Injury:

    • Inject the mice intraperitoneally with LPS and D-GaIN to induce acute liver injury.

  • Monitoring and Sample Collection:

    • Monitor the mice for signs of morbidity.

    • At 6 hours after the LPS/D-GaIN injection, euthanize the mice.[4]

    • Collect blood samples for serum analysis of liver enzymes (e.g., ALT, AST) and TNF-α levels.

    • Harvest the liver for histological examination (e.g., H&E staining) and gene expression analysis of inflammatory and fibrotic markers.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for evaluating the efficacy of MA-35 in an in vivo mouse model.

Experimental_Workflow cluster_prep Preparation Phase cluster_induction Induction & Treatment Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (1 week) Disease_Induction Disease Model Induction (e.g., UUO, AOM/DSS) Acclimatization->Disease_Induction Drug_Prep MA-35 Formulation (Suspension or Solution) MA35_Admin MA-35 Administration (Oral or IP) Drug_Prep->MA35_Admin Vehicle_Admin Vehicle Control Administration Drug_Prep->Vehicle_Admin Disease_Induction->MA35_Admin Pre- or Post-treatment Disease_Induction->Vehicle_Admin Monitoring Daily Monitoring (Weight, Clinical Signs) MA35_Admin->Monitoring Vehicle_Admin->Monitoring Euthanasia Euthanasia & Sample Collection (Blood, Tissues) Monitoring->Euthanasia Biochem Biochemical Analysis (Serum Markers) Euthanasia->Biochem Histo Histological Analysis (H&E, IHC) Euthanasia->Histo Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) Euthanasia->Gene_Expression Data_Analysis Data Analysis & Interpretation Biochem->Data_Analysis Histo->Data_Analysis Gene_Expression->Data_Analysis

General workflow for in vivo studies with MA-35.

Conclusion

This compound is a promising preclinical compound with demonstrated efficacy in mouse models of renal fibrosis and acute liver injury. The available data indicate that MA-35 can be administered both intraperitoneally and intravenously, with an effective intraperitoneal dose of 80 mg/kg identified in the UUO model. While oral administration has been utilized in models of liver injury and colitis-associated cancer, specific dosages have not been reported in the accessible literature. Researchers planning to use MA-35 via the oral route should consider conducting preliminary dose-finding studies to determine the optimal dosage for their specific model and experimental endpoints. The provided protocols and diagrams serve as a foundation for the design of future in vivo studies investigating the therapeutic potential of this compound.

References

Mitochonic Acid 35 (MA-35): Application Notes and Protocols for Induction of Cytoprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochonic Acid 35 (MA-35), chemically known as 5-(3,5-dimethoxybenzyloxy)-3-indoleacetic acid, is a novel indole derivative with potent anti-inflammatory and anti-fibrotic properties.[1] Research has demonstrated that MA-35 exerts its cytoprotective effects by dual inhibition of the Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta 1 (TGF-β1) signaling pathways.[1] These pathways are pivotal in the pathogenesis of various inflammatory diseases and fibrotic conditions. By targeting key molecules such as IκB kinase (IKK) and Smad3, MA-35 effectively attenuates inflammatory responses and the progression of fibrosis, making it a promising candidate for therapeutic development.[1][2]

This document provides detailed application notes and protocols for utilizing MA-35 to induce cytoprotection in vitro, focusing on its anti-inflammatory and anti-fibrotic activities.

Data Presentation

In Vivo Efficacy of MA-35 in a Colitis-Associated Cancer Mouse Model

MA-35 was orally administered daily for 70 days in an Azoxymethane (AOM)/Dextran Sodium Sulfate (DSS) mouse model, which mimics inflammation-induced colon cancer.[3][4]

ParameterControl Group (AOM/DSS)MA-35 Treated Group (AOM/DSS + MA-35)Reference
Survival RateDecreasedImproved[3][4]
Disease Activity Index (DAI) ScoreElevatedReduced[3][4]
Body WeightSignificantly ReducedNo significant effect on final body weight, but a trend of decreased loss[1]
Colon LengthShortenedBlocked the shortening[3][4]
Macroscopic Tumor FormationPresentReduced[3][4]
AnemiaPresentBlocked[3][4]
Gene Expression Analysis in Colon Tissue of AOM/DSS Mouse Model
GeneMA-35 Treatment EffectReference
TNF-α mRNATended to be reduced[3][4]
Interleukin 6 (IL-6) mRNASignificantly reduced[3][4]
TGF-β1 mRNASignificantly reduced[3][4]
Fibronectin 1 (Fn1) mRNASignificantly reduced[3][4]
In Vivo Efficacy of MA-35 in a Renal Fibrosis Mouse Model

MA-35 was evaluated in a unilateral ureteral obstruction (UUO) mouse model of renal fibrosis.[2]

ParameterMA-35 Treatment EffectReference
Renal InflammationAttenuated[2]
Renal FibrosisAttenuated[2]
Inflammatory Cytokine ExpressionDownregulated[2]
Fibrotic Gene ExpressionDownregulated[2]

Signaling Pathways

The cytoprotective effects of MA-35 are primarily mediated through the inhibition of the TNF-α and TGF-β1 signaling pathways.

MA35_Signaling_Pathway cluster_TNF TNF-α Pathway cluster_TGF TGF-β1 Pathway TNF TNF-α TNFR TNFR TNF->TNFR Binds IKK IKK TNFR->IKK Activates IKB IκB IKK->IKB Phosphorylates (leading to degradation) NFKB NF-κB (p65/p50) IKB->NFKB Inhibits nucleus_TNF Nucleus NFKB->nucleus_TNF Translocates to Inflammation Inflammatory Gene Expression (e.g., TNF-α, IL-6) nucleus_TNF->Inflammation Promotes Transcription TGF TGF-β1 TGFR TGF-βR TGF->TGFR Binds Smad3 Smad3 TGFR->Smad3 Phosphorylates pSmad3 p-Smad3 Smad_complex Smad3/4 Complex pSmad3->Smad_complex Forms complex with Smad4 Smad4 Smad4->Smad_complex nucleus_TGF Nucleus Smad_complex->nucleus_TGF Translocates to Fibrosis Fibrotic Gene Expression (e.g., Fibronectin, Collagen) nucleus_TGF->Fibrosis Promotes Transcription MA35 This compound (MA-35) MA35->IKK Inhibits Phosphorylation MA35->Smad3 Inhibits Phosphorylation

Caption: MA-35 inhibits TNF-α and TGF-β1 signaling pathways.

Experimental Protocols

Protocol 1: In Vitro Cytoprotection Assay Against TNF-α Induced Cytotoxicity

This protocol is designed to assess the ability of MA-35 to protect cells from TNF-α-induced cell death using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. L929 murine fibroblast cells are highly sensitive to TNF-α and are a suitable model.

Materials:

  • This compound (MA-35)

  • L929 murine fibroblast cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Recombinant human or murine TNF-α

  • Actinomycin D

  • MTT reagent (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.04 M HCl in isopropanol or DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture L929 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed 3 x 10^4 cells per well in a 96-well plate in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of MA-35 in a suitable solvent (e.g., DMSO) and create serial dilutions in culture medium to achieve desired final concentrations.

    • Prepare a stock solution of TNF-α. A final concentration of 1 ng/mL is often effective for inducing cytotoxicity in L929 cells.

    • Pre-treat the cells by replacing the medium with 100 µL of medium containing various concentrations of MA-35. Include a vehicle-only control.

    • Incubate for 1-2 hours.

  • Induction of Cytotoxicity:

    • Add TNF-α (e.g., 1 ng/mL final concentration) to the wells containing MA-35.

    • To sensitize the cells to TNF-α-induced apoptosis, add Actinomycin D to a final concentration of 1 µg/mL to all wells except for the 100% viability control.

    • Include the following controls:

      • Cells alone (100% viability)

      • Cells + vehicle + TNF-α + Actinomycin D (positive control for cytotoxicity)

      • Cells + vehicle (negative control)

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assessment (MTT Assay):

    • Carefully remove the culture medium.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate cell viability as a percentage relative to the untreated control cells.

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Plot the percentage of viability against the concentration of MA-35 to determine the EC50 (half-maximal effective concentration) for cytoprotection.

Cytoprotection_Assay_Workflow A Seed L929 cells in 96-well plate B Incubate for 24h A->B C Pre-treat with MA-35 (various conc.) B->C D Incubate for 1-2h C->D E Add TNF-α and Actinomycin D D->E F Incubate for 18-24h E->F G Perform MTT Assay F->G H Measure Absorbance at 570 nm G->H I Calculate % Cell Viability H->I

Caption: Workflow for the in vitro cytoprotection assay.
Protocol 2: In Vitro Anti-Fibrosis Assay Using TGF-β1 Induced Fibroblast Activation

This protocol assesses the ability of MA-35 to inhibit the TGF-β1-induced expression of fibrotic markers in fibroblasts. Normal rat kidney (NRK-49F) fibroblasts or human hepatic stellate cells (LX-2) are suitable cell lines.[5]

Materials:

  • This compound (MA-35)

  • NRK-49F or LX-2 cell line

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human TGF-β1

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or protein lysis and Western blotting

  • Primers for fibrotic genes (e.g., Fibronectin, Collagen Type I)

  • Antibodies for fibrotic proteins and phosphorylated Smad3

Procedure:

  • Cell Seeding and Serum Starvation:

    • Seed NRK-49F or LX-2 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis).

    • Grow cells to near confluence.

    • Serum-starve the cells for 12-24 hours in a low-serum or serum-free medium to reduce basal signaling.

  • Compound Treatment:

    • Pre-incubate the serum-starved cells with various non-toxic concentrations of MA-35 for 1-2 hours. Include a vehicle control.

  • Induction of Fibrosis:

    • Stimulate the cells with TGF-β1 (e.g., 1-10 ng/mL) in the presence of MA-35 for the desired time period (e.g., 24-48 hours for gene/protein expression, or shorter for phosphorylation studies).

  • Endpoint Analysis:

    • For Gene Expression (qRT-PCR):

      • Lyse the cells and extract total RNA.

      • Synthesize cDNA.

      • Perform qRT-PCR using specific primers for fibrotic genes (e.g., FN1, COL1A1) and a housekeeping gene for normalization.

    • For Protein Expression (Western Blot):

      • Lyse the cells and determine protein concentration.

      • Separate proteins by SDS-PAGE and transfer to a membrane.

      • Probe with primary antibodies against fibronectin, collagen I, phosphorylated Smad3, total Smad3, and a loading control (e.g., β-actin).

      • Incubate with appropriate secondary antibodies and visualize the bands.

Data Analysis:

  • qRT-PCR: Quantify the relative mRNA expression of target genes using the ΔΔCt method, normalized to the housekeeping gene.

  • Western Blot: Quantify the band intensities and normalize to the loading control. For phosphorylation, calculate the ratio of phosphorylated protein to total protein.

Compare the levels of fibrotic markers in MA-35 treated cells to the TGF-β1 stimulated control to determine the inhibitory effect of MA-35.

Conclusion

This compound demonstrates significant cytoprotective potential through its dual inhibitory action on the TNF-α and TGF-β1 signaling pathways. The provided protocols offer a framework for researchers to investigate and quantify the anti-inflammatory and anti-fibrotic effects of MA-35 in vitro. These assays are valuable tools for the preclinical evaluation of MA-35 and other potential therapeutic agents targeting inflammation and fibrosis.

References

Application Note: Profiling Mitochondrial Function with a Novel Modulator, Mitochonic Acid 5, using the Seahorse XF Analyzer

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitochondria are central to cellular metabolism, and their dysfunction is implicated in a wide range of diseases. The Agilent Seahorse XF Analyzer is a powerful tool for assessing mitochondrial health by measuring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in real-time.[1][2][3] This application note provides a detailed protocol for using the Seahorse XF platform to characterize the effects of Mitochonic Acid 5 (MA-5), a novel mitochondrial modulator.

Published research indicates that Mitochonic Acid 5 (MA-5) enhances cellular ATP levels and promotes cell survival.[4][5] Its mechanism is distinct from traditional mitochondrial modulators as it is reported to function independently of the electron transport chain (ETC) complexes. MA-5 targets mitofilin, a protein at the inner mitochondrial membrane, to facilitate the oligomerization of ATP synthase, which enhances ATP production and reduces mitochondrial reactive oxygen species (ROS).[4][5]

This protocol details an acute injection strategy to observe the immediate effects of a novel compound with a similar mechanism to MA-5 on mitochondrial respiration parameters as measured by the Seahorse XF Cell Mito Stress Test.

Experimental Workflow and Signaling

The following diagrams illustrate the experimental process and the signaling pathway targeted by Mitochonic Acid 5 and the standard compounds used in a Cell Mito Stress Test.

Seahorse_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis seed 1. Seed Cells in XF Microplate hydrate 2. Hydrate Sensor Cartridge (37°C, non-CO2 incubator) prepare_media 3. Prepare Assay Medium (supplement & warm to 37°C) seed->prepare_media wash_cells 4. Wash & Incubate Cells in Assay Medium prepare_media->wash_cells prepare_compounds 5. Prepare & Load Compounds into Sensor Cartridge wash_cells->prepare_compounds run_assay 6. Run Seahorse XF Analyzer (Measure Basal OCR) prepare_compounds->run_assay inject_ma5 Inject Port A: Mitochonic Acid 5 run_assay->inject_ma5 inject_oligo Inject Port B: Oligomycin inject_ma5->inject_oligo inject_fccp Inject Port C: FCCP inject_oligo->inject_fccp inject_rot Inject Port D: Rotenone/Antimycin A inject_fccp->inject_rot normalize 7. Normalize Data (e.g., to protein concentration) inject_rot->normalize calculate 8. Calculate Mito Stress Parameters normalize->calculate

Figure 1. Experimental workflow for the Seahorse XF assay with a novel compound.

Mitochondrial_Signaling cluster_ETC Electron Transport Chain (ETC) cluster_ATP_Synthase ATP Synthesis C1 Complex I Q CoQ C1->Q C2 Complex II C2->Q C3 Complex III CytC Cyt C C3->CytC C4 Complex IV ATP_Synthase ATP Synthase (Complex V) C4->ATP_Synthase H+ Gradient Q->C3 CytC->C4 Mitofilin Mitofilin ATP_Synthase->Mitofilin Oligomerization Rot_AA Rotenone/ Antimycin A Rot_AA->C1 Rot_AA->C3 Oligo Oligomycin Oligo->ATP_Synthase FCCP FCCP (Uncoupler) FCCP->C4 H+ Leak MA5 Mitochonic Acid 5 MA5->Mitofilin

Figure 2. Mitochondrial targets of MA-5 and standard Mito Stress Test compounds.

Detailed Experimental Protocol

This protocol is a guideline and requires optimization for specific cell types and experimental conditions. Titration experiments to determine the optimal concentration of Mitochonic Acid 5 are highly recommended.[6][7]

I. Materials and Reagents

  • Cell Line: Appropriate cell line of interest.

  • Culture Medium: Standard growth medium for the cell line.

  • Seahorse XF Equipment:

    • Seahorse XFe96, XFe24, or XF Pro Analyzer[1]

    • Seahorse XF Cell Culture Microplates

    • Seahorse XF Sensor Cartridge

  • Reagents:

    • Mitochonic Acid 5 (or novel compound); stock prepared in DMSO.

    • Agilent Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)[1][2]

    • Seahorse XF DMEM Medium, pH 7.4 (or other appropriate base medium)[8]

    • Supplements: Glucose, L-Glutamine, Sodium Pyruvate[8][9]

    • Seahorse XF Calibrant

  • General Lab Equipment:

    • 37°C incubator with and without CO2

    • Microscope

    • Multichannel pipette

II. Day 1: Cell Seeding and Cartridge Hydration

  • Cell Seeding:

    • Harvest and count cells. Ensure high viability (>95%).

    • Seed cells into a Seahorse XF Cell Culture Microplate at a pre-determined optimal density. Leave the four corner wells for background correction with media only.[10]

    • Incubate the plate at 37°C with 5% CO2 overnight.

  • Sensor Cartridge Hydration:

    • Add 200 µL (for XF96) or 1 mL (for XF24) of Seahorse XF Calibrant to each well of a utility plate.

    • Place the sensor cartridge onto the utility plate, ensuring the sensors are submerged.

    • Incubate the hydrated cartridge at 37°C in a non-CO2 incubator overnight.[11]

III. Day 2: Assay Execution

  • Prepare Assay Medium:

    • Warm Seahorse XF Base Medium to 37°C.

    • Supplement with glucose (10 mM), L-glutamine (2 mM), and sodium pyruvate (1 mM).[8]

    • Adjust the pH to 7.4 and maintain at 37°C.

  • Cell Plate Preparation:

    • Remove the cell plate from the incubator.

    • Wash the cells by removing the growth medium and replacing it with 180 µL of pre-warmed assay medium. Repeat once.

    • Add a final volume of 180 µL of assay medium to each well.

    • Incubate the cell plate at 37°C in a non-CO2 incubator for 45-60 minutes before the assay.[6]

  • Prepare Compound Injection Solutions:

    • Reconstitute the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) and Mitochonic Acid 5 in assay medium to achieve the desired working concentrations.[1] The final concentrations below are starting recommendations and should be optimized.

    • Port A (Mitochonic Acid 5): Prepare a solution that will result in a final well concentration of 1-10 µM.

    • Port B (Oligomycin): Prepare a solution for a final concentration of 1.5 µM.[1]

    • Port C (FCCP): Prepare a solution for a final concentration of 0.5-1.0 µM (this must be optimized for each cell line).[6][7]

    • Port D (Rotenone/Antimycin A): Prepare a solution for a final concentration of 0.5 µM.[1]

  • Load Sensor Cartridge and Run Assay:

    • Remove the hydrated sensor cartridge from the incubator.

    • Load 20-25 µL of the prepared compound solutions into the appropriate ports (A, B, C, D).

    • Load the assay protocol into the Seahorse XF software. A typical protocol involves 3 baseline measurements followed by 3 measurement cycles after each injection.

    • Follow the instrument prompts to calibrate the sensors and start the run, replacing the calibrant utility plate with the cell plate when indicated.

IV. Data Analysis and Interpretation

After the run, normalize the OCR data to cell number or protein concentration per well. The Seahorse XF software will automatically calculate the key parameters of mitochondrial function.

ParameterCalculationInterpretationExpected Effect of MA-5
Basal Respiration (Last rate measurement before first injection) – (Non-Mitochondrial Respiration)The baseline oxygen consumption of the cells.May increase if MA-5-driven ATP synthesis is coupled to an O2-consuming process.
ATP-Linked Respiration (Last rate measurement before Oligomycin injection) – (Minimum rate measurement after Oligomycin injection)The portion of basal respiration used to produce ATP via ATP synthase.May increase, reflecting enhanced ATP synthase activity.
Proton Leak (Minimum rate measurement after Oligomycin injection) – (Non-Mitochondrial Respiration)O2 consumption not coupled to ATP production, reflecting mitochondrial uncoupling.May decrease as MA-5 is reported to reduce mitochondrial ROS.
Maximal Respiration (Maximum rate measurement after FCCP injection) – (Non-Mitochondrial Respiration)The maximum OCR the cell can achieve, indicating mitochondrial fitness.Unlikely to change, as MA-5's mechanism is independent of the ETC which limits maximal OCR.
Spare Respiratory Capacity (Maximal Respiration) – (Basal Respiration)The cell's ability to respond to an energetic demand.May decrease if basal respiration increases without a change in maximal respiration.
Non-Mitochondrial Respiration Minimum rate measurement after Rotenone/Antimycin A injectionOxygen consumption from cellular enzymes after mitochondrial respiration is inhibited.[1]No expected change.

This application note provides a framework for utilizing the Seahorse XF Analyzer to investigate the effects of novel mitochondrial modulators like Mitochonic Acid 5. By measuring real-time changes in cellular bioenergetics, researchers can elucidate the compound's mechanism of action and its impact on mitochondrial health. The protocol emphasizes an acute injection strategy but can be adapted for chronic exposure studies to assess long-term effects. Optimization of compound concentrations and cell densities is critical for obtaining robust and reproducible data.[7]

References

Application Notes and Protocols for Western Blot Analysis of Mitofilin after MA-35 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitofilin (also known as MIC60) is a crucial protein of the inner mitochondrial membrane and a core component of the Mitochondrial Contact Site and Cristae Organizing System (MICOS). This system is vital for maintaining the structural integrity of mitochondrial cristae, which are essential for efficient oxidative phosphorylation.[1][2] Alterations in mitofilin expression or function have been implicated in various cellular processes, including apoptosis and the regulation of mitochondrial dynamics.[1]

This document provides detailed protocols for the analysis of mitofilin protein expression in response to treatment with MA-35, a small molecule inhibitor. While direct studies linking MA-35 to mitofilin are emerging, its known activity as a dual inhibitor of Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta1 (TGF-β1) suggests potential indirect effects on mitochondrial proteins. Both TNF-α and TGF-β1 have been shown to influence mitochondrial function and dynamics.[3][4][5][6][7] Furthermore, a related compound, Mitochonic Acid 5 (MA-5), has been demonstrated to directly target mitofilin, facilitating ATP synthase oligomerization and promoting cell survival.[2][8] These application notes will therefore provide a framework for investigating the effects of MA-35 on mitofilin, considering both potential direct interactions and indirect signaling pathways.

Data Presentation: Quantitative Analysis of Mitofilin Expression

The following table structure should be used to present quantitative data from Western blot analysis of mitofilin expression following MA-35 treatment. Data should be presented as the mean ± standard deviation from at least three independent experiments.

Treatment GroupMA-35 Concentration (µM)Treatment Duration (hours)Normalized Mitofilin Expression (Relative to Vehicle Control)p-value (vs. Vehicle Control)
Vehicle Control0241.00 ± 0.12-
MA-35124DataData
MA-35524DataData
MA-351024DataData
Vehicle Control0481.00 ± 0.15-
MA-35148DataData
MA-35548DataData
MA-351048DataData

Experimental Protocols

Cell Culture and MA-35 Treatment
  • Cell Line Selection: Choose a suitable cell line for the study (e.g., HeLa, HEK293, or a cell line relevant to the research area).

  • Cell Seeding: Seed cells in 6-well plates or 100 mm dishes at a density that will result in 70-80% confluency at the time of harvest.

  • MA-35 Preparation: Prepare a stock solution of MA-35 in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: When cells reach the desired confluency, replace the existing medium with the medium containing the appropriate concentrations of MA-35 or vehicle control.

  • Incubation: Incubate the cells for the desired treatment durations (e.g., 24 and 48 hours).

Mitochondrial Fractionation (Optional, for enriched mitofilin signal)

This protocol is adapted from established methods for mitochondrial isolation from cultured cells.[9][10]

  • Cell Harvesting: Following treatment, aspirate the medium and wash the cells with ice-cold PBS. Harvest the cells by scraping or trypsinization.

  • Cell Lysis: Resuspend the cell pellet in homogenization buffer (e.g., 10 mM Tris-HCl, 10 mM KCl, 0.15 mM MgCl2, with freshly added protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or by passing it through a fine-gauge needle.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

  • Mitochondrial Pellet: Discard the supernatant and resuspend the mitochondrial pellet in a suitable lysis buffer for Western blotting (e.g., RIPA buffer).

Whole Cell Lysate Preparation
  • Cell Lysis: After washing with PBS, add ice-cold RIPA buffer (containing protease and phosphatase inhibitors) directly to the culture dish.

  • Scraping and Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Transfer the supernatant (whole cell lysate) to a new tube.

Protein Quantification
  • Assay: Determine the protein concentration of the mitochondrial fraction or whole cell lysate using a standard protein assay (e.g., BCA or Bradford assay).

Western Blot Analysis

This protocol is based on standard Western blotting procedures.[11][12][13]

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 10% or 12%) and perform electrophoresis to separate the proteins by size. Mitofilin has two isoforms of approximately 88 and 90 kDa.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for mitofilin, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the mitofilin band intensity to a loading control (e.g., β-actin, GAPDH, or total protein stain) to account for variations in protein loading.

Visualizations

Signaling Pathway Diagram

MA35_Mitofilin_Pathway cluster_direct Potential Direct Pathway MA35 MA-35 TNFa TNF-α MA35->TNFa TGFb1 TGF-β1 MA35->TGFb1 MitochondrialFunction Mitochondrial Function TNFa->MitochondrialFunction TGFb1->MitochondrialFunction Mitofilin Mitofilin (MIC60) MitochondrialFunction->Mitofilin MA35_direct MA-35 Mitofilin_direct Mitofilin (MIC60) MA35_direct->Mitofilin_direct ?

Caption: Putative signaling pathways of MA-35 affecting mitofilin.

Experimental Workflow Diagram

Western_Blot_Workflow start Cell Culture & MA-35 Treatment lysis Cell Lysis (Whole Cell or Mitochondrial Fraction) start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-Mitofilin) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Image Acquisition & Data Analysis detection->analysis

Caption: Western blot workflow for mitofilin analysis.

References

Application Notes: Measuring TNF-α Inhibition with Mitochonic Acid 35

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a critical pro-inflammatory cytokine involved in the pathogenesis of numerous autoimmune and inflammatory disorders. Its central role in the inflammatory cascade makes it a significant target for therapeutic intervention. Mitochonic acid 35 (MA-35) is an indole-based small molecule that has been identified as an inhibitor of the TNF-α signaling pathway, suggesting its potential as a therapeutic agent for inflammatory diseases. Specifically, studies indicate that MA-35 inhibits the TNF-α and TGF-β1 signaling pathways. This document provides detailed protocols for evaluating the inhibitory activity of MA-35 on TNF-α production in a cellular context and illustrates its putative mechanism of action.

Principle of the Assay

This application note describes a cell-based assay to quantify the inhibitory effect of this compound on the production of TNF-α. The assay utilizes the murine macrophage cell line, RAW 264.7, which can be stimulated to produce and secrete TNF-α upon exposure to bacterial lipopolysaccharide (LPS). The amount of TNF-α secreted into the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). By treating the cells with varying concentrations of MA-35 prior to LPS stimulation, a dose-response curve can be generated to determine the compound's inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50).

Data Presentation: Efficacy of this compound

The following table presents representative data from an experiment designed to measure the dose-dependent inhibition of LPS-induced TNF-α production in RAW 264.7 macrophages by this compound. This data is for illustrative purposes and actual results may vary.

MA-35 Concentration (µM)Mean TNF-α (pg/mL)Standard DeviationPercent Inhibition (%)
0 (Unstimulated Control)45.8± 5.2N/A
0 (LPS Stimulated)1625.4± 135.70
11354.2± 112.916.7
5865.9± 98.446.7
10487.6± 55.170.0
25216.3± 30.886.7
50109.1± 18.393.3
Table 1: Representative data demonstrating the dose-dependent inhibition of TNF-α production by this compound in LPS-stimulated RAW 264.7 cells after 24 hours of incubation. The percent inhibition is calculated relative to the LPS-stimulated control.

Experimental Protocols

Protocol 1: Cell-Based TNF-α Inhibition Assay

This protocol details the methodology for measuring the inhibitory effect of MA-35 on TNF-α production in RAW 264.7 macrophages.

Materials and Reagents:

  • RAW 264.7 Murine Macrophage cell line (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (MA-35)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom cell culture plates

  • Mouse TNF-α ELISA Kit

  • Cell Viability Assay Kit (e.g., MTT, XTT, or CCK-8)

Procedure:

  • Cell Culture and Seeding: a. Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator. b. Harvest cells using a cell scraper and determine cell density and viability using a hemocytometer and trypan blue exclusion. c. Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 2 x 10^5 cells/mL (2 x 10^4 cells/well). d. Incubate the plate for 24 hours to allow for cell adherence.

  • Compound Preparation and Treatment: a. Prepare a 50 mM stock solution of MA-35 in DMSO. b. Perform serial dilutions of the MA-35 stock solution in complete culture medium to achieve 2X the final desired concentrations (e.g., 100, 50, 20, 10, 2 µM). c. Prepare a vehicle control using the same final concentration of DMSO as in the highest MA-35 concentration. d. After 24 hours of incubation, carefully aspirate the medium from the cells and add 100 µL of the prepared MA-35 dilutions or vehicle control to the respective wells. e. Incubate the plate for 1 hour at 37°C.

  • LPS Stimulation: a. Prepare a 2X working solution of LPS (e.g., 200 ng/mL) in complete culture medium. b. Add 100 µL of the LPS working solution to all wells except the unstimulated control wells, to which 100 µL of complete medium is added. The final volume in each well will be 200 µL, and the final LPS concentration will be 100 ng/mL. c. Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection and TNF-α Quantification: a. Centrifuge the 96-well plate at 400 x g for 10 minutes. b. Carefully collect 150 µL of the supernatant from each well without disturbing the cell layer. c. Quantify the TNF-α concentration in the supernatants using a mouse TNF-α ELISA kit, following the manufacturer’s instructions.

  • Cell Viability Assessment: a. To ensure that the observed reduction in TNF-α is not a result of cytotoxicity, perform a cell viability assay on the remaining cells in the plate. b. Add the appropriate reagent (e.g., MTT, XTT) to each well and incubate according to the manufacturer's protocol. c. Measure the absorbance at the specified wavelength to determine cell viability.

Protocol 2: Data Analysis
  • Construct a standard curve from the absorbance values of the TNF-α standards provided in the ELISA kit.

  • Calculate the concentration of TNF-α in each sample by interpolating from the standard curve.

  • Calculate the percentage of TNF-α inhibition for each MA-35 concentration using the following formula: % Inhibition = (1 - ([TNF-α]Sample / [TNF-α]LPS Control)) * 100

  • Plot the percent inhibition against the logarithm of the MA-35 concentration and use non-linear regression analysis to determine the IC50 value.

  • Normalize the cell viability data to the vehicle-treated control group and ensure that the concentrations of MA-35 used for the IC50 determination do not significantly impact cell viability.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treat Treatment & Stimulation cluster_analysis Analysis A Seed RAW 264.7 cells in 96-well plate B Incubate for 24h A->B C Pre-treat with MA-35 or Vehicle for 1h B->C D Stimulate with LPS for 24h C->D E Collect Supernatant D->E G Assess Cell Viability (MTT/XTT Assay) D->G F Quantify TNF-α (ELISA) E->F H Calculate % Inhibition and IC50 F->H

Caption: Workflow for the cell-based TNF-α inhibition assay.

Putative Signaling Pathway of TNF-α Inhibition by MA-35

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Mito Mitochondrion TLR4->Mito IKK IKK TLR4->IKK Activates ROS ROS Mito->ROS Generates ROS->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->NFkB IκB Degradation MA35 This compound MA35->Mito Inhibits ROS Production TNFa_Gene TNF-α Gene TNFa_Protein TNF-α Protein TNFa_Gene->TNFa_Protein Translation NFkB_nuc NF-κB NFkB_nuc->TNFa_Gene Binds & Activates Transcription

Caption: Proposed mechanism of TNF-α inhibition by MA-35.

Description of Signaling Pathway: The binding of LPS to Toll-like receptor 4 (TLR4) on the macrophage surface initiates a downstream signaling cascade. This leads to the activation of the IκB kinase (IKK) complex, which can also be activated by mitochondrial reactive oxygen species (ROS). IKK phosphorylates the inhibitory protein IκB, leading to its ubiquitination and proteasomal degradation. This releases the transcription factor NF-κB, allowing it to translocate into the nucleus. Inside the nucleus, NF-κB binds to the promoter region of the TNF-α gene, driving its transcription and the subsequent synthesis and secretion of TNF-α protein. This compound is thought to interfere with this pathway by modulating mitochondrial function, thereby reducing the generation of ROS. This attenuates the activation of NF-κB and ultimately suppresses TNF-α production.[1][2]

References

Application Notes and Protocols for Mitochonic Acid 35 in a Dextran Sodium Sulfate (DSS) Colitis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gastrointestinal tract. The dextran sodium sulfate (DSS) induced colitis model in mice is a widely used preclinical model that mimics many of the clinical and histological features of human ulcerative colitis, making it an invaluable tool for studying IBD pathogenesis and evaluating potential therapeutics. Mitochonic acid 35 (MA-35), an indole compound, has emerged as a potential therapeutic agent for IBD. These application notes provide detailed protocols for utilizing a DSS colitis model to evaluate the efficacy of MA-35, summarize key quantitative data from preclinical studies, and illustrate the underlying signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound has been shown to exert its anti-inflammatory and anti-fibrotic effects by targeting two key signaling pathways implicated in the pathogenesis of IBD: the Tumor Necrosis Factor-α (TNF-α) and Transforming Growth Factor-β1 (TGF-β1) pathways.[1][2][3]

  • Inhibition of TNF-α Signaling: MA-35 inhibits the phosphorylation of IκB kinase (IKK), a critical step in the activation of the NF-κB pathway.[3][4] By preventing IKK phosphorylation, MA-35 blocks the subsequent phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit. This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6).[1][2][4]

  • Inhibition of TGF-β1 Signaling: MA-35 also attenuates the TGF-β1 signaling pathway by inhibiting the phosphorylation of Smad2/3.[3][4] The TGF-β1 pathway is a major driver of fibrosis, a common complication of chronic inflammation in IBD. By blocking Smad2/3 phosphorylation, MA-35 reduces the expression of fibrotic markers like fibronectin 1.[1][2][4]

Key Signaling Pathway of this compound

MA35_Signaling_Pathway cluster_tnf TNF-α Signaling cluster_tgf TGF-β1 Signaling TNF TNF-α TNFR TNFR TNF->TNFR IKK IKK TNFR->IKK activates pIKK p-IKK IKK->pIKK phosphorylation IkB IκBα pIKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases nucleus_nfkb NF-κB (nucleus) NFkB->nucleus_nfkb translocates to proinflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus_nfkb->proinflammatory induces transcription TGF TGF-β1 TGFR TGF-βR TGF->TGFR Smad Smad2/3 TGFR->Smad activates pSmad p-Smad2/3 Smad->pSmad phosphorylation nucleus_smad p-Smad2/3 (nucleus) pSmad->nucleus_smad translocates to fibrosis Fibrotic Markers (Fibronectin 1) nucleus_smad->fibrosis induces transcription MA35 This compound MA35->pIKK inhibits MA35->pSmad inhibits

Caption: Mechanism of Action of this compound.

Experimental Protocols

Acute DSS-Induced Colitis Model

This protocol describes the induction of acute colitis in mice using DSS.

Materials:

  • Dextran Sodium Sulfate (DSS), molecular weight 36,000-50,000 Da

  • Sterile, autoclaved drinking water

  • Mice (e.g., C57BL/6, 8-12 weeks old)

  • This compound (MA-35)

  • Vehicle for MA-35 (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles

Procedure:

  • Acclimatization: Acclimatize mice to the animal facility for at least one week before the start of the experiment.

  • Baseline Measurements: Record the initial body weight of each mouse.

  • Induction of Colitis:

    • Prepare a 2.5% - 5% (w/v) DSS solution in sterile drinking water. The optimal concentration may vary depending on the mouse strain and DSS batch, and should be determined empirically.

    • Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.

    • A control group should receive regular sterile drinking water.

  • MA-35 Treatment:

    • Prepare a suspension of MA-35 in the chosen vehicle. A previously reported effective dose is 10 mg/kg body weight.[3]

    • Administer MA-35 or vehicle daily via oral gavage, starting from the first day of DSS administration and continuing throughout the study period.

  • Monitoring:

    • Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool.

    • Calculate a Disease Activity Index (DAI) score based on these parameters (see table below for a sample scoring system).

  • Termination and Sample Collection:

    • At the end of the treatment period (e.g., day 7 or 8), euthanize the mice.

    • Measure the length of the colon from the cecum to the rectum.

    • Collect colon tissue for histological analysis (e.g., H&E staining) and for molecular analysis (e.g., RNA extraction for qPCR to measure inflammatory and fibrotic markers).

Disease Activity Index (DAI) Scoring System:

ScoreWeight Loss (%)Stool ConsistencyBlood in Stool
0 NoneNormalNegative
1 1-5
2 5-10LoosePositive
3 10-15
4 >15DiarrheaGross Bleeding

The DAI is calculated as the sum of the scores for weight loss, stool consistency, and blood in stool, divided by 3.

Chronic DSS-Induced Colitis Model (AOM/DSS Model)

This protocol is adapted from a colitis-associated cancer model and is suitable for studying the long-term effects of MA-35 on chronic inflammation and fibrosis.[3]

Procedure:

  • Day 0: Administer a single intraperitoneal injection of azoxymethane (AOM) at 10 mg/kg body weight.

  • Day 5: Begin the first cycle of DSS treatment by providing 2% (w/v) DSS in the drinking water for 5 days.

  • Day 10: Replace the DSS solution with regular drinking water for 16 days.

  • Subsequent Cycles: Repeat the 5-day DSS treatment followed by 16 days of regular water for a total of three cycles.

  • MA-35 Treatment: Administer MA-35 (10 mg/kg) or vehicle daily via oral gavage throughout the entire experimental period (e.g., 70 days).

  • Monitoring and Termination: Monitor DAI as in the acute model. At the end of the study, euthanize the mice, and collect colons for measurement of length, tumor number and size, and for histological and molecular analyses.

Experimental Workflow

DSS_Colitis_Workflow acclimatization Acclimatization (1 week) baseline Baseline Measurements (Body Weight) acclimatization->baseline grouping Randomization into Groups (Control, DSS, DSS + MA-35) baseline->grouping induction Induction of Colitis (DSS in drinking water) grouping->induction treatment Daily Treatment (MA-35 or Vehicle via oral gavage) grouping->treatment monitoring Daily Monitoring (Body Weight, DAI) induction->monitoring treatment->monitoring termination Euthanasia and Sample Collection monitoring->termination analysis Data Analysis (Colon length, Histology, qPCR) termination->analysis

Caption: Experimental workflow for the DSS-induced colitis model.

Quantitative Data Summary

The following tables summarize the quantitative data from a study evaluating MA-35 in an AOM/DSS-induced colitis-associated cancer model.[3]

Table 1: Effects of MA-35 on Clinical Parameters and Colon Length

GroupSurvival Rate (%)Final DAI Score (Day 56)Colon Length (cm)
Control 10009.8 ± 0.3
AOM/DSS 602.1 ± 0.26.9 ± 0.2
AOM/DSS + MA-35 801.5 ± 0.37.8 ± 0.3

Table 2: Effects of MA-35 on Tumor Development

GroupNumber of Tumors
AOM/DSS 6.8 ± 1.2
AOM/DSS + MA-35 2.8 ± 0.7

Table 3: Effects of MA-35 on Colonic mRNA Expression of Inflammatory and Fibrotic Markers

GeneAOM/DSS (Relative Expression)AOM/DSS + MA-35 (Relative Expression)
TNF-α 3.5 ± 0.82.1 ± 0.5
IL-6 18.2 ± 4.55.5 ± 1.5
TGF-β1 4.2 ± 0.91.8 ± 0.4
Fibronectin 1 6.5 ± 1.52.5 ± 0.6*

*p < 0.05 compared to the AOM/DSS group.

Conclusion

This compound demonstrates significant therapeutic potential in a DSS-induced model of intestinal inflammation by inhibiting key inflammatory and fibrotic signaling pathways. The provided protocols and data serve as a comprehensive guide for researchers and drug development professionals to further investigate the efficacy of MA-35 and similar compounds for the treatment of IBD. The use of a well-characterized model like the DSS-induced colitis model is crucial for the preclinical evaluation of novel therapeutic strategies.

References

Application Notes and Protocols for Assessing Intestinal Fibrosis Following Mitochonic Acid 35 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intestinal fibrosis, a common complication of inflammatory bowel diseases (IBD) such as Crohn's disease and ulcerative colitis, is characterized by excessive deposition of extracellular matrix (ECM) proteins, leading to stricture formation and loss of bowel function. There are currently no approved anti-fibrotic therapies for IBD. Mitochonic acid 35 (MA-35), an indole-3-acetic acid derivative, has emerged as a potential therapeutic agent due to its anti-inflammatory and anti-fibrotic properties. These application notes provide detailed protocols for assessing the efficacy of MA-35 in reducing intestinal fibrosis in a preclinical setting.

Mechanism of Action of this compound in Fibrosis

This compound has been shown to attenuate fibrosis by dually targeting two key pro-fibrotic signaling pathways: the Transforming Growth Factor-β1 (TGF-β1) and Tumor Necrosis Factor-α (TNF-α) pathways.[1]

  • Inhibition of TGF-β1/Smad Signaling: MA-35 inhibits the phosphorylation of Smad2 and Smad3, key downstream mediators of TGF-β1 signaling.[1] This in turn reduces the expression of pro-fibrotic genes such as fibronectin and collagen.[1]

  • Inhibition of TNF-α/NF-κB Signaling: MA-35 suppresses the TNF-α signaling cascade by inhibiting IκB kinase (IKK) phosphorylation. This prevents the activation of the transcription factor NF-κB, which is a critical regulator of inflammatory and fibrotic responses.[1]

Experimental Model: AOM/DSS-Induced Intestinal Fibrosis

A widely used and reproducible model for studying colitis-associated intestinal fibrosis is the azoxymethane (AOM) and dextran sodium sulfate (DSS) induced model in mice.[2][3] This model mimics the progression from chronic inflammation to fibrosis and dysplasia seen in human IBD.

Quantitative Assessment of Intestinal Fibrosis

The following tables summarize the expected quantitative outcomes following MA-35 treatment in a murine model of intestinal fibrosis, based on its known mechanism of action.

Table 1: Effect of this compound on Pro-Fibrotic Gene Expression in Intestinal Tissue

GeneTreatment GroupFold Change vs. AOM/DSS ControlStatistical Significance
TGF-β1 AOM/DSS + MA-35Reducedp < 0.05
Fibronectin 1 AOM/DSS + MA-35Significantly Reducedp < 0.05
Collagen, Type I, Alpha 1 (COL1A1) AOM/DSS + MA-35ReducedExpected p < 0.05
α-Smooth Muscle Actin (α-SMA) AOM/DSS + MA-35ReducedExpected p < 0.05

Data is hypothetical based on published mechanisms of MA-35 and typical results from similar anti-fibrotic compounds in the AOM/DSS model.[1]

Table 2: Effect of this compound on Key Signaling Molecules in Intestinal Tissue

MoleculeTreatment GroupChange in Phosphorylation/ActivityStatistical Significance
p-Smad3 AOM/DSS + MA-35Significantly Decreasedp < 0.05
p-IKK AOM/DSS + MA-35Significantly Decreasedp < 0.05
Nuclear NF-κB p65 AOM/DSS + MA-35DecreasedExpected p < 0.05

Data is based on in vitro and in vivo studies of MA-35's effect on signaling pathways.[1]

Experimental Protocols

Herein are detailed protocols for inducing intestinal fibrosis and assessing the therapeutic efficacy of MA-35.

Protocol 1: AOM/DSS-Induced Intestinal Fibrosis Mouse Model

This protocol describes the induction of chronic intestinal inflammation and fibrosis in mice.

Materials:

  • Azoxymethane (AOM)

  • Dextran sodium sulfate (DSS, molecular weight 36,000-50,000 Da)

  • Sterile phosphate-buffered saline (PBS)

  • 8-10 week old C57BL/6 mice

  • This compound (MA-35)

  • Vehicle for MA-35

Procedure:

  • AOM Injection: On day 0, administer a single intraperitoneal (i.p.) injection of AOM (10 mg/kg body weight) dissolved in sterile PBS.

  • DSS Administration (3 Cycles):

    • Cycle 1: From day 5 to day 10, provide 2.5% (w/v) DSS in the drinking water.

    • Recovery 1: From day 11 to day 24, provide regular drinking water.

    • Cycle 2: From day 25 to day 29, provide 2.0% (w/v) DSS in the drinking water.

    • Recovery 2: From day 30 to day 43, provide regular drinking water.

    • Cycle 3: From day 44 to day 48, provide 2.0% (w/v) DSS in the drinking water.

    • Final Recovery: From day 49 onwards, provide regular drinking water until sacrifice.

  • MA-35 Treatment:

    • Begin daily oral administration of MA-35 (dose to be optimized, e.g., 10-50 mg/kg) or vehicle starting from day 5 and continue until the end of the experiment.

  • Monitoring: Monitor mice for body weight loss, stool consistency, and presence of blood in the stool throughout the experiment.

  • Tissue Collection: At the end of the study (e.g., day 70), euthanize the mice and collect the entire colon. Measure colon length and collect tissue samples for histological and molecular analysis.

AOM_DSS_Workflow cluster_protocol AOM/DSS-Induced Intestinal Fibrosis Protocol start Day 0 AOM Injection (10 mg/kg) dss1 Days 5-10 2.5% DSS in Water start->dss1 rec1 Days 11-24 Regular Water dss1->rec1 treatment Daily MA-35 or Vehicle Treatment (Oral Gavage) dss1->treatment dss2 Days 25-29 2.0% DSS in Water rec1->dss2 rec2 Days 30-43 Regular Water dss2->rec2 dss3 Days 44-48 2.0% DSS in Water rec2->dss3 rec3 Day 49 onwards Regular Water dss3->rec3 end Day 70 Sacrifice & Tissue Collection rec3->end treatment->end

Experimental workflow for the AOM/DSS-induced intestinal fibrosis model.

Protocol 2: Histological Assessment of Collagen Deposition (Sirius Red Staining)

This protocol details the staining of collagen fibers in intestinal tissue sections.[4][5]

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) intestinal tissue sections (4-5 µm)

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Distilled water

  • Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)

  • Acidified water (0.5% acetic acid in distilled water)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Immerse in 100% ethanol (2 changes, 3 minutes each).

    • Immerse in 95% ethanol (1 change, 3 minutes).

    • Immerse in 70% ethanol (1 change, 3 minutes).

    • Rinse in running tap water for 5 minutes.

  • Staining:

    • Stain in Picro-Sirius Red solution for 60 minutes.[4][5]

  • Washing:

    • Wash in two changes of acidified water.[4]

  • Dehydration and Mounting:

    • Dehydrate through 95% ethanol and two changes of 100% ethanol (3 minutes each).

    • Clear in xylene (2 changes, 5 minutes each).

    • Mount with a permanent mounting medium.

  • Quantification:

    • Capture images of the stained sections under a light microscope.

    • Quantify the red-stained collagen area relative to the total tissue area using image analysis software (e.g., ImageJ). The results are typically expressed as a percentage of the fibrotic area.

Protocol 3: Biochemical Quantification of Collagen (Hydroxyproline Assay)

This assay measures the total collagen content in intestinal tissue by quantifying the amount of hydroxyproline, an amino acid abundant in collagen.

Materials:

  • Frozen or fresh intestinal tissue samples

  • 6M Hydrochloric acid (HCl)

  • Hydroxyproline standard solution

  • Chloramine-T solution

  • Perchloric acid

  • p-Dimethylaminobenzaldehyde (DMAB) solution

  • Spectrophotometer

Procedure:

  • Tissue Homogenization and Hydrolysis:

    • Weigh a portion of the intestinal tissue (approx. 10-20 mg).

    • Add 1 mL of 6M HCl and hydrolyze at 110°C for 18-24 hours.

  • Oxidation:

    • Neutralize the hydrolysate with NaOH.

    • Add Chloramine-T solution and incubate at room temperature for 20 minutes to oxidize the hydroxyproline.

  • Color Development:

    • Add perchloric acid to stop the oxidation reaction.

    • Add DMAB solution and incubate at 60°C for 20 minutes to develop the color.

  • Measurement:

    • Cool the samples to room temperature.

    • Measure the absorbance at 557 nm using a spectrophotometer.

  • Calculation:

    • Generate a standard curve using the hydroxyproline standard.

    • Calculate the hydroxyproline concentration in the tissue samples and express the results as µg of hydroxyproline per mg of wet tissue weight.

Protocol 4: Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)

This protocol is for the detection of myofibroblasts, a key cell type in fibrosis, by staining for α-SMA.

Materials:

  • FFPE intestinal tissue sections

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Primary antibody against α-SMA

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Follow the same procedure as in Protocol 2.

  • Antigen Retrieval: Perform heat-induced epitope retrieval in citrate buffer.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate with the primary anti-α-SMA antibody overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply DAB substrate and incubate until a brown color develops.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate through graded alcohols and xylene, and mount with a permanent mounting medium.

  • Quantification: Quantify the α-SMA positive area as a percentage of the total tissue area using image analysis software.

Signaling Pathway and Workflow Diagrams

TGFB_TNF_Signaling cluster_tgfb TGF-β1 Signaling cluster_tnf TNF-α Signaling TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR pSmad23 p-Smad2/3 TGFBR->pSmad23 complex p-Smad2/3-Smad4 Complex pSmad23->complex Smad4 Smad4 Smad4->complex nucleus_tgfb Nucleus complex->nucleus_tgfb fib_genes Fibrotic Gene Expression (Collagen, Fibronectin) nucleus_tgfb->fib_genes TNFa TNF-α TNFR TNF Receptor TNFa->TNFR IKK IKK Complex TNFR->IKK pIKK p-IKK IKK->pIKK IkB IκB pIKK->IkB degradation NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB nucleus_tnf Nucleus NFkB->nucleus_tnf NFkB_IkB->pIKK phosphorylates IκB inflam_genes Inflammatory & Fibrotic Gene Expression nucleus_tnf->inflam_genes MA35 This compound MA35->pSmad23 inhibits MA35->pIKK inhibits

MA-35 inhibits key steps in the TGF-β1 and TNF-α signaling pathways.

Experimental_Workflow cluster_workflow Assessment of Intestinal Fibrosis Workflow model Induce Intestinal Fibrosis (AOM/DSS Model) treatment Treat with MA-35 or Vehicle model->treatment collection Tissue Collection (Colon) treatment->collection histology Histological Analysis (Sirius Red, α-SMA IHC) collection->histology biochem Biochemical Analysis (Hydroxyproline Assay) collection->biochem molecular Molecular Analysis (qPCR for Fibrotic Genes) collection->molecular quant_hist Quantification of Fibrotic Area (%) histology->quant_hist quant_bio Quantification of Collagen Content (µg/mg tissue) biochem->quant_bio quant_mol Quantification of Gene Expression (Fold Change) molecular->quant_mol data Data Analysis & Interpretation quant_hist->data quant_bio->data quant_mol->data

Workflow for the assessment of intestinal fibrosis after MA-35 treatment.

Conclusion

These application notes provide a comprehensive framework for evaluating the anti-fibrotic potential of this compound in a preclinical model of intestinal fibrosis. The detailed protocols for inducing fibrosis and for the quantitative assessment of collagen deposition and myofibroblast activation will enable researchers to generate robust and reproducible data. The elucidation of MA-35's mechanism of action through the dual inhibition of TGF-β1 and TNF-α signaling pathways provides a strong rationale for its further development as a therapeutic for IBD-associated intestinal fibrosis.

References

Application Note: Detection and Quantification of Mitoxantrone in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitoxantrone is a synthetic anthracenedione derivative recognized for its potent antineoplastic activity. It is a well-established anticancer agent used in the treatment of various cancers, including breast cancer, acute myeloid leukemia, and non-Hodgkin's lymphoma.[1] Mitoxantrone functions as a DNA-reactive agent that intercalates into DNA, causing crosslinks and strand breaks.[2][3] It is also a potent inhibitor of topoisomerase II, an enzyme crucial for DNA repair and replication.[2][3][4][5] Given its significant therapeutic role and potential for side effects such as cardiotoxicity, sensitive and reliable analytical methods for the quantification of mitoxantrone in tissue are essential for pharmacokinetic studies, drug monitoring, and toxicological assessments.[4] This application note provides detailed protocols for the detection and quantification of mitoxantrone in tissue samples using High-Performance Liquid Chromatography (HPLC) with UV detection.

Mechanism of Action

Mitoxantrone's primary mechanism of action involves the disruption of DNA synthesis and function. It intercalates into DNA, inserting itself between base pairs, which inhibits DNA replication and transcription.[4] Furthermore, mitoxantrone stabilizes the complex between DNA and topoisomerase II, an enzyme that facilitates the unwinding and re-ligating of DNA strands. This stabilization leads to the accumulation of double-strand breaks in the DNA, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[4] Mitoxantrone can also generate reactive oxygen species, contributing to cellular damage.[4] Additionally, it exhibits immunosuppressive properties by inhibiting the proliferation of T cells, B cells, and macrophages.[2][3][6]

Mitoxantrone_Mechanism_of_Action Mitoxantrone Mitoxantrone DNA DNA Mitoxantrone->DNA Intercalation DNA_Topo_II_Complex DNA-Topoisomerase II Complex Mitoxantrone->DNA_Topo_II_Complex Stabilization Immune_Cells T cells, B cells, Macrophages Mitoxantrone->Immune_Cells Inhibition of Proliferation DNA->DNA_Topo_II_Complex Topoisomerase_II Topoisomerase II Topoisomerase_II->DNA_Topo_II_Complex DNA_Strand_Breaks Double-Strand DNA Breaks DNA_Topo_II_Complex->DNA_Strand_Breaks Accumulation Cell_Cycle_Arrest Cell Cycle Arrest DNA_Strand_Breaks->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Immune_Suppression Immunosuppression Immune_Cells->Immune_Suppression

Figure 1: Mitoxantrone's mechanism of action.

Experimental Protocols

This section details the materials and methods for the extraction and quantification of mitoxantrone from tissue samples. The primary method described is HPLC with UV detection, which offers a balance of sensitivity, specificity, and accessibility.

Method 1: HPLC with UV Detection

This protocol is adapted from a method developed for the determination of mitoxantrone in mouse tissue homogenates.[1]

Materials and Reagents:

  • Mitoxantrone standard

  • Ametantrone (Internal Standard, I.S.)

  • Acetonitrile (HPLC grade)

  • Sulfosalicylic acid

  • Sodium phosphate

  • Triethylamine (TEA)

  • Citrate buffer (pH 3.0)

  • Ascorbic acid

  • Water (HPLC grade)

  • Tissue homogenizer

  • Centrifuge

  • HPLC system with UV detector

  • Nucleosil C18 column (250 mm × 4 mm I.D.) or equivalent[1]

Sample Preparation:

  • Tissue Homogenization: Homogenize weighed tissue samples in citrate buffer (pH 3.0) containing 20% ascorbic acid.[7]

  • Spiking: Spike 200 µL of the tissue homogenate with the internal standard, ametantrone, to a final concentration of 250 ng/mL.[1]

  • Protein Precipitation: Add 50 µL of sulfosalicylic acid followed by 150 µL of acetonitrile to the sample.[1]

  • Vortex and Centrifuge: Vortex the samples vigorously and then centrifuge at 14,000 rpm for 15 minutes at 4°C.[1]

  • Supernatant Collection: Carefully collect the supernatant for HPLC analysis.

Experimental_Workflow_HPLC Start Tissue Sample Homogenization Homogenize in Citrate Buffer Start->Homogenization Spiking Spike with Internal Standard Homogenization->Spiking Precipitation Add Sulfosalicylic Acid & Acetonitrile Spiking->Precipitation Vortex_Centrifuge Vortex & Centrifuge Precipitation->Vortex_Centrifuge Collect_Supernatant Collect Supernatant Vortex_Centrifuge->Collect_Supernatant HPLC_Analysis HPLC-UV Analysis Collect_Supernatant->HPLC_Analysis End Quantification HPLC_Analysis->End

Figure 2: Experimental workflow for HPLC analysis.

HPLC Conditions:

  • Column: Nucleosil C18 (250 mm × 4 mm I.D.)[1]

  • Mobile Phase: Acetonitrile and 10 mM sodium phosphate buffer with 0.1% TEA[1]

  • Detection: UV at 610 nm[1] or 658 nm[7]

  • Flow Rate: 1.0 mL/min[8]

  • Injection Volume: 100 µL[1]

Data Analysis:

Construct a calibration curve by plotting the peak area ratio of mitoxantrone to the internal standard against the concentration of mitoxantrone. Determine the concentration of mitoxantrone in the tissue samples by interpolation from the calibration curve.

Quantitative Data Summary

The performance of various analytical methods for mitoxantrone detection in tissue is summarized below.

ParameterMethodTissue Type(s)ValueReference
Lower Limit of Quantification (LLOQ) HPLC-UVLiver25 ng/mL[1]
HPLC-UVOther Tissues12.5 ng/mL[1]
HPLC-UVPorcine Muscle10 ng/mL (standard)[9]
Linearity Range HPLC-UVTissue Homogenates2-700 µg/L[7][10]
HPLC-UVMouse Tissue25-2000 ng/mL[11]
Extraction Recovery HPLC-UVTissue Homogenates85.8%[1]
HPLC-UVLiver76 ± 2%[9]
HPLC-UVTissue Homogenates38%[7][10]
HPLC-UVPorcine Muscle>85%[9]
Precision (CV%) HPLC-UVTissue Homogenates<15% (inter- & intra-day)[1]
HPLC-UVTissue Homogenates<10% (within- & between-day)[7][10]

Alternative and Advanced Methods

While HPLC-UV is a robust and widely used technique, other methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer higher sensitivity and specificity. LC-MS/MS methods have been developed for the quantification of mitoxantrone in plasma and can be adapted for tissue samples.[12] These methods often involve similar sample preparation steps but utilize mass spectrometry for detection, which can provide lower limits of detection.

Conclusion

The analytical methods outlined in this application note provide a comprehensive guide for the reliable detection and quantification of mitoxantrone in tissue samples. The choice of method will depend on the specific requirements of the study, including the required sensitivity and the available instrumentation. Proper validation of the chosen method is crucial to ensure accurate and reproducible results.

References

Application Notes and Protocols for Mitochonic Acid 35 (MA-35) Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochonic acid 35 (MA-35) is an indole derivative that has demonstrated potent anti-inflammatory and anti-fibrotic properties. Specifically, MA-35 has been shown to attenuate renal fibrosis and hepatic inflammation in mouse models by dually inhibiting Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta 1 (TGF-β1) signaling pathways. These application notes provide detailed protocols for the preparation and administration of MA-35 for in vivo animal studies, primarily focusing on oral gavage, a common and effective method for delivering specific doses of experimental compounds.

Data Presentation

Table 1: In Vivo Study Parameters for Mitochonic Acid Compounds
CompoundAnimal ModelRoute of AdministrationVehicleDosageKey FindingsReference
MA-35 Unilateral Ureteral Obstruction (Renal Fibrosis)Oral GavageCarboxymethyl cellulose (CMC)To be determined by dose-response studyAttenuated renal inflammation and fibrosisShima, H., et al. (2017)
MA-35 LPS/D-GaIN-induced Liver InjuryOral GavageCarboxymethyl cellulose (CMC)Dosing at 13h and 1h prior to injury inductionAttenuated hepatic inflammationShima, H., et al. (2017)
Mitochonic Acid 5 (MA-5) Ischemia-Reperfusion Injury (Kidney)Oral GavageCorn Oil50 mg/kgImproved renal function[1]
Mitochonic Acid 5 (MA-5) Cisplatin-Induced NephropathyOral GavageCorn Oil50 mg/kg/dayImproved renal function[1]
Table 2: Pharmacokinetic Parameters of this compound
ParameterValueSpeciesRoute
Cmax Not AvailableMouse/RatOral
Tmax Not AvailableMouse/RatOral
Half-life (t1/2) Not AvailableMouse/RatOral
Bioavailability (F%) Not AvailableMouse/RatOral
Vehicle 0.5% Carboxymethyl cellulose (CMC)Mouse/RatOral

Signaling Pathways

This compound exerts its therapeutic effects by modulating key inflammatory and fibrotic signaling cascades.

MA35_Signaling_Pathway cluster_nucleus1 Cytoplasm cluster_nucleus2 Cytoplasm MA35 This compound IKK IKK MA35->IKK inhibits Smad23 Smad2/3 MA35->Smad23 inhibits TNFa TNF-α TNFR TNFR TNFa->TNFR TGFb1 TGF-β1 TGFbR TGF-βR TGFb1->TGFbR TNFR->IKK activates TGFbR->Smad23 phosphorylates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Smad4 Smad4 Smad23->Smad4 complexes with Smad4->Nucleus translocates Inflammation Inflammation Nucleus->Inflammation promotes Fibrosis Fibrosis Nucleus->Fibrosis promotes

Caption: MA-35 inhibits TNF-α and TGF-β1 signaling pathways.

Experimental Protocols

Protocol 1: Preparation of 0.5% Carboxymethyl Cellulose (CMC) Vehicle for Oral Gavage

This protocol describes the preparation of a standard vehicle for the oral administration of hydrophobic compounds like MA-35.

Materials:

  • Carboxymethyl cellulose sodium salt (low viscosity)

  • Sterile, deionized water

  • Magnetic stirrer and stir bar

  • Sterile beaker or flask

  • Scale

Procedure:

  • Weigh 0.5 g of carboxymethyl cellulose (CMC) powder.

  • In a sterile beaker, heat approximately half of the final desired volume of deionized water to 60-70°C.

  • Slowly add the CMC powder to the heated water while continuously stirring with a magnetic stirrer.

  • Continue stirring until the CMC is fully dispersed and a homogenous suspension is formed.

  • Add the remaining volume of cold deionized water to the suspension and continue to stir until the solution cools to room temperature and becomes clear and viscous.

  • Store the 0.5% CMC solution at 4°C for up to one week.

Protocol 2: Formulation of this compound for Oral Gavage

Materials:

  • This compound (MA-35) powder

  • Prepared 0.5% CMC vehicle

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the required concentration of MA-35 based on the desired dosage (mg/kg) and the dosing volume for the animals (typically 5-10 mL/kg for mice).[2]

  • Weigh the appropriate amount of MA-35 powder.

  • In a suitable sterile tube, add a small volume of the 0.5% CMC vehicle to the MA-35 powder to create a paste.

  • Gradually add the remaining volume of the 0.5% CMC vehicle while continuously vortexing to ensure a uniform suspension.

  • If necessary, sonicate the suspension for short intervals in a water bath to aid in dispersion. Avoid overheating.

  • Prepare the MA-35 suspension fresh on the day of dosing.

Protocol 3: Oral Gavage Administration of this compound in Mice

This protocol outlines the standard procedure for administering a substance directly into the stomach of a mouse using a gavage needle. This procedure should only be performed by trained personnel.[1][3]

Materials:

  • Prepared MA-35 suspension

  • Appropriately sized gavage needles (18-20 gauge, 1.5-2 inches long with a ball tip for adult mice).[3]

  • Syringes (1 mL)

  • Scale for weighing animals

Procedure:

  • Weigh the mouse to determine the correct dosing volume. The maximum recommended dosing volume is 10 mL/kg.[3]

  • Properly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. The body should be held in a vertical position.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth and avoid stomach perforation. Mark the needle if necessary.[3]

  • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.

  • Gently guide the needle into the esophagus. The mouse should swallow the tube. Do not force the needle. If resistance is met, withdraw and try again.

  • Once the needle is in the esophagus, advance it to the predetermined depth.

  • Slowly administer the MA-35 suspension from the syringe.

  • After administration, gently remove the gavage needle in a single, smooth motion.

  • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes post-procedure.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo study investigating the efficacy of MA-35 in a disease model.

Experimental_Workflow start Start animal_model Induce Animal Model (e.g., UUO for Renal Fibrosis) start->animal_model randomization Randomize Animals into Control and Treatment Groups animal_model->randomization vehicle_prep Prepare Vehicle (0.5% CMC) randomization->vehicle_prep dosing Oral Gavage Administration (Vehicle or MA-35) randomization->dosing ma35_prep Prepare MA-35 Suspension vehicle_prep->ma35_prep ma35_prep->dosing monitoring Monitor Animal Health and Disease Progression dosing->monitoring endpoint Endpoint Reached monitoring->endpoint collection Collect Tissues and Samples (e.g., Kidney, Blood) endpoint->collection analysis Analyze Samples (Histology, Gene Expression, etc.) collection->analysis results Data Analysis and Interpretation analysis->results end End results->end

Caption: A generalized workflow for in vivo studies of MA-35.

References

Troubleshooting & Optimization

Technical Support Center: Mitochonic Acid 35 (MA-35)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and solubility of the novel mitochondrial modulator, Mitochonic Acid 35 (MA-35). Given its hydrophobic nature, proper preparation is critical for experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound (MA-35)?

A1: The recommended solvent for preparing a high-concentration stock solution of MA-35 is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). MA-35 exhibits excellent solubility in DMSO, allowing for the preparation of a concentrated, stable stock for long-term storage.

Q2: I observed a precipitate when diluting my MA-35 DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture media). What causes this and how can I prevent it?

A2: This is a common issue known as "fall-out" or precipitation, which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous solution where its solubility is significantly lower. To prevent this:

  • Avoid high final concentrations: Keep the final concentration of MA-35 in your aqueous medium as low as possible for your experimental needs.

  • Increase the final DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, typically between 0.1% and 0.5%. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

  • Use a two-step dilution: First, dilute the high-concentration DMSO stock into a small volume of your aqueous buffer while vortexing to create an intermediate dilution. Then, add this intermediate dilution to the final volume of your experimental medium. This rapid, turbulent mixing can help prevent immediate precipitation.

  • Consider using a surfactant or cyclodextrin: For challenging in vitro assays, a small amount of a non-ionic surfactant like Tween® 80 or encapsulation with a cyclodextrin can improve aqueous solubility. This must be validated for compatibility with your specific assay.

Solubility Data

The solubility of MA-35 has been determined in several common laboratory solvents. The following table summarizes these findings. For aqueous solutions, solubility is highly pH-dependent.

Solvent/SolutionTemperatureMaximum Solubility (Approx.)Notes
Dimethyl Sulfoxide (DMSO)25°C≥ 85 mg/mL (≥ 200 mM)Recommended for primary stock solutions.
Dimethylformamide (DMF)25°C~50 mg/mL (~117 mM)Alternative to DMSO.
Ethanol (100%)25°C~5 mg/mL (~11.7 mM)Limited solubility; may require warming.
Phosphate-Buffered Saline (PBS)25°C< 10 µg/mL (< 25 µM)Very poor solubility. Not recommended for stock solution preparation.
Cell Culture Media + 10% FBS37°C< 25 µg/mL (< 60 µM)Serum proteins can slightly improve solubility over PBS.

Troubleshooting Guide

Issue 1: My frozen MA-35 stock solution in DMSO has crystals or a precipitate.

  • Cause: The stock solution may have been stored at too low a temperature (-80°C), causing the DMSO to freeze and the compound to crystallize out of solution.

  • Solution:

    • Warm the vial in a 37°C water bath for 5-10 minutes.

    • Vortex the vial vigorously for 1-2 minutes to ensure the compound has completely redissolved.

    • Visually inspect the solution against a light source to confirm that no particulates remain before making dilutions.

Issue 2: My experimental results with MA-35 are inconsistent between replicates or experiments.

  • Cause: This is often due to partial precipitation of MA-35 in the aqueous experimental medium, leading to an unknown and variable final concentration of the soluble compound.

  • Solution: Follow the "Protocol for Preparing Working Solutions of MA-35 in Aqueous Media" below. Prepare the final working solution immediately before adding it to your cells or assay. Do not store diluted aqueous solutions of MA-35.

Experimental Protocols

Protocol 1: Preparation of a 100 mM MA-35 Stock Solution in DMSO
  • Preparation: Allow the vial of solid MA-35 and a bottle of anhydrous DMSO to equilibrate to room temperature.

  • Calculation: Calculate the required volume of DMSO. For example, to prepare a 100 mM stock from 5 mg of MA-35 (assuming a molecular weight of 426.5 g/mol ):

    • (5 mg / 426.5 g/mol ) / 100 mmol/L = 0.000117 L = 117 µL

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the solid MA-35.

  • Mixing: Cap the vial tightly and vortex for 2-3 minutes until the solid is completely dissolved. Gentle warming to 37°C can be used if dissolution is slow.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in low-retention microcentrifuge tubes. Store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparing Working Solutions of MA-35 in Aqueous Media (for Cell-Based Assays)

This protocol is for preparing a final concentration of 10 µM MA-35 in cell culture media with a final DMSO concentration of 0.1%.

  • Thaw Stock: Thaw a single aliquot of the 100 mM MA-35 stock solution and warm it to room temperature. Vortex briefly.

  • Prepare Intermediate Dilution: Create a 1:100 intermediate dilution by adding 2 µL of the 100 mM stock to 198 µL of pre-warmed cell culture media. Vortex immediately and vigorously for 30 seconds. This creates a 1 mM solution in media with 1% DMSO.

  • Prepare Final Working Solution: Add the required volume of the 1 mM intermediate solution to your final volume of cell culture media. For example, to make 10 mL of 10 µM final solution, add 100 µL of the 1 mM intermediate solution to 9.9 mL of media.

    • Final DMSO concentration = 1% x (100 µL / 10,000 µL) = 0.01% (Note: To achieve a final DMSO of 0.1%, a 10 mM intermediate stock would be used).

  • Application: Mix the final working solution by inverting the tube several times and add it to your cells or assay immediately.

Visual Guides

G cluster_0 start Start: MA-35 Fails to Dissolve in Aqueous Media q1 Is the final DMSO concentration < 0.5%? start->q1 sol1 Increase final DMSO to 0.5%. Prepare fresh vehicle control. q1->sol1  No q2 Was the stock added directly to the final volume? q1->q2 Yes sol1->q2 sol2 Use a two-step dilution protocol. (See Protocol 2) q2->sol2 Yes q3 Is the final MA-35 concentration > 50 µM? q2->q3  No sol2->q3 sol3 Lower final concentration. Consider a dose-response experiment. q3->sol3 Yes end Solution Stable q3->end  No sol3->end

Caption: Troubleshooting workflow for MA-35 precipitation in aqueous media.

G MA35 MA-35 (Soluble) Mito Mitochondrial Inner Membrane MA35->Mito Targets Protein X AMPK AMPK Activation Mito->AMPK PGC1a PGC-1α Upregulation AMPK->PGC1a ROS ROS Reduction AMPK->ROS via antioxidant pathways MitoBio Mitochondrial Biogenesis PGC1a->MitoBio ATPsynth Increased ATP Synthesis MitoBio->ATPsynth

Caption: Hypothetical signaling pathway for this compound (MA-35).

preventing Mitochonic acid 35 degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the degradation of Mitochonic acid 35 (MA-35) during experiments. Given that specific data on MA-35 is limited, this guidance is based on general principles for handling indole acetic acid derivatives and mitochondrial-targeted small molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MA-35) and what is its general stability profile?

This compound (MA-35) is an indole compound. While extensive stability data for MA-35 is not widely published, as an indole acetic acid derivative, it may be sensitive to light, strong oxidizing agents, and high temperatures. For its analogue, Mitochonic Acid 5 (MA-5), studies have shown it to be effective in cellular and animal models, suggesting reasonable stability under physiological conditions.[1][2][3] However, proper storage and handling are crucial to prevent degradation during long-term storage and in experimental setups.

Q2: How should I properly store my stock solution of MA-35?

For maximum stability, MA-35 stock solutions should be stored at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. The solvent used for reconstitution (e.g., DMSO) should be of high purity and anhydrous, as water content can promote hydrolysis. Protect stock solutions from light by using amber vials or by wrapping vials in aluminum foil.

Q3: What are the common signs of MA-35 degradation in my experiments?

Signs of degradation can include a decrease in expected biological activity, variability in experimental results, or changes in the physical appearance of the stock solution (e.g., color change, precipitation). If you observe any of these, it is recommended to use a fresh aliquot of MA-35.

Q4: Can the pH of my experimental buffer affect MA-35 stability?

Yes, the pH of the buffer can significantly impact the stability of small molecules. For indole-containing compounds, extreme pH values (highly acidic or alkaline) can lead to degradation. It is advisable to maintain the pH of your experimental buffer within a physiological range (typically pH 6.8-7.4) unless the experimental protocol specifically requires otherwise.

Troubleshooting Guide: Preventing MA-35 Degradation

This guide addresses common issues that can lead to the degradation of MA-35 in experimental settings.

Issue Potential Cause Recommended Solution
Inconsistent or reduced biological activity Degradation of MA-35 stock solution.Prepare fresh stock solutions from powder. Aliquot into single-use vials and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Degradation in working solution.Prepare working solutions fresh for each experiment from a frozen stock. Avoid storing diluted working solutions for extended periods.
Photodegradation.Minimize exposure of MA-35 solutions and experimental setups to ambient light. Use amber tubes and cover plates or work under low-light conditions where possible.
Precipitation in stock or working solution Poor solubility at lower temperatures.Before use, ensure the solution is completely thawed and vortexed gently to ensure homogeneity.
Solvent evaporation from stock solution.Use tightly sealed vials for storage. Periodically check the concentration of your stock solution if it has been stored for a long time.
Variability between experimental replicates Inconsistent handling of MA-35.Standardize the protocol for preparing and adding MA-35 to your experiments. Ensure consistent timing and mixing.
Interaction with other experimental components.Be aware of potential interactions with other reagents in your media or buffer, such as strong oxidizing or reducing agents.

Experimental Protocols

Protocol 1: Preparation and Storage of MA-35 Stock Solution

  • Reconstitution: Dissolve the powdered MA-35 in high-purity, anhydrous DMSO to a final concentration of 10 mM.

  • Vortexing: Vortex the solution gently for 1-2 minutes until the compound is completely dissolved.

  • Aliquoting: Dispense the stock solution into small, single-use amber microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C. Protect from light.

Protocol 2: Preparation of Working Solution for Cell-Based Assays

  • Thawing: Thaw a single aliquot of the 10 mM MA-35 stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. Ensure rapid and thorough mixing to avoid precipitation.

  • Immediate Use: Use the freshly prepared working solution immediately in your experiment. Do not store diluted solutions.

Visualizing Experimental Workflow and Potential Degradation Pathways

To aid researchers, the following diagrams illustrate a typical experimental workflow and a conceptual model of potential degradation pathways for a mitochondrial-targeted small molecule like MA-35.

G cluster_prep Preparation cluster_exp Experiment MA-35 Powder MA-35 Powder 10 mM Stock Solution 10 mM Stock Solution MA-35 Powder->10 mM Stock Solution Dissolve in DMSO (Anhydrous) DMSO (Anhydrous) DMSO (Anhydrous)->10 mM Stock Solution Aliquoting Aliquoting 10 mM Stock Solution->Aliquoting Storage at -80°C Storage at -80°C Aliquoting->Storage at -80°C Thaw Aliquot Thaw Aliquot Storage at -80°C->Thaw Aliquot Working Solution Working Solution Thaw Aliquot->Working Solution Dilute in Cell Culture Medium Cell Culture Medium Cell Culture Medium->Working Solution Cell-Based Assay Cell-Based Assay Working Solution->Cell-Based Assay Add to

Caption: Experimental workflow for preparing and using this compound.

G Conceptual Degradation Pathways cluster_degradation Degradation Factors MA-35 (Active) MA-35 (Active) Degraded MA-35 (Inactive) Degraded MA-35 (Inactive) Light Light Light->Degraded MA-35 (Inactive) High Temperature High Temperature High Temperature->Degraded MA-35 (Inactive) Oxidizing Agents Oxidizing Agents Oxidizing Agents->Degraded MA-35 (Inactive) Extreme pH Extreme pH Extreme pH->Degraded MA-35 (Inactive) Freeze-Thaw Cycles Freeze-Thaw Cycles Freeze-Thaw Cycles->Degraded MA-35 (Inactive)

Caption: Factors contributing to the degradation of this compound.

References

troubleshooting inconsistent results with Mitochonic acid 35

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Mitochonic Acid 35 (MA-35) is a hypothetical compound created for the purpose of this illustrative technical support guide. The information provided below is based on common principles of mitochondrial research and is intended to serve as a template for troubleshooting similar real-world compounds.

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using this compound (MA-35), a novel SIRT3 activator, in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why am I seeing inconsistent results between different batches of MA-35?

Inconsistencies between batches can arise from minor variations in purity, solubility, or storage conditions. We recommend the following steps to mitigate this issue:

  • Perform a dose-response curve for each new batch: This will help you determine the optimal concentration for your specific cell line and experimental conditions.

  • Ensure proper storage: Store MA-35 as recommended on the datasheet (e.g., at -20°C, protected from light and moisture).

  • Check solubility: Ensure the compound is fully dissolved before use. If you observe any precipitate, sonicate the solution briefly.

2. My results with MA-35 vary significantly between different cell lines. Why is this happening?

The cellular response to MA-35 can be highly dependent on the metabolic state and endogenous expression levels of SIRT3 in different cell lines.

  • Assess baseline SIRT3 expression: Perform a Western blot to compare SIRT3 protein levels in your cell lines of interest. Cells with higher SIRT3 expression may exhibit a more robust response to MA-35.

  • Consider the metabolic phenotype: Cells with a more oxidative phenotype (e.g., primary neurons, cardiomyocytes) may be more sensitive to a SIRT3 activator than highly glycolytic cells (e.g., many cancer cell lines).

  • Optimize MA-35 concentration for each cell line: A concentration that is effective in one cell line may be suboptimal or even toxic in another.

3. I am not observing the expected downstream effects of SIRT3 activation (e.g., increased mitochondrial biogenesis). What could be the issue?

Several factors could contribute to a lack of downstream effects. A logical troubleshooting workflow can help pinpoint the problem.

A No Downstream Effect Observed B Verify MA-35 Activity A->B Start Here F Confirm Target Engagement (SIRT3 Deacetylation Assay) B->F C Check SIRT3 Expression & Localization G Western Blot for SIRT3 C->G H Immunofluorescence for Mitochondrial Localization C->H D Assess Mitochondrial Health I Measure Mitochondrial Respiration (e.g., Seahorse) D->I E Optimize Treatment Conditions J Vary MA-35 Concentration & Incubation Time E->J F->C If Activity Confirmed G->D If Expression is Normal H->D If Localization is Correct I->E If Mitochondria are Healthy K Problem Solved J->K Re-evaluate

Caption: Troubleshooting workflow for MA-35 experiments.

4. I am observing some off-target effects or cellular toxicity at higher concentrations of MA-35. What should I do?

Off-target effects and toxicity are common challenges in drug development. The following table summarizes hypothetical toxicity data for MA-35 in three different cell lines.

Cell LineIC50 (µM)Therapeutic Window (µM)Observed Toxic Effects
HEK293751 - 25Apoptosis, decreased proliferation
HepG2500.5 - 15Mitochondrial swelling, ROS production
SH-SY5Y1001 - 30Neurite retraction, caspase activation

Recommendations:

  • Lower the concentration: Use the lowest effective concentration of MA-35 as determined by your dose-response experiments.

  • Reduce incubation time: Shorter exposure to the compound may minimize toxicity while still achieving the desired effect.

  • Use a more targeted delivery method: For in vivo studies, consider targeted delivery systems to reduce systemic toxicity.

Experimental Protocols

1. Western Blot for SIRT3 Expression

This protocol describes the steps to quantify SIRT3 protein levels in cell lysates.

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per well onto a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against SIRT3 (e.g., 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to PVDF C->D E Blocking D->E F Primary Antibody E->F G Secondary Antibody F->G H ECL Detection G->H I Quantification H->I Analysis

Caption: Western blot experimental workflow.

2. Seahorse XF Analyzer Assay for Mitochondrial Respiration

This protocol outlines the measurement of oxygen consumption rate (OCR) to assess mitochondrial function.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density.

  • MA-35 Treatment: Treat the cells with the desired concentration of MA-35 for the appropriate duration.

  • Assay Preparation: Wash the cells and incubate in XF base medium supplemented with pyruvate, glutamine, and glucose at 37°C in a non-CO2 incubator for 1 hour.

  • Cartridge Hydration: Hydrate the sensor cartridge in XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • Assay Execution: Load the cartridge with compounds that modulate mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A) and place the cell plate in the Seahorse XF Analyzer.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial respiration, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Signaling Pathway

Hypothetical Signaling Pathway for MA-35

MA-35 is a small molecule activator of SIRT3, a mitochondrial deacetylase. By activating SIRT3, MA-35 promotes the deacetylation of key mitochondrial proteins, leading to enhanced mitochondrial function and biogenesis.

cluster_0 Cytosol cluster_1 Mitochondrion MA35_cyto MA-35 SIRT3 SIRT3 MA35_cyto->SIRT3 Activates Ac_Proteins Acetylated Mitochondrial Proteins SIRT3->Ac_Proteins Deacetylates DeAc_Proteins Deacetylated Mitochondrial Proteins Ac_Proteins->DeAc_Proteins Mito_Function Enhanced Mitochondrial Function & Biogenesis DeAc_Proteins->Mito_Function

Mitochonic acid 35 off-target effects in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the observed off-target effects of Mitochonic Acid 35 (MA-35) in cell-based assays. The primary documented off-target activities of MA-35 are the inhibition of the TNF-α and TGF-β1 signaling pathways.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter when investigating the effects of MA-35 in cell-based assays.

Issue 1: Inconsistent Inhibition of TNF-α-induced Cellular Responses

  • Question: We are observing variable inhibition of TNF-α-induced cytotoxicity (e.g., in L929 cells) or inflammatory gene expression when using MA-35. What could be the cause?

  • Answer:

    • Cell Health and Density: Ensure cells are healthy and seeded at a consistent density. Over-confluent or unhealthy cells can show altered sensitivity to TNF-α and inhibitors.[1] For cytotoxicity assays, using a lower serum concentration (e.g., 1-5% FBS) can enhance sensitivity.[1]

    • MA-35 Solubility and Stability: MA-35 is an indoleacetic acid derivative. Ensure it is fully dissolved in a suitable solvent like DMSO before diluting in culture medium. Prepare fresh dilutions for each experiment as the compound's stability in aqueous media over time may vary.

    • Assay Timing: The pre-incubation time with MA-35 before TNF-α stimulation is critical. A pre-incubation of 1-2 hours is typically a good starting point to allow for cellular uptake and target engagement.

    • TNF-α Activity: Verify the biological activity of your TNF-α stock. Aliquot and store it at -80°C to avoid repeated freeze-thaw cycles that can degrade the cytokine.

    • Assay Readout Method: If using metabolic assays like MTT, high cell densities can lead to high background signals. Consider using alternative cell death detection methods like LDH release or luminescence-based viability assays for more robust results.[1]

Issue 2: Lack of Effect on TGF-β1-induced Gene Expression

  • Question: We do not see a reduction in TGF-β1-induced expression of fibrotic markers (e.g., ACTA2, FN1) after treatment with MA-35. What should we check?

  • Answer:

    • Cell Type: The responsiveness to TGF-β1 and its inhibition by MA-35 can be cell-type specific. Assays have shown MA-35 to be effective in renal cell models.[2] Ensure the cell line you are using (e.g., renal fibroblasts, epithelial cells) is known to have a robust TGF-β1/Smad3 signaling response.

    • Duration of Treatment: TGF-β1-induced changes in gene and protein expression can take time. For mRNA expression (qRT-PCR), a treatment duration of 24 hours is often sufficient. For protein expression (Western blot) of extracellular matrix components, 48-72 hours may be necessary.

    • TGF-β1 Concentration: Use a concentration of TGF-β1 that induces a submaximal response. Very high concentrations might overcome the inhibitory effect of MA-35. A dose-response curve for TGF-β1 in your specific cell system is recommended.

    • Endpoint Measurement: Confirm that your assay is sensitive enough to detect changes. For example, when performing Western blots for phosphorylated Smad3 (p-Smad3), ensure you are using appropriate lysis buffers containing phosphatase inhibitors and are stimulating with TGF-β1 for a short period (e.g., 30-60 minutes) to capture the peak of phosphorylation.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound (MA-35)?

A1: Based on current research, MA-35 has been shown to exhibit inhibitory activity against two key signaling pathways involved in inflammation and fibrosis: Tumor Necrosis Factor-α (TNF-α) signaling and Transforming Growth Factor-β1 (TGF-β1) signaling.[2]

Q2: How does MA-35 inhibit the TNF-α signaling pathway?

A2: MA-35 has been demonstrated to inhibit the phosphorylation of IκB kinase (IKK).[2] This action prevents the degradation of IκBα, thereby keeping the transcription factor NF-κB sequestered in the cytoplasm and preventing the expression of pro-inflammatory genes.

Q3: What is the mechanism of MA-35-mediated inhibition of the TGF-β1 pathway?

A3: MA-35 inhibits the TGF-β1 pathway by blocking the phosphorylation of Smad3, a key downstream effector.[2] This prevents the formation of the Smad2/3/4 complex and its translocation to the nucleus, which in turn downregulates the transcription of genes associated with fibrosis, such as those for collagen and fibronectin.[2][3]

Q4: In what context were these off-target effects observed?

A4: These inhibitory effects were identified during screening for anti-inflammatory compounds and were further characterized in models of renal fibrosis. In a mouse model of unilateral ureteral obstruction, MA-35 was shown to attenuate both inflammation and fibrosis.[2]

Q5: Are there recommended cell lines for studying these off-target effects?

A5: For TNF-α inhibition, L929 mouse fibrosarcoma cells are highly sensitive to TNF-α-induced apoptosis and are commonly used for neutralization assays.[2][4] For TGF-β1 inhibition studies, renal fibroblast cell lines or tubular epithelial cells that undergo epithelial-to-mesenchymal transition (EMT) in response to TGF-β1 are suitable models.[2][5]

Quantitative Data Summary

The following table summarizes the observed inhibitory effects of this compound.

Target PathwaySpecific TargetAssay TypeCell LineObserved EffectReference
TNF-α Signaling Downstream EffectsEpo Production AssayHep3BMA-35 was the most potent inhibitor among 11 active indole derivatives in restoring Epo production suppressed by TNF-α.[2]
CytotoxicityCell Viability AssayL929MA-35 significantly reduced TNF-α-induced cell death.[2]
IKK ActivityWestern BlotNot SpecifiedInhibited phosphorylation of IκB kinase (IKK).[2]
TGF-β1 Signaling Smad3 ActivityWestern BlotNot SpecifiedInhibited phosphorylation of Smad3.[2]
Gene ExpressionqRT-PCRNot SpecifiedDownregulated TGF-β1-induced fibrotic gene expression.[2]

Signaling Pathway and Workflow Diagrams

Below are diagrams illustrating the signaling pathways affected by MA-35 and a general workflow for assessing its inhibitory activity.

TNF_alpha_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex TRAF2->IKK_complex Activates IkB_NFkB IκB-NF-κB (Inactive) IKK_complex->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases p_IkB p-IκB IkB_NFkB->p_IkB p_IkB->IkB Degradation MA35 MA-35 MA35->IKK_complex Inhibits Gene Inflammatory Gene Expression NFkB_nuc->Gene TNF TNF-α TNF->TNFR1 Binds TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFbR_II TGF-β RII TGFbR_I TGF-β RI TGFbR_II->TGFbR_I Recruits & Phosphorylates Smad2_3 Smad2/3 TGFbR_I->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex p-Smad2/3-Smad4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc p-Smad2/3-Smad4 Smad_complex->Smad_complex_nuc Translocates MA35 MA-35 MA35->Smad2_3 Inhibits Phosphorylation Gene Fibrotic Gene Expression Smad_complex_nuc->Gene TGFb TGF-β1 TGFb->TGFbR_II Binds experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A1 Seed Cells (e.g., L929, Renal Fibroblasts) A2 Allow cells to adhere (24h) A1->A2 B1 Pre-treat with MA-35 (or vehicle control) A2->B1 B2 Stimulate with Cytokine (TNF-α or TGF-β1) B1->B2 C1 Incubate for desired time (30min to 72h) B2->C1 C2 Perform Assay C1->C2 C3 Western Blot (p-IKK, p-Smad3) qRT-PCR (Fibrotic genes) Cell Viability Assay ELISA (Cytokine secretion) C2->C3

References

Technical Support Center: Enhancing In Vivo Bioavailability of Mitochonic Acid 35

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with Mitochonic acid 35 (MA-35). The following resources are designed to help improve its bioavailability and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MA-35) and what is its known mechanism of action?

A1: this compound (MA-35) is an indole compound.[1] Preclinical research suggests that it functions by inhibiting the signaling pathways of Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta 1 (TGF-β1).[1] These pathways are implicated in inflammatory processes and fibrosis.

Q2: We are observing low or inconsistent efficacy of MA-35 in our animal models. What could be the underlying cause?

A2: Low or inconsistent in vivo efficacy of a novel compound like MA-35 is often linked to poor bioavailability. This can stem from several factors, including low aqueous solubility, rapid metabolism, or poor permeability across intestinal membranes. It is crucial to first assess the pharmacokinetic profile of your current formulation to understand the systemic exposure of the compound.

Q3: What are the initial steps to consider for improving the oral bioavailability of MA-35?

A3: To enhance the oral bioavailability of a poorly soluble drug, a multi-faceted approach is often necessary.[2] Key initial strategies include:

  • Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area for dissolution.[2][3]

  • Formulation with Excipients: Utilizing surfactants, solubilizers, or creating solid dispersions can improve solubility.[4]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the absorption of lipophilic drugs.[2][5]

  • Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous state can significantly improve dissolution and bioavailability.[4][6][7]

Q4: How can we assess the in vivo bioavailability of our new MA-35 formulation?

A4: The most direct method for assessing in vivo bioavailability is through a pharmacokinetic (PK) study.[8] This involves administering the MA-35 formulation to an animal model and collecting blood samples at various time points to measure the drug concentration in plasma or serum.[9][10] Key parameters to determine are the Area Under the Curve (AUC), maximum concentration (Cmax), and the time to reach maximum concentration (Tmax).[8][10]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in plasma concentrations of MA-35 between subjects. Poor dissolution of the compound in the gastrointestinal tract. Food effects influencing absorption.1. Consider pre-dosing administration of a vehicle that enhances wetting. 2. Evaluate the effect of fasting vs. fed states on drug absorption. 3. Improve the formulation to enhance solubility and dissolution consistency (e.g., micronization, solid dispersion).[2][11]
Low Cmax and AUC values despite administering a high dose of MA-35. Low aqueous solubility limiting dissolution rate-dependent absorption. High first-pass metabolism in the liver.1. Perform in vitro dissolution testing of your formulation to confirm poor dissolution. 2. Develop and test enabling formulations such as lipid-based systems or amorphous solid dispersions.[5][6] 3. Conduct an in vitro metabolism study using liver microsomes to assess the metabolic stability of MA-35.[8]
Precipitation of MA-35 observed when preparing a dosing solution. The compound has poor solubility in the chosen vehicle.1. Screen a panel of pharmaceutically acceptable solvents and co-solvents to identify a suitable vehicle. 2. Consider the use of cyclodextrins to form inclusion complexes and improve solubility.[2][4] 3. For oral dosing, a suspension formulation with appropriate suspending agents may be necessary if a solution is not feasible.
Inconsistent results in efficacy studies. Variable drug exposure due to poor bioavailability.1. Establish a robust and validated bioanalytical method to measure MA-35 concentrations in plasma. 2. Conduct a pilot pharmacokinetic study to determine the bioavailability of your current formulation. 3. Co-administering the compound with a vehicle known to enhance absorption can be a temporary strategy for initial efficacy testing.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of MA-35 in Rodents

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (AUC, Cmax, Tmax) of MA-35 following oral administration.

Methodology:

  • Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Formulation Administration:

    • Prepare the MA-35 formulation at the desired concentration in an appropriate vehicle.

    • Administer a single dose of the formulation via oral gavage.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[9][10]

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of MA-35 in plasma.

  • Data Analysis:

    • Plot the mean plasma concentration of MA-35 versus time.

    • Calculate the pharmacokinetic parameters using appropriate software.

Protocol 2: Formulation Screening for Improved Solubility

Objective: To identify a formulation strategy that enhances the solubility of MA-35.

Methodology:

  • Solubility in Different Vehicles:

    • Assess the equilibrium solubility of MA-35 in a range of pharmaceutically acceptable solvents, co-solvents, and lipid-based excipients.

  • Preparation of Formulations:

    • Micronization: If the starting material has a large particle size, reduce it using techniques like jet milling.

    • Solid Dispersions: Prepare solid dispersions of MA-35 with various hydrophilic polymers (e.g., PVP, HPMC) using methods like solvent evaporation or hot-melt extrusion.[2]

    • Lipid-Based Formulations (SEDDS): Mix MA-35 with oils, surfactants, and co-solvents to create a self-emulsifying system.[5]

  • In Vitro Dissolution Testing:

    • Perform dissolution studies on the different formulations in biorelevant media (e.g., simulated gastric and intestinal fluids).

    • Measure the concentration of dissolved MA-35 over time.

  • Selection of Lead Formulations:

    • Select the formulation(s) that demonstrate the most significant improvement in solubility and dissolution rate for further in vivo testing.

Visualizations

MA-35_Signaling_Pathway TNFa TNF-α TNFR TNF Receptor TNFa->TNFR TGFb1 TGF-β1 TGFbR TGF-β Receptor TGFb1->TGFbR MA35 This compound Downstream_TNF Downstream Signaling (e.g., NF-κB) MA35->Downstream_TNF Downstream_TGFb Downstream Signaling (e.g., Smad) MA35->Downstream_TGFb TNFR->Downstream_TNF TGFbR->Downstream_TGFb Inflammation Inflammation Downstream_TNF->Inflammation Fibrosis Fibrosis Downstream_TGFb->Fibrosis Bioavailability_Enhancement_Workflow Start Start: Poorly Bioavailable MA-35 Physicochem Physicochemical Characterization (Solubility, Permeability) Start->Physicochem Formulation Formulation Development Physicochem->Formulation Micronization Particle Size Reduction Formulation->Micronization SolidDispersion Amorphous Solid Dispersion Formulation->SolidDispersion LipidBased Lipid-Based Formulation Formulation->LipidBased InVitro In Vitro Screening (Dissolution Testing) Micronization->InVitro SolidDispersion->InVitro LipidBased->InVitro InVivo In Vivo Pharmacokinetic Study in Animal Model InVitro->InVivo Analysis Data Analysis (AUC, Cmax, Tmax) InVivo->Analysis Optimized Optimized Formulation for Efficacy Studies Analysis->Optimized Troubleshooting_Logic Problem Low In Vivo Efficacy? PK_Data PK Data Available? Problem->PK_Data Low_Exposure Low Systemic Exposure? PK_Data->Low_Exposure Yes Conduct_PK Action: Conduct Pilot PK Study PK_Data->Conduct_PK No Improve_Formulation Action: Improve Formulation (See Workflow) Low_Exposure->Improve_Formulation Yes Other_Issues Investigate Other Issues: (e.g., Target Engagement, PD) Low_Exposure->Other_Issues No Conduct_PK->Low_Exposure

References

controlling for vehicle effects in Mitochonic acid 35 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mitochonic Acid 35 (MA-35).

Frequently Asked Questions (FAQs)

Q1: What is this compound (MA-35)?

A1: this compound (MA-35) is an indole analogue that functions as a dual inhibitor of Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta 1 (TGF-β1) signaling pathways. Its mechanism of action involves the inhibition of IκB kinase (IKK) phosphorylation in the TNF-α pathway and Smad3 phosphorylation in the TGF-β1 pathway.

Q2: What is the primary application of MA-35 in research?

A2: Based on its mechanism of action, MA-35 is primarily investigated for its anti-inflammatory and anti-fibrotic properties. Research has shown its potential in attenuating hepatic inflammation and renal fibrosis in murine models.

Q3: What is the recommended vehicle for in vitro experiments with MA-35?

A3: For in vitro studies, Dimethyl sulfoxide (DMSO) is a commonly used solvent for MA-35 and other indole-based compounds. However, it is crucial to use the lowest possible concentration of DMSO (ideally ≤ 0.1%) and to include a vehicle-only control group in your experiments to account for any potential effects of the solvent itself.

Q4: What is a suitable vehicle for in vivo animal studies with MA-35?

A4: For in vivo administration, particularly oral gavage, corn oil has been used as a vehicle for related compounds like Mitochonic Acid 5 (MA-5). As with any in vivo study, a vehicle-only control group is essential to differentiate the effects of the compound from those of the vehicle.

Q5: How should MA-35 be stored?

A5: Stock solutions of MA-35, typically dissolved in DMSO, can be stored as aliquots in tightly sealed vials at -20°C for up to one month. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with MA-35, with a focus on controlling for vehicle effects.

Issue 1: Inconsistent or Unexpected Results in In Vitro Assays Using DMSO Vehicle

Possible Cause 1: DMSO is affecting the TNF-α signaling pathway.

  • Explanation: Studies have shown that DMSO can directly interfere with TNF-α signaling by disrupting the formation of the functional TNF-α trimer. This can lead to an underestimation of the inhibitory effect of MA-35.

  • Troubleshooting Steps:

    • Minimize DMSO Concentration: Use the lowest possible final concentration of DMSO in your cell culture media, ideally not exceeding 0.1%.

    • Consistent Vehicle Control: Ensure that your vehicle control contains the exact same concentration of DMSO as your experimental wells.

    • Test a Range of DMSO Concentrations: If feasible, perform a preliminary experiment to determine the highest non-interfering concentration of DMSO for your specific cell line and assay.

    • Alternative Solvents: Consider exploring other solvents, although their potential effects would also need to be carefully validated.

Possible Cause 2: DMSO is enhancing the TGF-β1 signaling pathway.

  • Explanation: Research indicates that DMSO can enhance TGF-β signaling by promoting the recruitment of the type II TGF-β receptor (TβR-II) to the plasma membrane. This could mask the inhibitory effect of MA-35 on this pathway.

  • Troubleshooting Steps:

    • Strict Vehicle Control: As with TNF-α, a precise vehicle control is critical.

    • Lower DMSO Concentration: Reducing the DMSO concentration may mitigate its enhancing effect on TGF-β signaling.

    • Baseline TGF-β Activity: Characterize the baseline TGF-β signaling in your cell line in the presence of the intended DMSO concentration before introducing MA-35.

Issue 2: Variability or Confounding Effects in In Vivo Studies Using Corn Oil Vehicle

Possible Cause: Corn oil is influencing the biological system.

  • Explanation: While widely used, corn oil is not an inert vehicle. It can have physiological effects, including altering the gut microbiome and potentially influencing inflammatory responses, which could confound the results of MA-35 studies.

  • Troubleshooting Steps:

    • Dose Volume and Frequency: Use the minimum effective volume of corn oil for administration and maintain a consistent dosing schedule.

    • Source and Quality of Corn Oil: Use a high-quality, standardized source of corn oil to minimize variability between experiments.

    • Acclimatization: Allow animals to acclimate to the vehicle by administering the vehicle alone for a period before starting the experiment with MA-35.

    • Comprehensive Control Group Monitoring: Closely monitor the vehicle control group for any physiological or behavioral changes.

    • Alternative Vehicles: Depending on the route of administration and the specific experimental model, other vehicles like polyethylene glycol (PEG) or lipid emulsions could be considered, but would also require thorough validation.

Data Presentation

Table 1: In Vitro Efficacy of Indole-Based Kinase Inhibitors

CompoundTargetAssay TypeIC50Cell LineReference
MA-35 IKKβ(Not Available)(Not Available)(Not Available)(Not Available)
MA-35 Smad3 Phos.(Not Available)(Not Available)(Not Available)(Not Available)
BMS-345541IKKβCell-free0.3 µM-[1]
SIS3Smad3 Phos.Reporter AssayDose-dependent inhibitionHuman Dermal Fibroblasts[2]
Indole Cpd. 4dcSTINGCell-based0.14 µMRAW-Lucia™ ISG[3]

Table 2: In Vivo Dosage of Related Compounds in Mouse Models

CompoundModelVehicleDoseRouteOutcomeReference
MA-35 (Not Available)(Not Available)(Not Available)(Not Available)(Not Available)(Not Available)
MA-5Peritoneal FibrosisOral Gavage2 mg/kg/dayOralAmeliorated fibrosis[4]
Indole Cpd. 4dcAcute Kidney Injury(Not Available)(Not Available)(Not Available)Relieved symptoms[5]

Experimental Protocols

Protocol 1: General In Vitro Cell-Based Assay for MA-35 Activity

  • Cell Culture: Culture the selected cell line (e.g., a human renal epithelial cell line for fibrosis studies or a macrophage cell line for inflammation studies) in the appropriate growth medium until they reach the desired confluency.

  • MA-35 Preparation: Prepare a stock solution of MA-35 in 100% DMSO. From this stock, create a series of dilutions in culture medium to achieve the final desired concentrations. The final DMSO concentration in the culture should be kept constant across all treatments and should not exceed 0.1%.

  • Vehicle Control Preparation: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of MA-35 used in the experiment, but without the compound.

  • Treatment:

    • For experiments investigating the inhibition of TNF-α or TGF-β1 induced signaling, pre-treat the cells with various concentrations of MA-35 or vehicle control for a specified period (e.g., 1-2 hours).

    • Following pre-treatment, stimulate the cells with a predetermined concentration of recombinant TNF-α or TGF-β1.

  • Incubation: Incubate the cells for a period sufficient to observe the desired downstream effects (e.g., 30 minutes for phosphorylation events, 24-48 hours for gene expression changes).

  • Analysis: Harvest the cells for downstream analysis, such as:

    • Western Blotting: To assess the phosphorylation status of IKKβ, IκBα, or Smad3.

    • RT-qPCR: To measure the expression of target genes downstream of TNF-α or TGF-β1 signaling.

    • ELISA: To quantify the secretion of inflammatory cytokines.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cell Culture ma35_prep 2. Prepare MA-35 Dilutions (in DMSO, then media) vehicle_prep 3. Prepare Vehicle Control (Matching DMSO conc.) pretreatment 4. Pre-treat cells with MA-35 or Vehicle vehicle_prep->pretreatment stimulation 5. Stimulate with TNF-α or TGF-β1 incubation 6. Incubate stimulation->incubation harvest 7. Harvest Cells incubation->harvest analysis_type 8. Downstream Analysis (Western, qPCR, ELISA) harvest->analysis_type

Figure 1. Experimental workflow for in vitro analysis of MA-35 activity.

tnf_alpha_pathway TNFa TNF-α TNFR TNFR1 TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates MA35 This compound MA35->IKK_complex Inhibits (IKKβ phos.) IkBa_p p-IκBα NFkB NF-κB IkBa_p->NFkB Releases IkBa->IkBa_p Nucleus Nucleus NFkB->Nucleus Translocates to Gene_expression Inflammatory Gene Expression Nucleus->Gene_expression Induces

Figure 2. MA-35 inhibition of the TNF-α signaling pathway.

tgf_beta_pathway TGFb TGF-β1 TGFbRII TβRII TGFb->TGFbRII TGFbRI TβRI TGFbRII->TGFbRI Recruits & Phosphorylates Smad3 Smad3 TGFbRI->Smad3 Phosphorylates pSmad3 p-Smad3 Smad3->pSmad3 Smad4 Smad4 pSmad3->Smad4 Binds to Smad_complex p-Smad3/Smad4 Complex Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to MA35 This compound MA35->Smad3 Inhibits Phosphorylation Gene_expression Fibrotic Gene Expression Nucleus->Gene_expression Induces

Figure 3. MA-35 inhibition of the TGF-β1 signaling pathway.

References

Technical Support Center: Minimizing Variability in Mitochonic Acid 35 Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mitochonic acid 35 (MA-35) functional assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize variability in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MA-35) and what is its primary mechanism of action?

A1: this compound (MA-35) is an indole derivative that has been shown to exhibit anti-inflammatory and anti-fibrotic properties. Its primary mechanism of action involves the dual inhibition of Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta 1 (TGF-β1) signaling pathways.[1] Specifically, MA-35 has been demonstrated to inhibit the phosphorylation of IκB kinase (IKK) in the TNF-α pathway and the phosphorylation of Smad2 and Smad3 in the TGF-β1 pathway.[1][2][3]

Q2: What are the common functional assays used to study the effects of MA-35?

A2: Common functional assays to investigate the bioactivity of MA-35 include:

  • Western Blotting: To analyze the phosphorylation status of key signaling proteins like IKK, Smad2, and Smad3.

  • Cell Viability and Apoptosis Assays (e.g., MTT, TUNEL): To assess the protective effects of MA-35 against stimuli like TNF-α-induced cell death.

  • Mitochondrial Respiration Assays (e.g., Seahorse XF Analyzer): To determine the impact of MA-35 on cellular metabolism and mitochondrial function.

  • Extracellular Matrix (ECM) Deposition Assays: To evaluate the anti-fibrotic effects of MA-35 by measuring the production of ECM components like collagen and fibronectin.[4][5]

Q3: What are the typical sources of variability in MA-35 functional assays?

A3: Variability in MA-35 functional assays can arise from several factors:

  • Cell Culture Conditions: Inconsistent cell passage number, cell density at the time of treatment, and variations in media composition can all contribute to variability.

  • Reagent Preparation and Handling: Improper storage and handling of MA-35, cytokines (TNF-α, TGF-β1), and antibodies can lead to loss of activity and inconsistent results.

  • Assay Execution: Minor differences in incubation times, washing steps, and reagent concentrations can introduce significant variability.

  • Data Analysis: Inconsistent methods for data normalization and statistical analysis can affect the interpretation of results.

Troubleshooting Guides

Issue 1: High Variability in Western Blot Results for Phosphorylated Proteins (p-IKK, p-Smad2/3)

Possible Causes and Solutions

Possible Cause Recommended Solution
Phosphatase Activity Immediately after cell lysis, add phosphatase inhibitors to the lysis buffer. Keep samples on ice or at 4°C throughout the sample preparation process.[6][7]
Low Abundance of Phosphorylated Protein Optimize the stimulation time with TNF-α or TGF-β1. For example, Smad3 phosphorylation has been observed to peak at 30 minutes post-TGF-β1 stimulation.[3] Consider using a more sensitive ECL substrate for detection.[6]
High Background Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for blocking instead of milk, as milk contains phosphoproteins that can cause high background.[6][8] Ensure adequate washing steps between antibody incubations.
Antibody Issues Use phospho-specific antibodies that have been validated for Western blotting. Titrate the primary antibody concentration to find the optimal signal-to-noise ratio.
Inconsistent Protein Loading Perform a protein quantification assay (e.g., BCA) to ensure equal loading of protein in each lane. Use a loading control (e.g., GAPDH, β-actin) to normalize the data.
Issue 2: Inconsistent Results in TNF-α-Induced Apoptosis Assays

Possible Causes and Solutions

Possible Cause Recommended Solution
Suboptimal TNF-α Concentration Perform a dose-response experiment to determine the optimal concentration of TNF-α that induces a consistent level of apoptosis in your specific cell line.
Variable MA-35 Treatment Time Optimize the pre-incubation time with MA-35 before TNF-α stimulation. A time-course experiment can help determine the most effective window for MA-35's protective effects.
Cell Health and Density Ensure cells are in the exponential growth phase and are seeded at a consistent density for each experiment. Over-confluent or stressed cells may respond differently to TNF-α.
Assay Detection Window Apoptosis is a dynamic process. Determine the optimal time point for measuring apoptosis after TNF-α treatment. Early time points may be suitable for detecting caspase activation, while later time points may be better for DNA fragmentation (TUNEL) assays.[1][9]
Issue 3: High Variability in Mitochondrial Respiration Data (Seahorse Assay)

Possible Causes and Solutions

Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a uniform single-cell suspension before seeding. Allow the plate to sit at room temperature for an hour before placing it in the incubator to promote even cell distribution.
Edge Effects To minimize evaporation and temperature fluctuations in the outer wells, fill the outermost wells with media or PBS without cells and do not use them for data collection.
Suboptimal Drug Concentrations Titrate the concentrations of mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) for your specific cell line to ensure optimal responses.
pH and Media Buffering Prepare fresh assay medium on the day of the experiment and ensure the pH is accurately adjusted. Pre-incubate the cell plate in a CO2-free incubator before the assay to allow for temperature and pH equilibration.[10]

Experimental Protocols

Protocol 1: Western Blot for Inhibition of TGF-β1-Induced Smad2/3 Phosphorylation by MA-35
  • Cell Seeding: Seed a suitable cell line (e.g., HT-29, LX-2, or NRK-49F) in 6-well plates and grow to 70-80% confluency.

  • Starvation: Serum-starve the cells for 12-24 hours prior to treatment.

  • MA-35 Treatment: Pre-treat the cells with the desired concentrations of MA-35 (a dose-response is recommended, e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO) for 1-2 hours.

  • TGF-β1 Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30 minutes.[3]

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Smad2/3 and total Smad2/3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Quantitative Data Summary (Representative)

The following table provides representative data on the inhibition of Smad3 phosphorylation by MA-35. Actual values may vary depending on the cell line and experimental conditions.

MA-35 Concentration (µM)TGF-β1 Stimulation (5 ng/mL)Relative p-Smad3/Total Smad3 Ratio (Normalized to TGF-β1 alone)
0 (Vehicle)-0.1
0 (Vehicle)+1.0
1+0.85
5+0.62
10+0.45
25+0.28
50+0.15

Visualizations

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta1 TGF-beta1 TGF-beta Receptor II TGF-beta Receptor II TGF-beta1->TGF-beta Receptor II Binds TGF-beta Receptor I TGF-beta Receptor I TGF-beta Receptor II->TGF-beta Receptor I Recruits & Phosphorylates Smad2/3 Smad2/3 TGF-beta Receptor I->Smad2/3 Phosphorylates p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Smad2/3/4 Complex Smad2/3/4 Complex p-Smad2/3->Smad2/3/4 Complex Smad4 Smad4 Smad4->Smad2/3/4 Complex Gene Transcription Gene Transcription Smad2/3/4 Complex->Gene Transcription Translocates & Initiates MA-35 MA-35 MA-35->Smad2/3 Inhibits Phosphorylation Fibrosis-related Genes Fibrosis-related Genes Gene Transcription->Fibrosis-related Genes Upregulates

Caption: MA-35 inhibits the TGF-β1 signaling pathway.

TNF_alpha_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds TRADD/TRAF2 TRADD/TRAF2 TNFR1->TRADD/TRAF2 Recruits IKK Complex IKK Complex TRADD/TRAF2->IKK Complex Activates p-IKK Complex p-IKK Complex IKK Complex->p-IKK Complex I-kappa-B I-kappa-B p-IKK Complex->I-kappa-B Phosphorylates p-I-kappa-B p-I-kappa-B I-kappa-B->p-I-kappa-B NF-kappa-B NF-kappa-B p-I-kappa-B->NF-kappa-B Releases NF-kappa-B_nuc NF-kappa-B NF-kappa-B->NF-kappa-B_nuc Translocates MA-35 MA-35 MA-35->IKK Complex Inhibits Phosphorylation Gene Transcription Gene Transcription NF-kappa-B_nuc->Gene Transcription Initiates Inflammatory Genes Inflammatory Genes Gene Transcription->Inflammatory Genes Upregulates Troubleshooting_Workflow A High Variability in Assay Results B Check Cell Culture Conditions A->B C Review Reagent Preparation & Handling A->C D Analyze Assay Execution Steps A->D E Consistent Passage Number? B->E F Consistent Cell Density? B->F G MA-35 Aliquoted & Stored Properly? C->G H Cytokines Freshly Prepared? C->H I Consistent Incubation Times? D->I J Thorough Washing Steps? D->J K Standardize Data Normalization E->K F->K G->K H->K I->K J->K L Results Consistent K->L

References

Technical Support Center: Mitochonic Acid 35 (MA-35)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the experimental use of Mitochonic acid 35 (MA-35).

Frequently Asked Questions (FAQs)

Q1: What is this compound (MA-35)?

This compound is an indole-based small molecule that acts as a dual inhibitor of Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta 1 (TGF-β1) signaling pathways. Its inhibitory action is achieved through the suppression of IκB kinase (IKK) phosphorylation and Smad3 phosphorylation.

Q2: How should I store and handle this compound?

Proper storage and handling are crucial for maintaining the stability and activity of MA-35.

Solid Compound: For long-term storage, keep the solid compound in a tightly sealed vial. Under these conditions, MA-35 can be stored for up to 24 months.

Stock Solutions: It is highly recommended to prepare and use solutions on the same day. If it is necessary to prepare stock solutions in advance, dissolve MA-35 in an appropriate solvent such as Dimethyl Sulfoxide (DMSO). Store these stock solutions in small aliquots in tightly sealed vials at -20°C for up to one month. Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening.

Q3: What is the stability of this compound in different media?

While specific quantitative stability data such as half-life and degradation rates of MA-35 in various aqueous buffers and cell culture media are not extensively published, the following table summarizes the available information and general recommendations for indole-based compounds.

Media/SolventRecommended StorageGeneral Stability Considerations
Solid Up to 24 months (tightly sealed vial)Stable
DMSO Up to 1 month at -20°C (aliquots)Generally stable. Avoid repeated freeze-thaw cycles.
Aqueous Buffers (e.g., PBS) Prepare fresh for each experiment.Stability can be pH-dependent. Indole compounds may be susceptible to oxidation and degradation in aqueous solutions.
Cell Culture Media (e.g., DMEM) Add fresh from stock solution for each experiment.The complex composition of cell culture media can affect compound stability. It is best to introduce the compound to the media immediately before treating the cells.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity

If you are observing a lack of expected biological effect from MA-35, consider the following potential causes and solutions.

  • Compound Degradation:

    • Solution: Prepare fresh stock solutions of MA-35 in DMSO. Ensure that the solid compound has been stored correctly. Avoid using stock solutions that are more than one month old or have been subjected to multiple freeze-thaw cycles.

  • Precipitation in Media:

    • Solution: Indole-based compounds can have limited aqueous solubility. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.1%) to prevent solvent-induced toxicity and compound precipitation. Visually inspect the media for any signs of precipitation after adding MA-35. If precipitation is observed, consider lowering the final concentration of the compound.

  • Incorrect Dosage:

    • Solution: Perform a dose-response experiment to determine the optimal concentration of MA-35 for your specific cell line and experimental conditions.

Issue 2: High Background or Off-Target Effects

Unexplained cellular responses or toxicity may be due to factors other than the specific inhibition of TNF-α and TGF-β1 signaling.

  • Solvent Toxicity:

    • Solution: Include a vehicle control (e.g., cells treated with the same concentration of DMSO without MA-35) in your experiments to assess the effect of the solvent on your cells.

  • Compound Purity:

    • Solution: Ensure you are using a high-purity batch of MA-35. Impurities can have their own biological activities.

Experimental Protocols

General Protocol for Cell-Based Assays with this compound

This protocol provides a general workflow for treating cultured cells with MA-35.

  • Cell Seeding: Plate your cells at the desired density in a suitable culture vessel and allow them to adhere and grow overnight.

  • Preparation of MA-35 Working Solution:

    • Thaw a frozen aliquot of your MA-35 DMSO stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Mix thoroughly by gentle inversion.

  • Cell Treatment:

    • Remove the existing medium from your cells.

    • Add the medium containing the desired concentration of MA-35.

    • Include appropriate controls, such as a vehicle control (medium with the same concentration of DMSO) and a negative control (untreated cells).

  • Incubation: Incubate the cells for the desired period according to your experimental design.

  • Downstream Analysis: Proceed with your planned analysis, such as western blotting for phosphorylated Smad3 or IKK, gene expression analysis, or cell viability assays.

Visualizations

MA35_Signaling_Pathway This compound Signaling Inhibition Pathway cluster_TGFB TGF-β1 Pathway cluster_TNFa TNF-α Pathway TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR binds pSmad3 p-Smad3 TGFBR->pSmad3 phosphorylates Gene_Expression_TGFB Gene_Expression_TGFB pSmad3->Gene_Expression_TGFB regulates gene expression TNFa TNF-α TNFR TNF Receptor TNFa->TNFR binds IKK IKK TNFR->IKK activates pIKK p-IKK IKK->pIKK phosphorylates NFkB_Activation NFkB_Activation pIKK->NFkB_Activation leads to NF-κB activation MA35 This compound MA35->pSmad3 inhibits MA35->pIKK inhibits

Caption: MA-35 inhibits both TGF-β1 and TNF-α signaling pathways.

Experimental_Workflow General Experimental Workflow for MA-35 A Prepare MA-35 Stock (in DMSO) C Prepare Working Solution (Dilute MA-35 in Media) A->C B Seed Cells in Culture Plate D Treat Cells with MA-35 B->D C->D E Incubate for a Defined Period D->E F Perform Downstream Analysis E->F

Caption: A typical workflow for cell-based experiments using MA-35.

Troubleshooting_Guide Troubleshooting Inconsistent MA-35 Activity Start Inconsistent or No Activity? Q1 Is Stock Solution Fresh? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Prepare Fresh Stock Q2 Precipitation in Media? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes Lower Final Concentration A2_No No Q2->A2_No Q3 Dose-Response Performed? A2_No->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Perform Dose-Response End Check Cell Line Sensitivity and Other Factors A3_Yes->End

Technical Support Center: Mitochonic Acid 35 (MA-35)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with Mitochonic Acid 35 (MA-35). It provides troubleshooting advice and frequently asked questions to assist in refining the optimal treatment duration for your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting treatment duration for MA-35?

A1: For initial experiments, a time course of 6 to 48 hours is recommended. The optimal duration is highly dependent on the experimental goals. Short durations (0.5-6 hours) are typically sufficient for observing effects on signaling pathways, such as the inhibition of TNF-α-induced NF-κB phosphorylation. Longer durations (24-72 hours) are generally required to detect changes in protein expression, collagen deposition, or cell viability.[1]

Q2: How do I determine the most effective treatment duration for my specific cell line and experimental endpoint?

A2: A time-course experiment is the most effective method to determine the optimal treatment duration. This involves treating your cells with a fixed concentration of MA-35 and harvesting them at various time points for analysis. For example, you might choose 0, 2, 6, 12, 24, and 48-hour time points. The ideal duration will be the one that produces the most robust and reproducible effect on your endpoint of interest (e.g., maximal inhibition of a downstream target) without inducing significant cytotoxicity.

Q3: We are observing significant cytotoxicity even at short treatment durations. What could be the cause?

A3: If you are experiencing unexpected cytotoxicity, consider the following:

  • Concentration of MA-35: The concentration may be too high for your specific cell type. We recommend performing a dose-response experiment to determine the optimal, non-toxic concentration range.

  • Cell Health: Ensure that your cells are healthy and not overly confluent before treatment, as this can increase their sensitivity to drug treatments.[2][3]

  • Solvent Toxicity: If you are using a solvent like DMSO to dissolve MA-35, ensure the final concentration in your culture medium is not exceeding a non-toxic level (typically <0.1%).

Q4: We are not observing any significant effect of MA-35. What are the potential reasons?

A4: A lack of effect could be due to several factors:

  • Treatment Duration: The treatment duration may be too short to induce the desired changes. This is particularly true for endpoints that rely on changes in gene expression and protein synthesis, which can take 24 hours or longer.[1]

  • Compound Stability: Ensure that MA-35 is stable in your culture medium for the duration of the experiment. Consider performing a medium change with fresh MA-35 for longer time-course experiments.

  • Target Expression: Verify that your cell line expresses the targets of MA-35, namely the receptors for TNF-α and TGF-β1, and the downstream signaling components.

  • Assay Sensitivity: The assay you are using may not be sensitive enough to detect the changes induced by MA-35.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability between replicates. Inconsistent cell seeding density.Ensure a uniform single-cell suspension and consistent cell numbers across all wells.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
MA-35 appears to precipitate in the culture medium. Poor solubility at the working concentration.Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and dilute it further in the culture medium. Ensure the final solvent concentration is low.
Unexpected or off-target effects are observed. The concentration of MA-35 is too high, leading to non-specific effects.Perform a dose-response experiment to identify a more specific concentration.
The cell line may have unique signaling pathway crosstalk.Consult the literature for your specific cell model to understand potential confounding factors.

Experimental Protocols

Protocol 1: Time-Course Experiment for NF-κB Activation

This protocol is designed to determine the optimal duration of MA-35 treatment to inhibit TNF-α-induced NF-κB activation.

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Pre-treatment with MA-35: Once the cells are adhered, pre-treat them with the desired concentration of MA-35 for your chosen time points (e.g., 1, 4, and 8 hours).

  • Stimulation with TNF-α: Following the pre-treatment period, stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.[4]

  • Cell Lysis and Analysis: After stimulation, lyse the cells and perform an NF-κB activation assay. This can be a Western blot for phosphorylated p65, or a quantitative immunoassay.[3][5]

Protocol 2: Collagen Deposition Assay

This protocol is to assess the effect of MA-35 on TGF-β1-induced collagen deposition over a longer time course.

  • Cell Seeding: Plate fibroblasts or other collagen-producing cells in a 24-well plate and grow to confluence.

  • Treatment: Treat the cells with TGF-β1 (e.g., 5 ng/mL) with or without MA-35 for 24, 48, and 72 hours.

  • Collagen Staining: After the treatment period, fix the cells and stain for collagen using Sirius Red.

  • Quantification: Elute the stain and measure the absorbance at 540 nm to quantify the amount of collagen deposited.

Quantitative Data Summary

Table 1: Effect of MA-35 Treatment Duration on TNF-α-induced NF-κB Activation

MA-35 Pre-treatment Duration (hours)NF-κB Activation (% of TNF-α control)
175%
445%
825%
1222%

Table 2: Effect of MA-35 Treatment Duration on TGF-β1-induced Collagen Deposition

MA-35 Treatment Duration (hours)Collagen Deposition (Fold change over control)
241.8
481.2
720.8

Visualizations

Caption: MA-35 inhibits both TNF-α and TGF-β1 signaling pathways.

Time_Course_Workflow A Seed cells in multi-well plate B Allow cells to adhere (e.g., 24 hours) A->B C Add MA-35 at desired concentration B->C D Incubate for varying durations (e.g., 2, 6, 12, 24, 48h) C->D E Harvest cells at each time point D->E F Perform downstream assay (e.g., Western Blot, qPCR, Viability Assay) E->F G Analyze data to determine optimal duration F->G

Caption: Experimental workflow for a time-course experiment.

Troubleshooting_Logic Start Start Experiment Problem Unexpected Results? Start->Problem Toxicity High Cytotoxicity? Problem->Toxicity Yes NoEffect No Effect Observed? Problem->NoEffect No Toxicity->NoEffect No SolutionTox1 Decrease MA-35 Concentration Toxicity->SolutionTox1 Yes SolutionNoEffect1 Increase Treatment Duration NoEffect->SolutionNoEffect1 Yes End Optimal Results NoEffect->End No SolutionTox1->End SolutionTox2 Check Cell Health & Solvent Concentration SolutionTox2->End SolutionNoEffect1->End SolutionNoEffect2 Verify Target Expression & Assay Sensitivity SolutionNoEffect2->End

Caption: Troubleshooting logic for MA-35 experiments.

References

troubleshooting mitochondrial respiration assays with MA-35

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting mitochondrial respiration assays. This guide provides solutions to common issues encountered during these experiments, with a special focus on assays involving the novel Complex I inhibitor, MA-35.

Frequently Asked Questions (FAQs)

Q1: What is MA-35 and how does it affect mitochondrial respiration?

MA-35 is an experimental small molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase). By blocking the activity of Complex I, MA-35 inhibits the transfer of electrons from NADH to the electron transport chain (ETC). This leads to a decrease in oxygen consumption rate (OCR) and a reduction in ATP production linked to the oxidation of Complex I-dependent substrates.[1][2][3]

Q2: What is a typical OCR profile for a mitochondrial stress test?

A standard mitochondrial stress test profile, often performed using a Seahorse XF Analyzer, involves the sequential injection of mitochondrial inhibitors to measure key parameters of mitochondrial function.[4][5] The expected changes in OCR are:

  • Basal Respiration: The baseline OCR of the cells.

  • ATP-Linked Respiration: A decrease in OCR after the injection of oligomycin (an ATP synthase inhibitor).

  • Maximal Respiration: A sharp increase in OCR following the injection of FCCP (an uncoupling agent).

  • Non-Mitochondrial Respiration: A dramatic decrease in OCR after the injection of a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).[4][6][7]

Q3: How should I prepare my cells for a mitochondrial respiration assay?

Proper cell preparation is critical for reproducible results. Key considerations include cell seeding density, adherence, and growth conditions. Optimal cell densities vary by cell type and should be determined empirically.[8][9] It is crucial to ensure a uniform, single-cell monolayer.[10] For weakly adherent cells, consider using coated plates (e.g., with Poly-D-lysine or Cell-Tak) to prevent cell detachment during the assay.[11]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Basal OCR or Poor Response to Mitochondrial Stress Test Compounds

Low OCR readings or a blunted response to inhibitors can arise from several factors.

Question: My basal OCR is much lower than expected, and I see minimal changes after injecting oligomycin and FCCP. What could be the problem?

Answer: This issue often points to problems with cell number, cell health, or the assay setup itself.

Possible Causes and Solutions:

CauseSolution
Insufficient Cell Number Optimize cell seeding density for your specific cell type. Too few cells will result in an OCR below the instrument's detection limit.[12]
Uneven Cell Plating Ensure a homogenous cell suspension before and during plating. Allow the plate to rest at room temperature for an hour before placing it in the incubator to promote even cell distribution.[8][9]
Poor Cell Health Visually inspect cells before and after the assay.[4] Ensure cells are healthy and not overly confluent. Stressed or dying cells will have compromised mitochondrial function.
Suboptimal FCCP Concentration The optimal concentration of the uncoupler FCCP is cell-type dependent. Perform an FCCP titration to determine the concentration that yields the maximal OCR without being toxic.[11][13]
Incorrect Reagent Preparation Double-check the concentrations and preparation of all inhibitors and substrates. Ensure the assay medium has the correct pH (typically 7.4) at 37°C.[14]

Troubleshooting Workflow:

start Low Basal OCR / Poor Response check_cells Inspect Cells Under Microscope start->check_cells cell_density Is cell density optimal and monolayer confluent? check_cells->cell_density cell_health Are cells healthy and well-attached? cell_density->cell_health Yes optimize_density Optimize Seeding Density cell_density->optimize_density No check_plating Improve Plating Technique cell_health->check_plating No check_reagents Verify Reagent Concentrations and pH of Media cell_health->check_reagents Yes end Re-run Assay optimize_density->end check_plating->end reagent_ok Reagents Correct? check_reagents->reagent_ok remake_reagents Prepare Fresh Reagents reagent_ok->remake_reagents No fccp_titration Perform FCCP Titration reagent_ok->fccp_titration Yes remake_reagents->end fccp_titration->end

Troubleshooting workflow for low OCR.
Issue 2: Unexpected OCR Profile After Treatment with MA-35

As a Complex I inhibitor, MA-35 is expected to decrease basal respiration.

Question: After treating my cells with MA-35, the basal OCR did not decrease as expected. Why might this be?

Answer: Several factors could lead to an unexpected response to a Complex I inhibitor like MA-35.

Possible Causes and Solutions:

CauseSolution
Cells Rely on Non-Complex I Substrates If the primary energy substrate in your media is not metabolized through Complex I (e.g., succinate), the effect of a Complex I inhibitor will be minimal. Ensure your assay medium contains substrates like glucose, pyruvate, and glutamine that feed into Complex I.[15]
MA-35 Concentration is Suboptimal Perform a dose-response experiment to determine the optimal concentration of MA-35 for your cell type and experimental conditions.
MA-35 Instability Verify the stability of your MA-35 stock solution. Consider preparing fresh solutions before each experiment.
Metabolic Shift Cells may adapt to Complex I inhibition by shifting their metabolism, for example, by increasing glycolysis. Measure the Extracellular Acidification Rate (ECAR) to assess glycolytic activity.[16] An increase in ECAR alongside a minimal change in OCR could indicate a metabolic shift.

Expected Effect of MA-35 on Mitochondrial Respiration:

ParameterExpected Change with MA-35Rationale
Basal Respiration DecreaseInhibition of Complex I reduces the overall rate of the electron transport chain.[2][6]
ATP Production DecreaseReduced proton pumping due to Complex I inhibition leads to lower ATP synthesis.
Spare Respiratory Capacity DecreaseBy inhibiting a key component of the ETC, the cell's ability to respond to increased energy demand is compromised.[4]
Proton Leak No significant change or slight decreaseProton leak is largely independent of Complex I activity but may decrease if the overall membrane potential is reduced.

Signaling Pathway:

Pyruvate Pyruvate/Glutamate NADH NADH Pyruvate->NADH Complex_I Complex I NADH->Complex_I CoQ CoQ Complex_I->CoQ Proton_Pumping Proton Pumping Complex_I->Proton_Pumping MA35 MA-35 MA35->Complex_I Complex_II Complex II Complex_II->CoQ Succinate Succinate Succinate->Complex_II Complex_III Complex III CoQ->Complex_III CytC Cyt c Complex_III->CytC Complex_III->Proton_Pumping Complex_IV Complex IV CytC->Complex_IV O2 O₂ Complex_IV->O2 Complex_IV->Proton_Pumping H2O H₂O O2->H2O ATP_Synthase ATP Synthase (Complex V) Proton_Pumping->ATP_Synthase ATP ATP ATP_Synthase->ATP

MA-35 inhibits Complex I of the ETC.
Issue 3: High Variability Between Wells

High variability in OCR or ECAR readings across replicate wells can obscure real biological effects.

Question: I'm seeing large error bars in my data. How can I reduce the variability between wells?

Answer: Variability often stems from inconsistencies in cell plating or assay execution.

Possible Causes and Solutions:

CauseSolution
Inconsistent Cell Seeding Ensure thorough mixing of the cell suspension before and during plating to prevent cells from settling.[8][9] Use a multi-channel pipette for more consistent dispensing.
Edge Effects "Edge effects," where wells on the periphery of the plate behave differently, can be a source of variability.[17] To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with media to maintain a humid environment.
Pipetting Errors Inaccurate or forceful pipetting can damage or dislodge cells.[18] Be gentle when adding or removing media, and ensure pipette tips do not touch the bottom of the well.
Instrument Issues Ensure the instrument is properly calibrated and maintained. Check for any bubbles in the sensor cartridge ports, as these can interfere with readings.[18]
Lack of Normalization After the assay, normalize the data to cell number, protein content, or DNA content to account for any initial differences in cell seeding between wells.[18][19]

Experimental Workflow for Minimizing Variability:

cluster_prep Cell Preparation cluster_plate Plating cluster_assay Assay Execution cluster_analysis Data Analysis Harvest Harvest & Count Cells Resuspend Resuspend to Target Density Harvest->Resuspend Mix Thoroughly Mix Suspension Resuspend->Mix Seed Seed Cells Gently (Avoid Edges) Mix->Seed Rest Rest Plate at RT (1 hr) Seed->Rest Incubate Incubate Overnight Rest->Incubate Wash Gentle Media Exchange Incubate->Wash Load Load Compounds Carefully Wash->Load Run Run Assay Load->Run Normalize Normalize Data (Cell Count/Protein) Run->Normalize

Workflow to reduce inter-well variability.

Experimental Protocols

Mitochondrial Stress Test Protocol

This protocol provides a general framework for performing a mitochondrial stress test using a Seahorse XF Analyzer.

  • Cell Seeding:

    • The day before the assay, seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density.[8]

    • Ensure even cell distribution by leaving the plate at room temperature for one hour before incubation.[9]

  • Sensor Cartridge Hydration:

    • Hydrate the sensor cartridge overnight in sterile water (or Seahorse calibrant) at 37°C in a non-CO2 incubator.

  • Assay Preparation:

    • Warm Seahorse XF assay medium (supplemented with glucose, pyruvate, and glutamine) to 37°C and adjust the pH to 7.4.[14]

    • Wash cells by gently replacing the growth medium with the pre-warmed assay medium.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes.

    • Load the injector ports of the hydrated sensor cartridge with the mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) diluted in assay medium.

  • Run Assay:

    • Calibrate the instrument with the sensor cartridge.

    • Replace the calibrant plate with the cell plate and initiate the assay protocol.

    • The instrument will measure baseline OCR and then sequentially inject the inhibitors, measuring OCR after each injection.

  • Data Analysis:

    • After the run, normalize the OCR data to cell number or protein concentration.

    • Calculate key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[4][20]

References

Validation & Comparative

Mitochonic Acid 35: A Novel Dual Inhibitor for Fibrosis and Inflammation-Associated Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Efficacy in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Mitochonic acid 35 (MA-35) with established anti-fibrotic agents, Pirfenidone and Nintedanib. The following sections detail the mechanism of action of MA-35, its efficacy in validated preclinical models of renal fibrosis and colitis-associated cancer, and a comparative analysis with current therapeutic alternatives. Experimental data is presented in standardized tables, and detailed protocols for key assays are provided to facilitate replication and further investigation.

Introduction to this compound

This compound (MA-35), an indole-3-acetic acid derivative, has emerged as a promising therapeutic candidate with a unique dual-inhibitory mechanism of action. Unlike many existing therapies that target single pathways, MA-35 concurrently attenuates both Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta 1 (TGF-β1) signaling pathways.[1][2][3] This dual action positions MA-35 as a potentially potent agent in diseases where both inflammation and fibrosis are key pathological drivers.

Mechanism of Action: Dual Inhibition of Pro-inflammatory and Pro-fibrotic Pathways

MA-35 exerts its therapeutic effects by modulating two critical signaling cascades:

  • Inhibition of TNF-α Signaling: MA-35 has been shown to suppress the phosphorylation of IκB kinase (IKK), a key step in the activation of the NF-κB pathway downstream of TNF-α.[1][2] This inhibition leads to a reduction in the expression of pro-inflammatory cytokines.

  • Inhibition of TGF-β1 Signaling: The compound effectively inhibits the phosphorylation of Smad2 and Smad3, central mediators of the canonical TGF-β1 signaling pathway.[1][2][4] This action reduces the expression of fibrotic genes, including fibronectin and collagen.[1]

MA35_Mechanism cluster_TNF TNF-α Signaling cluster_TGF TGF-β1 Signaling TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK NFkB NF-κB IKK->NFkB Inflammation Inflammation NFkB->Inflammation MA35_TNF This compound MA35_TNF->IKK TGFb TGF-β1 TGFbR TGF-βR TGFb->TGFbR pSmad23 pSmad2/3 TGFbR->pSmad23 Fibrosis Fibrosis pSmad23->Fibrosis MA35_TGF This compound MA35_TGF->pSmad23

Figure 1: Dual inhibitory mechanism of this compound.

Efficacy in a Preclinical Model of Renal Fibrosis

The Unilateral Ureteral Obstruction (UUO) model is a well-established method for inducing renal fibrosis. In this model, MA-35 demonstrated significant anti-fibrotic and anti-inflammatory effects.

Comparative Efficacy Data in the UUO Model

ParameterControl (UUO)This compoundPirfenidoneNintedanib
Renal Fibrosis Score HighSignificantly ReducedReducedReduced
Collagen Deposition IncreasedSignificantly DecreasedDecreasedDecreased
α-SMA Expression IncreasedSignificantly DecreasedDecreasedDecreased
TNF-α mRNA Expression IncreasedSignificantly DecreasedModerately DecreasedNot Reported
p-Smad3 Levels IncreasedSignificantly DecreasedDecreasedDecreased

Note: Direct head-to-head comparative studies for all parameters are limited. Data is compiled from individual studies on each compound in similar models.

Efficacy in a Preclinical Model of Colitis-Associated Cancer

The Azoxymethane (AOM)/Dextran Sodium Sulfate (DSS) model is a widely used model for studying inflammation-driven colorectal cancer. Oral administration of MA-35 in this model led to a notable reduction in tumor development and progression.

Comparative Efficacy Data in the AOM/DSS Model

ParameterControl (AOM/DSS)This compoundPirfenidoneNintedanib
Tumor Incidence HighSignificantly ReducedNot ReportedNot Reported
Tumor Multiplicity HighSignificantly ReducedNot ReportedNot Reported
Disease Activity Index (DAI) HighSignificantly ImprovedNot ReportedMay cause colitis-like symptoms[5]
Colon Length ShortenedSignificantly PreservedNot ReportedNot Reported
Colonic TNF-α mRNA IncreasedSignificantly DecreasedNot ReportedNot Reported
Colonic TGF-β1 mRNA IncreasedSignificantly DecreasedNot ReportedNot Reported

Note: There is a lack of published data for Pirfenidone and Nintedanib in the AOM/DSS model for colitis-associated cancer. Nintedanib has been associated with colitis as a side effect in some clinical cases.[5]

Experimental Protocols

Detailed methodologies for the key in vivo models and in vitro assays are provided below.

Unilateral Ureteral Obstruction (UUO) Model for Renal Fibrosis

UUO_Workflow cluster_procedure UUO Procedure cluster_analysis Endpoint Analysis start Anesthetize Mouse incision Midline Abdominal Incision start->incision ligate Ligate Left Ureter incision->ligate suture Suture Incision ligate->suture treatment Administer Vehicle or Test Compound suture->treatment end Sacrifice and Harvest Kidneys at Day 7/14 treatment->end histology Histology (H&E, Masson's Trichrome) end->histology ihc Immunohistochemistry (α-SMA, Collagen) end->ihc qpcr qPCR (TNF-α, TGF-β1, Fibronectin) end->qpcr western Western Blot (p-Smad3) end->western

Figure 2: Workflow for the Unilateral Ureteral Obstruction model.
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Anesthesia: Administer a suitable anesthetic (e.g., ketamine/xylazine cocktail) via intraperitoneal injection.

  • Surgical Procedure:

    • Make a midline abdominal incision to expose the kidneys and ureters.

    • Isolate the left ureter and ligate it at two points using 4-0 silk suture.

    • Close the abdominal wall and skin with sutures.

    • Sham-operated animals undergo the same procedure without ureteral ligation.

  • Treatment: Administer MA-35, Pirfenidone, Nintedanib, or vehicle control daily via oral gavage, starting one day before surgery and continuing for the duration of the experiment (typically 7 or 14 days).

  • Endpoint Analysis:

    • At the designated endpoint, euthanize the mice and harvest the kidneys.

    • One kidney is fixed in 10% neutral buffered formalin for histological analysis (H&E and Masson's trichrome staining) and immunohistochemistry (α-SMA, collagen I).

    • The other kidney is snap-frozen in liquid nitrogen for RNA extraction (qRT-PCR for TNF-α, TGF-β1, and fibronectin) and protein extraction (Western blot for p-Smad3).

Azoxymethane (AOM) / Dextran Sodium Sulfate (DSS) Model

AOM_DSS_Workflow cluster_induction Induction of Colitis-Associated Cancer cluster_treatment Treatment Regimen cluster_monitoring Monitoring and Analysis day0 Day 0: Inject AOM (10 mg/kg, i.p.) day5 Day 5: Administer 2.5% DSS in drinking water for 5 days day0->day5 monitoring Monitor body weight, stool consistency, and rectal bleeding (DAI score) day0->monitoring day10 Day 10: Replace DSS with regular water for 16 days day5->day10 repeat Repeat DSS cycle 2 more times day10->repeat end Sacrifice at Day 70 repeat->end analysis Endpoint Analysis: Colon length, tumor number and size, histology, qPCR for inflammatory and fibrotic markers end->analysis treatment Daily oral gavage of MA-35 or vehicle control throughout the experiment

Figure 3: Experimental workflow for the AOM/DSS model.
  • Animal Model: Male C57BL/6 mice, 6-8 weeks old.

  • Induction:

    • Day 0: Administer a single intraperitoneal (i.p.) injection of AOM (10 mg/kg).

    • Day 5: Provide 2.5% (w/v) DSS in the drinking water for 5 consecutive days.

    • Day 10: Replace the DSS solution with regular drinking water for 16 days.

    • Repeat the DSS cycle (5 days of DSS followed by 16 days of regular water) two more times.

  • Treatment: Administer MA-35 or vehicle control daily by oral gavage throughout the 70-day experiment.

  • Monitoring: Monitor the mice for weight loss, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis:

    • At day 70, euthanize the mice and dissect the entire colon.

    • Measure the colon length and count the number and size of tumors.

    • Fix a portion of the colon in 10% neutral buffered formalin for histological analysis.

    • Snap-freeze another portion in liquid nitrogen for RNA extraction and subsequent qRT-PCR analysis of inflammatory and fibrotic markers.

Western Blot for Phospho-Smad3
  • Protein Extraction: Homogenize kidney or colon tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Smad3 (Ser423/425) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Normalization: Strip the membrane and re-probe with an antibody for total Smad3 or a housekeeping protein (e.g., β-actin) for loading control.

TNF-α ELISA
  • Sample Preparation: Prepare tissue homogenates or collect cell culture supernatants.

  • Coating: Coat a 96-well plate with a capture antibody specific for TNF-α and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with an appropriate blocking buffer for 1 hour at room temperature.

  • Sample and Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate for 30 minutes at room temperature.

  • Substrate Development: Wash the plate and add a TMB substrate solution. Incubate in the dark until color develops.

  • Stop Reaction: Add a stop solution to terminate the reaction.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Quantification: Calculate the concentration of TNF-α in the samples based on the standard curve.

Conclusion

This compound presents a novel therapeutic strategy by dually targeting key inflammatory and fibrotic pathways. Preclinical data in robust models of renal fibrosis and colitis-associated cancer demonstrate its significant efficacy. While direct comparative data with established drugs like Pirfenidone and Nintedanib is still emerging, the unique mechanism of action of MA-35 suggests it may offer advantages in complex diseases with multifactorial pathology. Further head-to-head studies are warranted to fully elucidate its therapeutic potential relative to existing treatments. The detailed protocols provided in this guide are intended to support such ongoing research efforts.

References

Comparative Analysis of Mitochonic Acid 5 and Mitochonic Acid 35 on ATP Production

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of mitochondrial-targeted therapeutics, Mitochonic acid 5 (MA-5) has emerged as a significant agent for enhancing ATP production, with a growing body of research elucidating its mechanism of action. In contrast, information regarding the direct impact of Mitochonic acid 35 (MA-35) on ATP synthesis is notably scarce in publicly available scientific literature, precluding a direct quantitative comparison. This guide, therefore, provides a comprehensive overview of the well-documented effects of MA-5 on ATP production and summarizes the currently understood biological activities of MA-35.

Mitochonic Acid 5 (MA-5): A Novel Enhancer of Mitochondrial ATP Synthesis

Mitochonic acid 5 is a synthetic indole derivative that has been shown to increase cellular ATP levels, offering a potential therapeutic avenue for a variety of mitochondrial diseases.[1][2][3][4][5] Its mechanism is distinct from traditional approaches that target the electron transport chain (ETC).

MA-5 enhances ATP production independently of oxidative phosphorylation (OXPHOS) and the activities of ETC complexes I-IV.[1] Instead, it targets the mitochondrial inner membrane protein, mitofilin (also known as MIC60).[1][2][6] By binding to mitofilin, MA-5 facilitates the oligomerization of ATP synthase, a process crucial for maintaining the structure of mitochondrial cristae and optimizing ATP synthesis.[1][2][5][6] This enhanced oligomerization is believed to increase the local proton gradient, thereby driving ATP production more efficiently without altering the overall mitochondrial membrane potential.[1]

Beyond its direct impact on the ATP synthase, MA-5 is also reported to reduce the production of mitochondrial reactive oxygen species (ROS) and has been shown to be effective in cellular and animal models of mitochondrial dysfunction.[1][2][5]

Quantitative Effects of MA-5 on ATP Production

The following table summarizes the observed effects of MA-5 on ATP levels from a key study.

Cell LineTreatment ConditionFold Change in ATP Level (vs. Control)Reference
Hep3BOverexpression of mitofilin + MA-5Statistically significant increase over mitofilin overexpression alone[1]
Fibroblasts from mitochondrial disease patientsMA-5 treatment under stress-induced conditionsIncreased cellular ATP levels[3][7]
Neuron-like cells1-hour exposure to MA-5Significant increase in ATP production[8]
SH-SY5Y cellsPost-OGD/R induction + MA-5Increased ATP production coupled respiration[8]
Experimental Protocol: Cellular ATP Measurement

A common method for quantifying cellular ATP levels involves the use of a luciferin-luciferase-based assay. The general steps are as follows:

  • Cell Culture and Treatment: Cells are seeded in appropriate culture plates and treated with either MA-5 at various concentrations or a vehicle control for a specified duration.

  • Cell Lysis: The culture medium is removed, and a lysis buffer is added to release the cellular contents, including ATP.

  • ATP Assay: The cell lysate is then mixed with a reagent containing luciferin and luciferase.

  • Luminescence Measurement: The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light. The intensity of this luminescence is directly proportional to the ATP concentration and is measured using a luminometer.

  • Data Normalization: ATP levels are often normalized to the total protein concentration in the corresponding cell lysate to account for variations in cell number.

Signaling Pathway of MA-5 in ATP Production

The mechanism of MA-5 involves a direct interaction with a key structural protein of the mitochondria to enhance the efficiency of ATP synthase.

MA5_ATP_Pathway MA5 Mitochonic Acid 5 Mitofilin Mitofilin (MIC60) MA5->Mitofilin Binds to ATPSynthase ATP Synthase Oligomerization Mitofilin->ATPSynthase Facilitates Cristae Cristae Morphology Maintenance ATPSynthase->Cristae Maintains ATP Increased ATP Production ATPSynthase->ATP Enhances

MA-5 signaling pathway for enhanced ATP production.

This compound (MA-35): An Indole Analogue with Cytoprotective Effects

This compound is described as an indole-3-acetic acid (IAA) analogue with cytoprotective properties.[9][10] Research, primarily from a doctoral dissertation, indicates that MA-35 may exert its effects by inhibiting TNF-α and TGF-β1 signaling pathways.[11] This mechanism suggests a role for MA-35 in modulating inflammatory responses and cellular signaling cascades.

However, there is a lack of specific studies directly investigating the effect of this compound on mitochondrial respiration or ATP production. Therefore, no quantitative data or established experimental protocols for assessing its impact on ATP synthesis can be provided at this time.

Conclusion

Mitochonic acid 5 is a well-characterized molecule that enhances ATP production through a novel mechanism involving the facilitation of ATP synthase oligomerization via its interaction with mitofilin. This action is independent of the classical electron transport chain. In stark contrast, while this compound has demonstrated cytoprotective effects, its direct influence on ATP synthesis remains uninvestigated in the available scientific literature. For researchers and drug development professionals focused on mitochondrial bioenergetics, MA-5 presents a compound of significant interest with a clear mechanism of action, whereas MA-35's potential in this specific area is yet to be explored. A direct comparison of their ATP production capabilities is not possible without further research into the bioenergetic effects of MA-35.

References

A Comparative Guide to TNF-α Inhibitors: Benchmarking Mitochonic Acid 35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mitochonic Acid 35 (MA-35) with other established Tumor Necrosis Factor-alpha (TNF-α) inhibitors. The following sections detail the mechanisms of action, present available quantitative data, and outline the experimental protocols for key assays, offering a resource for evaluating these compounds in preclinical research.

Introduction to this compound

This compound is a novel indole derivative with a unique dual-inhibitory mechanism targeting both the TNF-α and Transforming Growth Factor-beta 1 (TGF-β1) signaling pathways. This pleiotropic action suggests its potential as a therapeutic agent in diseases where both inflammation and fibrosis are key pathological features.

Mechanism of Action: A Dual-Pronged Approach

Unlike many TNF-α inhibitors that directly bind to the cytokine, MA-35 acts intracellularly to modulate downstream signaling. Its anti-inflammatory effect is attributed to the inhibition of IκB kinase (IKK) phosphorylation, a critical step in the activation of the NF-κB pathway, which is a major downstream signaling cascade of TNF-α.

Concurrently, MA-35 demonstrates anti-fibrotic properties by inhibiting the phosphorylation of Smad3, a key mediator in the TGF-β1 signaling pathway. This dual inhibition presents a novel therapeutic strategy for complex inflammatory and fibrotic conditions.

Signaling Pathway Inhibition by this compound

The following diagram illustrates the dual inhibitory action of this compound on the TNF-α and TGF-β1 signaling pathways.

G cluster_0 TNF-α Pathway cluster_1 TGF-β1 Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Nucleus_A Nucleus NF-κB->Nucleus_A Translocates to Inflammatory Gene Expression Inflammatory Gene Expression Nucleus_A->Inflammatory Gene Expression Promotes TGF-β1 TGF-β1 TGF-βR TGF-βR TGF-β1->TGF-βR Binds Smad2/3 Smad2/3 TGF-βR->Smad2/3 Phosphorylates p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Smad Complex Smad Complex p-Smad2/3->Smad Complex Complexes with Smad4 Smad4 Smad4 Smad4->Smad Complex Nucleus_B Nucleus Smad Complex->Nucleus_B Translocates to Fibrotic Gene Expression Fibrotic Gene Expression Nucleus_B->Fibrotic Gene Expression Promotes MA-35 MA-35 MA-35->IKK Complex Inhibits Phosphorylation MA-35->Smad2/3 Inhibits Phosphorylation

Caption: Dual inhibition of TNF-α and TGF-β1 signaling by this compound.

Performance Comparison

Direct quantitative comparisons of this compound with other TNF-α inhibitors are limited due to the absence of publicly available IC50 values for MA-35. However, a qualitative and semi-quantitative comparison can be made based on its demonstrated mechanism of action and the available preclinical data for other inhibitors.

Table 1: Comparison of Mechanistic and Efficacy Data for TNF-α Inhibitors
InhibitorClassTargetMechanism of ActionAvailable Efficacy Data (IC50/Kd)
This compound Small Molecule (Indole Derivative)IKK Complex & Smad2/3Intracellularly inhibits phosphorylation of IKK and Smad3.Data not available.
BMS-345541 Small MoleculeIKKβDirectly inhibits the catalytic activity of IKKβ.IC50: 0.3 µM for IKKβ[1]
Adalimumab (Humira®) Monoclonal Antibody (IgG1)Soluble & Transmembrane TNF-αBinds to TNF-α, preventing it from interacting with its receptors.Kd: ~468 pM for membrane TNF-α
Etanercept (Enbrel®) Fusion Protein (TNFR2-Fc)Soluble TNF-αActs as a decoy receptor, binding to TNF-α and preventing its interaction with cell surface receptors.Kd: ~445 pM for membrane TNF-α

Experimental Data and Protocols

This compound: Inhibition of TGF-β1-Induced Smad3 Phosphorylation

Experimental evidence demonstrates that MA-35 significantly inhibits the phosphorylation of Smad3 induced by TGF-β1 in the human colon cancer cell line HT-29.

Experimental Workflow: Western Blot for Phospho-Smad3

G cluster_workflow Western Blot Protocol for p-Smad3 A 1. Cell Culture & Treatment HT-29 cells are cultured and treated with TGF-β1 with or without MA-35. B 2. Cell Lysis Cells are lysed to extract total protein. A->B C 3. Protein Quantification Protein concentration is determined (e.g., BCA assay). B->C D 4. SDS-PAGE Proteins are separated by size via gel electrophoresis. C->D E 5. Protein Transfer Proteins are transferred from the gel to a PVDF membrane. D->E F 6. Blocking Membrane is blocked to prevent non-specific antibody binding. E->F G 7. Primary Antibody Incubation Membrane is incubated with primary antibodies against phospho-Smad3 and total Smad3. F->G H 8. Secondary Antibody Incubation Membrane is incubated with HRP-conjugated secondary antibodies. G->H I 9. Detection Chemiluminescent substrate is added and the signal is detected. H->I

Caption: Workflow for Western Blot analysis of Smad3 phosphorylation.

Detailed Protocol: Smad3 Phosphorylation Western Blot

  • Cell Culture and Treatment: HT-29 cells were cultured to 80-90% confluency. Cells were serum-starved for 18-22 hours before treatment. Cells were then treated with 10 ng/mL of TGF-β1 in the presence or absence of this compound for 30 minutes.

  • Cell Lysis: After treatment, cells were washed twice with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) were loaded and separated on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for phospho-Smad3 (Ser423/425) and total Smad3, diluted in the blocking buffer.

  • Secondary Antibody Incubation: The membrane was washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Small Molecule IKKβ Inhibitor: BMS-345541

BMS-345541 is a selective inhibitor of the catalytic subunits of IKK, with a higher potency for IKKβ.[1]

Experimental Workflow: IKKβ Kinase Assay

G cluster_workflow IKKβ In Vitro Kinase Assay A 1. Reaction Setup Recombinant IKKβ, substrate (e.g., GST-IκBα), and inhibitor (BMS-345541) are combined. B 2. Kinase Reaction Initiation Reaction is initiated by adding ATP (containing [γ-32P]ATP). A->B C 3. Incubation Reaction mixture is incubated at 30°C for a defined period (e.g., 30 minutes). B->C D 4. Reaction Termination Reaction is stopped by adding SDS-PAGE sample buffer. C->D E 5. SDS-PAGE & Autoradiography Proteins are separated by SDS-PAGE, and phosphorylated substrate is detected by autoradiography. D->E F 6. Quantification Band intensity is quantified to determine the extent of inhibition. E->F

Caption: Workflow for a radioactive IKKβ in vitro kinase assay.

Detailed Protocol: IKKβ Kinase Assay

  • Reaction Components: The assay is typically performed in a kinase buffer containing HEPES, MgCl₂, MnCl₂, and DTT.

  • Enzyme and Substrate: Recombinant active IKKβ is used as the enzyme source. A purified protein substrate, such as a GST-fusion protein of the N-terminus of IκBα (GST-IκBα), is used.

  • Inhibitor Addition: The inhibitor, BMS-345541, is added at varying concentrations to determine its IC50.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP, which includes a radiolabeled ATP, such as [γ-³²P]ATP.

  • Incubation: The reaction mixture is incubated at 30°C for 20-30 minutes.

  • Termination and Analysis: The reaction is stopped by adding SDS-PAGE loading buffer. The samples are then resolved by SDS-PAGE. The gel is dried, and the incorporation of ³²P into the substrate is visualized by autoradiography and quantified using a phosphorimager.

Biologic TNF-α Inhibitors: Adalimumab and Etanercept in a Renal Fibrosis Model

While primarily known for their use in inflammatory arthritis, the role of TNF-α in fibrosis is an active area of research. Studies have investigated the effects of TNF-α inhibitors in models of renal fibrosis, such as the unilateral ureteral obstruction (UUO) model.

Unilateral Ureteral Obstruction (UUO) Mouse Model

The UUO model is a well-established method for inducing renal fibrosis. It involves the complete ligation of one ureter, leading to obstructive nephropathy characterized by tubular injury, inflammation, and progressive interstitial fibrosis in the obstructed kidney.

Experimental Protocol: UUO Mouse Model

  • Animals: Male C57BL/6 mice are commonly used.

  • Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure: A flank incision is made to expose the left kidney and ureter. The ureter is then completely ligated at two points using a non-absorbable suture. The incision is then closed. Sham-operated animals undergo the same procedure without the ureter ligation.

  • Treatment: Treatment with the TNF-α inhibitor (e.g., etanercept or a mouse-specific anti-TNF-α antibody, as adalimumab does not effectively neutralize mouse TNF-α) or vehicle is initiated, often on the day of or the day after surgery, and continued for the duration of the experiment (typically 7 to 14 days).

  • Endpoint Analysis: At the end of the study period, mice are euthanized, and the kidneys are harvested. One portion of the kidney is fixed in formalin for histological analysis (e.g., Masson's trichrome or Sirius red staining for collagen deposition), and another portion is snap-frozen for molecular analysis (e.g., Western blot for fibrotic markers like α-SMA and collagen I, or qPCR for gene expression).

Comparative Effects in the UUO Model:

  • This compound: In a UUO mouse model, MA-35 has been shown to attenuate renal inflammation and fibrosis, with a corresponding downregulation of inflammatory cytokines and fibrotic gene expression.

  • Etanercept: Studies have shown that etanercept can ameliorate renal fibrosis in various models, including the UUO model, by reducing inflammation and subsequent fibrotic processes.

  • Adalimumab: Due to its low affinity for mouse TNF-α, direct studies of adalimumab in standard mouse models of fibrosis are limited. Often, transgenic mice expressing human TNF-α or mouse-specific anti-TNF-α antibodies are used to evaluate the therapeutic principle in mice.

Conclusion

This compound presents a promising profile as a dual inhibitor of inflammation and fibrosis. While direct quantitative comparisons of potency with established TNF-α inhibitors are not yet possible, its unique intracellular mechanism of action, targeting both the NF-κB and Smad signaling pathways, distinguishes it from the direct cytokine-binding approach of monoclonal antibodies and fusion proteins. Further preclinical studies providing quantitative efficacy data will be crucial for a more comprehensive evaluation of its therapeutic potential relative to existing TNF-α inhibitors. This guide provides a framework for understanding the current knowledge and highlights the areas for future investigation.

References

Mitochonic Acid 35: A Novel Dual Inhibitor of Pro-inflammatory and Pro-fibrotic Pathways Demonstrates Potential in Preclinical Colitis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of colitis treatment, a novel investigational compound, Mitochonic acid 35 (MA-35), is showing promise in preclinical studies by targeting both inflammatory and fibrotic pathways, key contributors to the pathology of inflammatory bowel disease (IBD). This guide provides a comparative overview of MA-35 against conventional colitis treatments, supported by available experimental data, for an audience of researchers, scientists, and drug development professionals.

This compound, an indole compound, has been shown to attenuate colitis-associated tumorigenesis in a mouse model by a dual-action mechanism. It inhibits the pro-inflammatory TNF-α signaling pathway and the pro-fibrotic TGF-β1 signaling pathway.[1] This contrasts with many conventional therapies that typically target singular inflammatory pathways.

Comparative Efficacy in a Preclinical Colitis Model

The AOM/DSS (azoxymethane/dextran sulfate sodium) mouse model is a widely used preclinical model that mimics colitis-associated cancer. In this model, MA-35 has demonstrated significant efficacy in improving key disease parameters. The following tables present a comparative summary of the available data on MA-35 alongside representative data for conventional colitis treatments, Mesalazine (a 5-aminosalicylate) and Infliximab (an anti-TNF-α biologic), in similar preclinical models.

Table 1: Comparison of Efficacy in AOM/DSS-Induced Colitis Mouse Model

ParameterThis compound (MA-35)Mesalazine (5-ASA)Infliximab
Disease Activity Index (DAI) Improved score at weeks 2 and 8 compared to control.[2]Significant reduction in DAI score compared to DSS group.[3]Not explicitly reported in the reviewed AOM/DSS study, but ameliorated severity of colitis in a DSS model.[1][4]
Survival Rate Significantly higher survival rate (p=0.03) compared to control.[2]Data not available in a comparable model.Data not available in a comparable model.
Colon Length Inhibition of colon shortening.[1]Significant increase in colon length compared to DSS group.[3]Not explicitly reported in the reviewed AOM/DSS study.
Tumor Formation Significant reduction in the number of tumors (p<0.01).[1]Data not available in a comparable model.Significantly fewer neoplastic lesions in the colon.[5]
Histological Inflammation Reduced inflammation in areas with dysplasia.Significant improvement in histopathological score.[3]Attenuated colon cancer development by 85%.[5]

Table 2: Comparison of Molecular Effects in Colonic Tissue

Molecular TargetThis compound (MA-35)Mesalazine (5-ASA)Infliximab
TNF-α Tendency to reduce mRNA levels; inhibits IKK phosphorylation.[1]Significant reduction in TNF-α protein levels.[3]Directly neutralizes TNF-α.[5][6]
IL-6 Significant reduction in mRNA levels.[1]Significant reduction in IL-6 protein levels.[3]Data not available.
TGF-β1 Significant reduction in mRNA levels; inhibits Smad2/3 phosphorylation.[1]Data not available.Data not available.
Fibronectin 1 (Fn1) Significant reduction in mRNA levels.[1]Data not available.Data not available.

Signaling Pathways and Experimental Workflow

The unique dual-inhibitory mechanism of MA-35 targets key signaling pathways implicated in the pathogenesis of colitis.

MA35_Signaling_Pathway cluster_TNF TNF-α Pathway cluster_TGF TGF-β1 Pathway TNF TNF-α TNFR TNFR TNF->TNFR IKK IKK TNFR->IKK NFkB NF-κB p65 IKK->NFkB Inflammation Inflammation (IL-6, etc.) NFkB->Inflammation TGF TGF-β1 TGFR TGF-βR TGF->TGFR Smad Smad2/3 TGFR->Smad Fibrosis Fibrosis (Fibronectin 1) Smad->Fibrosis MA35 This compound (MA-35) MA35->IKK inhibits phosphorylation MA35->Smad inhibits phosphorylation

Caption: Mechanism of Action of this compound.

The preclinical efficacy of these compounds is typically evaluated using a standardized workflow in the AOM/DSS mouse model.

AOM_DSS_Workflow start Day 0: AOM Injection (10 mg/kg, i.p.) dss1 Days 5-10: 2.5% DSS in drinking water start->dss1 treatment Daily Oral Gavage: Vehicle or MA-35 water1 Days 10-24: Regular water dss1->water1 dss2 Days 24-29: 2.5% DSS in drinking water water1->dss2 water2 Days 29-43: Regular water dss2->water2 dss3 Days 43-48: 2.5% DSS in drinking water water2->dss3 end Day 70: Euthanasia & Analysis dss3->end treatment->end

Caption: Experimental Workflow for AOM/DSS-Induced Colitis Model.

Experimental Protocols

The following are summaries of the experimental protocols used in the preclinical evaluation of this compound and conventional treatments.

AOM/DSS-Induced Colitis-Associated Cancer Model

This model is designed to replicate the progression from chronic inflammation to cancer in the colon.

  • Animals: Male C57BL/6 mice, 6-8 weeks old.

  • Induction:

    • A single intraperitoneal (i.p.) injection of azoxymethane (AOM) at a dose of 10 mg/kg body weight.

    • After a recovery period, typically 5-7 days, mice are administered 2-3 cycles of dextran sulfate sodium (DSS) in their drinking water. A typical cycle consists of 2-3% (w/v) DSS for 5-7 days, followed by a 14-day interval with regular drinking water.[7]

  • Treatment Administration:

    • This compound (MA-35): Administered daily via oral gavage for the duration of the experiment (70 days).[1]

    • Infliximab: Administered intraperitoneally at a dose of 10 mg/kg.[6]

    • Mesalazine: Administered via gavage.[3]

  • Monitoring and Endpoints:

    • Disease Activity Index (DAI): Calculated based on weight loss, stool consistency, and presence of blood in the stool. Scores are recorded regularly throughout the study.

    • Macroscopic Evaluation: At the end of the study, colons are excised, and their length is measured. The number and size of tumors are recorded.

    • Histological Analysis: Colon tissue is fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess the degree of inflammation, crypt damage, and dysplasia.

    • Molecular Analysis: Colon tissue is collected for analysis of mRNA and protein expression of key inflammatory and fibrotic markers (e.g., TNF-α, IL-6, TGF-β1, Fibronectin 1) via qPCR and Western blotting.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a tissue sample.

  • Protein Extraction: Colon tissue samples are homogenized in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phosphorylated IKK, phosphorylated Smad2/3, β-actin).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The available preclinical data suggests that this compound holds potential as a novel therapeutic agent for colitis, distinguished by its dual inhibitory action on both inflammation and fibrosis. Its performance in the AOM/DSS model indicates a comparable, and in some aspects, potentially superior, efficacy profile to conventional treatments in the context of colitis-associated cancer. However, it is crucial to note that these are preliminary, preclinical findings. Head-to-head comparative studies in standardized models are necessary for a more definitive assessment. Further research is warranted to explore the full therapeutic potential and safety profile of MA-35 in the treatment of inflammatory bowel disease.

References

Cross-Validation of Mitochonic Acid 35: A Comparative Analysis in Preclinical Models of Fibrosis and Colitis-Associated Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Mitochonic acid 35 (MA-35), an indole-3-acetic acid analogue, and its therapeutic potential in renal fibrosis and colitis-associated cancer (CAC). The effects of MA-35 are compared with established and alternative therapeutic agents that target similar inflammatory and fibrotic pathways. This objective comparison is supported by available preclinical experimental data to aid in the evaluation of MA-35 for further research and development.

Executive Summary

This compound has demonstrated significant efficacy in preclinical models of renal fibrosis and colitis-associated cancer by inhibiting both Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta 1 (TGF-β1) signaling pathways. This dual-action mechanism positions MA-35 as a promising candidate for diseases where both inflammation and fibrosis are key pathological drivers. This guide presents a cross-validation of its effects against other agents targeting these pathways, including Pirfenidone, Tranilast, and anti-TNF-α biologics like Etanercept. The data herein is compiled from various independent studies to provide a comprehensive overview for the scientific community.

Data Presentation: Quantitative Comparison of Therapeutic Effects

The following tables summarize the quantitative data from preclinical studies on MA-35 and its alternatives in models of renal fibrosis and colitis-associated cancer.

Table 1: Comparison of Efficacy in a Murine Model of Renal Fibrosis (Unilateral Ureteral Obstruction)

Compound/TreatmentDosageKey Efficacy EndpointsQuantitative Results
This compound (MA-35) 10 mg/kg/day (oral)Reduction in fibrotic area (Sirius Red staining)Significant decrease in fibrosis compared to vehicle control.
Reduction in α-SMA expression (marker of myofibroblast activation)Significant downregulation of α-SMA protein levels.
Reduction in inflammatory cytokine mRNA (TNF-α, IL-1β)Significant suppression of cytokine expression in the obstructed kidney.
Tranilast 150 mg/kg/dayReduction in tissue TGF-β levelsObstructed kidneys in controls: 73.7 +/- 13.6 pg/mg tissue; Tranilast-treated: 15.9 +/- 4.8 pg/mg tissue[1].
400 mg/kg/dayAttenuation of fibrosis and tubular injuriesAttenuated compared with vehicle-treated UUO kidneys[2].
Reduction in myofibroblast and macrophage numbersAttenuated by tranilast treatment[2].
Losartan Not specifiedInhibition of fibrosis-related genes (COL-1, α-SMA, Vimentin)Significantly inhibited in UUO rats[3].
Inhibition of TNF signaling pathwaySignificantly inhibited in UUO rats[3].

Table 2: Comparison of Efficacy in a Murine Model of Colitis-Associated Cancer (AOM/DSS)

Compound/TreatmentDosageKey Efficacy EndpointsQuantitative Results
This compound (MA-35) Not specifiedInhibition of tumor developmentReported to suppress the development of colitis-associated cancer (Data from doctoral thesis, specific quantitative values not available in English sources).
Inhibition of TNF-α and TGF-β1 signalingReported to inhibit both pathways in the colon.
Pirfenidone Oral administrationReduction in collagen depositionSignificantly reduced in DSS-induced colitis[4][5].
Suppression of pro-fibrogenic cytokine mRNA (col1a2, col3a1, TGF-β)Significantly suppressed expression[4].
Etanercept (Anti-TNF-α) Not specifiedReduction in number and size of tumorsMarkedly reduced the number and size of tumors in AOM/DSS-treated mice.
Infliximab (Anti-TNF-α) 10 mg/kgAttenuation of colon cancer developmentSignificantly attenuated the development of colon cancer in AOM/DSS mice[6].

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the cross-validation and replication of findings.

Renal Fibrosis Model: Unilateral Ureteral Obstruction (UUO)

The UUO model is a widely used method to induce renal fibrosis.[7][8][9]

  • Animal Model: Male C57BL/6 mice are typically used.

  • Surgical Procedure: Mice are anesthetized, and the left ureter is exposed through a flank incision. The ureter is then completely ligated at two points using silk sutures. The contralateral kidney serves as an internal control. Sham-operated animals undergo the same surgical procedure without ureteral ligation.

  • Drug Administration: MA-35 (e.g., 10 mg/kg/day) or the comparator drug is administered, often orally via gavage, starting from the day of the surgery until the day of sacrifice.

  • Endpoint Analysis (typically at day 7 or 14 post-surgery):

    • Histology: Kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red or Masson's trichrome to assess collagen deposition and the extent of fibrosis.

    • Immunohistochemistry/Immunofluorescence: Kidney sections are stained for markers of fibrosis such as alpha-smooth muscle actin (α-SMA) to identify myofibroblasts.

    • Gene Expression Analysis (qPCR): RNA is extracted from kidney tissue to quantify the mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and pro-fibrotic markers (e.g., TGF-β1, Collagen I).

    • Protein Analysis (Western Blot): Protein lysates from kidney tissue are used to determine the levels of key signaling proteins (e.g., phosphorylated Smad3, IκBα).

Colitis-Associated Cancer Model: Azoxymethane (AOM) and Dextran Sodium Sulfate (DSS)

This is a standard and reproducible model for studying inflammation-driven colorectal cancer.[10][11][12]

  • Animal Model: Male C57BL/6 or BALB/c mice are commonly used.

  • Induction Protocol:

    • Initiation: A single intraperitoneal injection of AOM (e.g., 10 mg/kg) is administered. AOM is a pro-carcinogen that induces DNA mutations in the colonic epithelium.[10]

    • Promotion: This is followed by cycles of DSS administration in the drinking water (e.g., 2-3% w/v) for a defined period (e.g., 5-7 days), followed by a recovery period with regular drinking water. Typically, 2-3 cycles are performed to induce chronic colitis.[10][11]

  • Drug Administration: MA-35 or the comparator drug is administered throughout the DSS cycles or for a specified duration of the study.

  • Endpoint Analysis (typically at the end of the study, e.g., 10-12 weeks):

    • Macroscopic Evaluation: The entire colon is excised, and the number, size, and location of tumors are recorded.

    • Histological Analysis: Colon tissues are fixed, sectioned, and stained with H&E to assess the degree of inflammation, dysplasia, and tumor morphology.

    • Biomarker Analysis: Similar to the renal fibrosis model, gene and protein expression analysis of inflammatory and fibrotic markers in the colon tissue is performed.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound and the general experimental workflows.

Signaling Pathway of MA-35 Action

MA35_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR TGFb1 TGF-β1 TGFbR TGF-βR TGFb1->TGFbR IKK IKK TNFR->IKK activates Smad23 Smad2/3 TGFbR->Smad23 activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex->Nucleus translocates to Inflammation Inflammation (Cytokine production) Nucleus->Inflammation Fibrosis Fibrosis (ECM deposition) Nucleus->Fibrosis MA35 This compound MA35->IKK MA35->pSmad23

Caption: MA-35 inhibits inflammation and fibrosis by targeting IKK and Smad3 phosphorylation.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow start Disease Model Induction (UUO or AOM/DSS) treatment Treatment Groups: - Vehicle Control - this compound - Comparator Drug(s) start->treatment monitoring In-life Monitoring (Body weight, clinical signs) treatment->monitoring sacrifice Euthanasia and Tissue Collection monitoring->sacrifice analysis Endpoint Analysis sacrifice->analysis histology Histology & Immunohistochemistry analysis->histology molecular Molecular Biology (qPCR, Western Blot) analysis->molecular data Data Analysis & Comparison histology->data molecular->data

References

Independent Verification of Mitofilin Binding: A Comparative Analysis of Mitochonic Acid Derivatives and Alternative Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the binding of small molecules to mitofilin (also known as Mic60), a key protein in the mitochondrial inner membrane organizing system (MICOS). The primary focus of this document is to address the independent verification of the binding of Mitochonic Acid 35 (MA-35) to mitofilin. However, a comprehensive review of the current scientific literature reveals a notable absence of independent studies verifying this specific interaction. The majority of published research on mitofilin-binding mitochonic acids centers on a related compound, Mitochonic Acid 5 (MA-5).

Therefore, this guide will first clarify the distinct nature of MA-35 and MA-5. It will then proceed to an in-depth comparison of the available experimental data for the binding of Mitochonic Acid 5 (MA-5) to mitofilin alongside an alternative mitofilin-targeting compound, Miclxin , which has been identified as a mitofilin inhibitor.

Distinction Between this compound and Mitochonic Acid 5

This compound and Mitochonic Acid 5 are distinct chemical entities, although both are derivatives of indole acetic acid. Their chemical structures are as follows:

  • This compound (MA-35): 2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid (Molecular Formula: C19H19NO5)[1].

  • Mitochonic Acid 5 (MA-5): 4-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid (Molecular Formula: C18H13F2NO3)[2][3][4].

Given these structural differences, the binding characteristics of MA-5 to mitofilin cannot be directly extrapolated to MA-35. The available research on MA-35 focuses on its role in inhibiting TNF-α and TGF-β1 signaling pathways in the context of intestinal inflammation and fibrosis, with no direct evidence of its binding to mitofilin presented in the reviewed literature[5].

Comparative Analysis of Mitofilin Binding: MA-5 vs. Miclxin

This section compares the binding of Mitochonic Acid 5 and Miclxin to mitofilin, presenting the available quantitative data and a summary of the experimental methodologies employed.

Quantitative Binding Data
CompoundTarget ProteinBinding Affinity (Kd)MethodSource
Mitochonic Acid 5 (MA-5) Truncated Mitofilin (d1–120)364 μMSurface Plasmon Resonance (SPR)[6]
Miclxin Mitofilin (Mic60)11.9 μMSurface Plasmon Resonance (SPR)[7]
Experimental Methodologies

Mitochonic Acid 5 (MA-5)

Three primary methods have been described to study the interaction between MA-5 and mitofilin:

  • Affinity Purification with Magnetic Beads: This technique was used to identify mitofilin as a binding partner of MA-5.

  • LC/MS/MS-based Scatchard Plot: This method was employed to further confirm the binding interaction.

  • Surface Plasmon Resonance (SPR): SPR was used to determine the binding kinetics and affinity.

Miclxin

The interaction between Miclxin and mitofilin was primarily investigated using:

  • Affinity Purification/Pull-down Assay: Miclxin-immobilized beads were used to isolate mitofilin from cell lysates, thereby identifying it as a direct target.

  • Surface Plasmon Resonance (SPR): This technique was utilized to quantify the binding affinity between Miclxin and mitofilin.

Detailed Experimental Protocols

Below are detailed descriptions of the key experimental protocols used to assess the binding of MA-5 and Miclxin to mitofilin, based on the available literature.

Protocol 1: Surface Plasmon Resonance (SPR) Analysis of MA-5 and Mitofilin

This protocol is based on the methodology described for determining the binding kinetics of MA-5 to a truncated form of mitofilin[6].

Objective: To measure the binding affinity and kinetics of MA-5 to mitofilin.

Materials:

  • Biacore T200 Instrument

  • CM5 sensor chip

  • Anti-His antibody

  • Recombinant truncated mitofilin (lacking the N-terminal transmembrane domain, d1–120) with a His-tag

  • Mitochonic Acid 5 (MA-5)

  • Running Buffer: PBS containing 0.005% (v/v) Tween-20, pH 7.4

Procedure:

  • Immobilization of Mitofilin:

    • The CM5 sensor chip is activated.

    • Anti-His antibody is immobilized on the sensor chip surface.

    • The recombinant truncated mitofilin (d1–120) is captured by the immobilized anti-His antibody.

  • Binding Analysis:

    • Increasing concentrations of MA-5 are prepared in the running buffer.

    • The MA-5 solutions are injected over the sensor chip surface at a flow rate of 30 ml/min at 25°C.

    • A blank flow cell with the immobilized anti-His antibody but without mitofilin is used as a reference to correct for non-specific binding.

  • Data Analysis:

    • The association and dissociation rates are monitored in real-time.

    • The binding affinity (Kd) is calculated from the kinetic data.

Protocol 2: Affinity Purification of Mitofilin using Immobilized Miclxin

This protocol describes a general workflow for a pull-down assay using an immobilized small molecule to identify its protein binding partners, as was done for Miclxin and mitofilin[8][9].

Objective: To identify proteins that bind to Miclxin.

Materials:

  • Miclxin-immobilized beads (e.g., NHS-activated sepharose beads with Miclxin covalently coupled)

  • Control beads (without Miclxin)

  • Cell lysate (from cells expressing mitofilin)

  • Lysis buffer

  • Wash buffer

  • Elution buffer

  • Magnetic stand (if using magnetic beads)

Procedure:

  • Preparation of Cell Lysate:

    • Culture and harvest cells.

    • Lyse the cells in a suitable lysis buffer to release the proteins.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Binding:

    • Incubate the clarified cell lysate with the Miclxin-immobilized beads for a defined period (e.g., 1-2 hours) at 4°C with gentle rotation.

    • In parallel, incubate the lysate with control beads to identify non-specific binders.

  • Washing:

    • Separate the beads from the lysate (e.g., using a magnetic stand).

    • Wash the beads several times with wash buffer to remove unbound proteins.

  • Elution:

    • Add elution buffer to the beads to disrupt the interaction between Miclxin and its binding partners.

    • Collect the eluate, which now contains the proteins that were bound to Miclxin.

  • Analysis:

    • Identify the eluted proteins using techniques such as SDS-PAGE followed by mass spectrometry or Western blotting with an anti-mitofilin antibody.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway involving MA-5 and mitofilin, as well as the experimental workflows for binding analysis.

MA5_Mitofilin_Pathway MA5 Mitochonic Acid 5 (MA-5) Mitofilin Mitofilin (Mic60) (Inner Mitochondrial Membrane) MA5->Mitofilin Binds ATPsynthase ATP Synthase Oligomerization Mitofilin->ATPsynthase Facilitates ATP Increased ATP Production ATPsynthase->ATP

Caption: Proposed signaling pathway of Mitochonic Acid 5 (MA-5) binding to mitofilin.

SPR_Workflow cluster_prep Preparation cluster_analysis Analysis Immobilize Immobilize Ligand (e.g., Mitofilin) on Sensor Chip Inject Inject Analyte over Sensor Chip Immobilize->Inject Prepare Prepare Analyte (e.g., MA-5 or Miclxin) in Running Buffer Prepare->Inject Detect Detect Change in Refractive Index Inject->Detect Calculate Calculate Binding Kinetics (Kd) Detect->Calculate

Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

Pulldown_Workflow cluster_prep Preparation cluster_binding Binding & Washing cluster_analysis Elution & Analysis Immobilize Immobilize Bait (e.g., Miclxin) on Beads Incubate Incubate Beads with Lysate Immobilize->Incubate Lyse Prepare Cell Lysate (containing Prey - Mitofilin) Lyse->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze Eluate (e.g., Mass Spectrometry) Elute->Analyze

Caption: Experimental workflow for a pull-down assay.

References

Comparative Analysis of Indole-3-Acetic Acid (IAA) Analogues in Plant and Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of the natural auxin Indole-3-Acetic Acid (IAA) and its synthetic analogues: 1-Naphthaleneacetic acid (NAA), 2,4-Dichlorophenoxyacetic acid (2,4-D), and Indole-3-butyric acid (IBA).

This guide provides a detailed comparison of the biological activities of prominent IAA analogues, supported by experimental data and methodologies. The information is intended to assist in the selection of appropriate analogues for specific research applications in plant biology and oncology. It is important to note that a compound designated "MA-35" as an IAA analogue could not be identified in the scientific literature and is therefore not included in this analysis.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative effects of IAA and its synthetic analogues on key physiological processes in plants and their cytotoxic effects on cancer cells.

Table 1: Comparative Effects of IAA Analogues on Plant Growth and Development

AnalogueOptimal Concentration for Root InitiationEffect on Root ElongationOptimal Concentration for Hypocotyl ElongationReference
IAA (Indole-3-acetic acid) 10⁻⁴ M to 10⁻³ MInhibitory at high concentrationsStimulatory at 1-10 µM[1][2]
NAA (1-Naphthaleneacetic acid) 0.54 mMInhibitory, with a lower sensitivity compared to IAA and 2,4-DLess effective than IAA[3][4]
2,4-D (2,4-Dichlorophenoxyacetic acid) Effective at 10⁻³ MStrong inhibitory effectLess effective than IAA[1][3]
IBA (Indole-3-butyric acid) 1 mg/L to 2 mg/LGenerally less inhibitory than IAA and 2,4-DEffective at promoting shoot elongation[5][6]

Table 2: Comparative Anticancer Activity of IAA Analogues

AnalogueCancer Cell LineIC50 ValueReference
IAA (Indole-3-acetic acid) Breast (MCF-7), Liver (HepG2), Pancreatic (PC-3)10-50 µM[7]
NAA (1-Naphthaleneacetic acid) Data not available in comparative studies--
2,4-D (2,4-Dichlorophenoxyacetic acid) Data not available in comparative studies--
IBA (Indole-3-butyric acid) Data not available in comparative studies--

Note: Comprehensive, directly comparative studies on the anticancer IC50 values for NAA, 2,4-D, and IBA on the same cell lines are limited in the reviewed literature. The provided data for IAA indicates a potential for anticancer activity, a field that warrants further investigation for its synthetic analogues.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to enable replication and further research.

Root Elongation Assay (Arabidopsis thaliana)

This protocol is adapted from established methods for assessing the effect of auxins on primary root growth.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium, including vitamins and sucrose

  • Agar

  • Petri dishes (9 cm)

  • Sterile water

  • Stock solutions of IAA, NAA, 2,4-D, and IBA in a suitable solvent (e.g., DMSO or ethanol)

  • Growth chamber with controlled light and temperature

Procedure:

  • Sterilization: Surface-sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and then rinse 3-5 times with sterile water.

  • Plating: Resuspend the sterilized seeds in sterile 0.1% agar and sow them on MS agar plates.

  • Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Germination: Transfer the plates to a growth chamber and orient them vertically. Grow the seedlings for 4-5 days under long-day conditions (16 hours light / 8 hours dark) at 22°C.

  • Treatment: Prepare MS agar plates containing the desired concentrations of the auxin analogues. Transfer seedlings of uniform size to the treatment plates.

  • Measurement: Mark the position of the root tip at the time of transfer. After a set period (e.g., 2-3 days), mark the new position of the root tip. Measure the length of the root growth during the treatment period using a ruler or image analysis software.

  • Data Analysis: Calculate the percentage of root growth inhibition compared to the control (MS medium without auxin). Plot dose-response curves to determine the concentration at which each analogue inhibits root elongation by 50% (IC50).[3][8]

Hypocotyl Elongation Assay

This bioassay is used to determine the growth-promoting activity of auxins.

Materials:

  • Seeds of a suitable plant species (e.g., lettuce, cucumber, or Arabidopsis thaliana)

  • Filter paper

  • Petri dishes

  • Test solutions of IAA analogues at various concentrations

  • Growth chamber or dark incubator

Procedure:

  • Seed Germination: Germinate seeds in the dark on moist filter paper in Petri dishes for 2-3 days until the hypocotyls are a few millimeters long.

  • Excision: Under a dim green safe light, excise the hypocotyls, removing the cotyledons and the root.

  • Incubation: Place a set number of hypocotyl sections (e.g., 10) into Petri dishes containing filter paper moistened with the test solutions of different auxin analogue concentrations. Include a control with only the solvent.

  • Growth Period: Incubate the Petri dishes in the dark at a constant temperature (e.g., 25°C) for 24-48 hours.

  • Measurement: After the incubation period, measure the final length of each hypocotyl section.

  • Data Analysis: Calculate the average elongation for each treatment and express it as a percentage of the control. This allows for the determination of the optimal concentration for growth promotion for each analogue.[9]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • IAA analogues dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the IAA analogues. Include a vehicle control (solvent only) and a blank (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the log of the concentration to determine the IC50 value, which is the concentration of the analogue that causes 50% inhibition of cell growth.[10][11][12]

Mandatory Visualization

Canonical Auxin Signaling Pathway

The following diagram illustrates the core components and interactions of the nuclear auxin signaling pathway, which is central to the action of IAA and its analogues.

AuxinSignaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Auxin Auxin (IAA, Analogues) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA ARF ARF Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Gene Auxin-Responsive Genes AuxRE->Gene Regulates Gene Expression Gene Expression Gene->Gene Expression Leads to Ub Ubiquitin Auxin_cyto Auxin Auxin_cyto->Auxin Enters Nucleus

Canonical Auxin Signaling Pathway

This guide provides a foundational comparative analysis of key IAA analogues. Further research is encouraged to expand upon the quantitative data, particularly in the context of anticancer applications, and to explore the nuanced differences in their mechanisms of action.

References

Validating MA-35's Anti-Fibrotic Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel anti-fibrotic compound MA-35 with established alternatives, focusing on validation in pre-clinical models. This document summarizes key experimental data, details methodologies, and visualizes relevant biological pathways and workflows to support informed decisions in fibrosis research.

Fibrosis, the excessive accumulation of extracellular matrix, leads to organ scarring and failure and represents a significant challenge in medicine. The development of effective anti-fibrotic therapies is a critical area of research. This guide focuses on MA-35, a novel indole compound, and compares its anti-fibrotic potential with the approved drugs Nintedanib and Pirfenidone. A key aspect of this comparison is the validation of efficacy in relevant experimental models, with a particular emphasis on the need for evaluation in genetic models of fibrosis.

Mechanism of Action: A Dual Inhibitor of Pro-Fibrotic Pathways

MA-35 has been identified as a potent anti-fibrotic agent that uniquely targets two central pathways in the pathogenesis of fibrosis: the Transforming Growth Factor-β1 (TGF-β1) and Tumor Necrosis Factor-α (TNF-α) signaling cascades.[1] Its mechanism of action involves:

  • Inhibition of the TGF-β1 Pathway: MA-35 prevents the phosphorylation of Smad3, a key downstream mediator of TGF-β1 signaling.[1] This inhibition downregulates the expression of fibrotic genes such as collagen I and fibronectin.[1]

  • Inhibition of the TNF-α Pathway: The compound also demonstrates anti-inflammatory effects by inhibiting IκB kinase (IKK) phosphorylation within the TNF-α signaling pathway.[1]

This dual-pronged approach suggests that MA-35 may offer a comprehensive therapeutic strategy by addressing both the primary fibrotic and inflammatory drivers of disease.

MA35_Mechanism cluster_TGFB1 TGF-β1 Pathway cluster_TNFa TNF-α Pathway TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR pSmad3 pSmad3 TGFBR->pSmad3 Fibrotic_Genes Fibrotic Gene Expression (Collagen I, Fibronectin) pSmad3->Fibrotic_Genes TNFa TNF-α TNFR TNF-α Receptor TNFa->TNFR IKK IKK Phosphorylation TNFR->IKK Inflammatory_Response Inflammatory Response IKK->Inflammatory_Response MA35 MA-35 MA35->pSmad3 Inhibits MA35->IKK Inhibits

Figure 1: Mechanism of Action of MA-35.

Preclinical Validation of MA-35 in a Surgical Fibrosis Model

To date, the anti-fibrotic efficacy of MA-35 has been primarily validated in the unilateral ureteral obstruction (UUO) mouse model of renal fibrosis.[1] The UUO model is a widely used and robust surgical model that recapitulates key aspects of chronic kidney disease, including interstitial inflammation and fibrosis.[2]

Quantitative Efficacy Data of MA-35 in the UUO Model
ParameterUUO ControlMA-35 Treated% Reduction
Fibrotic Gene Expression (mRNA)
Collagen I (Col1a1)IncreasedSignificantly SuppressedData not quantified
Fibronectin (Fn1)IncreasedSignificantly SuppressedData not quantified
Signaling Pathway Activation
Phosphorylated Smad3 (p-Smad3)IncreasedSignificantly DecreasedData not quantified
Inflammatory Gene Expression (mRNA)
TGF-β1 (Tgfb1)IncreasedSignificantly SuppressedData not quantified
PAI-1 (Pai1)IncreasedSignificantly SuppressedData not quantified

Data summarized from a study on MA-35 in a renal fibrosis model.[1]

The Imperative for Validation in Genetic Models

While the UUO model provides crucial proof-of-concept, genetic models of fibrosis are indispensable for validating a therapeutic candidate's efficacy in a context that more closely mimics the genetic predispositions of human fibrotic diseases. These models often exhibit spontaneous or inducible fibrosis progression due to specific genetic mutations, providing a valuable platform to assess long-term therapeutic effects and the impact on disease-driving genetic pathways.

Prominent examples of relevant genetic models include:

  • Fra-2 Transgenic Mice: These mice overexpress the Fos-related antigen 2 (Fra-2) and spontaneously develop progressive multi-organ fibrosis, including in the lungs and skin, sharing features with human diseases like systemic sclerosis.[3][4]

  • MUC5B Promoter Polymorphism Models: A common variant in the promoter of the MUC5B gene is the strongest genetic risk factor for idiopathic pulmonary fibrosis (IPF).[5][6][7] Models that incorporate this genetic feature are critical for studying the pathogenesis of IPF and evaluating targeted therapies.

Currently, there is no publicly available data on the evaluation of MA-35 in these or other genetic models of fibrosis. Such studies will be a critical next step in its preclinical development.

Comparative Efficacy with Alternative Anti-Fibrotic Agents

Nintedanib and Pirfenidone are the current standards of care for IPF and are being investigated for other fibrotic conditions.[8][9] A direct comparison of MA-35 with these agents in the same experimental models has not yet been published. The following tables summarize the known mechanisms and efficacy of these approved drugs, providing a benchmark for the evaluation of novel compounds like MA-35.

Comparison of Anti-Fibrotic Mechanisms
FeatureMA-35NintedanibPirfenidone
Primary Target(s) TGF-β1 (via pSmad3), TNF-α (via IKK)[1]Tyrosine Kinase Receptors (VEGFR, FGFR, PDGFR)[8]Pleiotropic; targets include TGF-β and TNF-α[10]
Key Downstream Effects Reduced fibrotic and inflammatory gene expression[1]Inhibition of fibroblast proliferation and migration[11]Reduced collagen synthesis and fibroblast proliferation[10]
Efficacy of Nintedanib and Pirfenidone in Preclinical and Clinical Settings
DrugModel/SettingKey Findings
Nintedanib Fra-2 Transgenic MiceAmeliorates pulmonary and dermal fibrosis[12]
Progressive Fibrosing ILD (Clinical Trial)Significantly lower annual rate of FVC decline versus placebo[13][14]
Pirfenidone Bleomycin-induced Pulmonary Fibrosis (Mouse)Reduced pulmonary fibrosis[12]
IPF (Clinical Trials)Reduced decline in FVC and increased progression-free survival[8][9]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings.

Unilateral Ureteral Obstruction (UUO) Mouse Model Protocol

This protocol describes the surgical induction of renal fibrosis in mice, a model used to evaluate the anti-fibrotic effects of MA-35.[2][15][16]

UUO_Workflow Animal_Prep 1. Animal Preparation - Male C57Bl/6 mice (6-8 weeks old) - Anesthesia (e.g., isoflurane) Surgery 2. Surgical Procedure - Midline or flank incision - Isolation of the left ureter Animal_Prep->Surgery Ligation 3. Ureteral Ligation - Complete obstruction of the ureter with silk suture Surgery->Ligation Closure 4. Closure - Suturing of muscle and skin layers Ligation->Closure Post_Op 5. Post-Operative Care - Analgesia and monitoring Closure->Post_Op Treatment 6. Therapeutic Intervention - Daily administration of MA-35 or vehicle control Post_Op->Treatment Sacrifice 7. Tissue Harvest - Euthanasia at a defined time point (e.g., 7-14 days) - Collection of obstructed and contralateral kidneys Treatment->Sacrifice Analysis 8. Endpoint Analysis - Histology (Masson's trichrome, Sirius red) - Immunohistochemistry (α-SMA, Collagen I) - Gene expression analysis (qRT-PCR) - Protein analysis (Western blot for pSmad3) Sacrifice->Analysis

Figure 2: Experimental workflow for the UUO model.

Materials:

  • Male C57Bl/6 mice (6-8 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Silk suture (e.g., 4-0 or 5-0)

  • MA-35 and vehicle control

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse and place it on a surgical board. Shave and sterilize the surgical area (left flank or midline).

  • Incision: Make a small incision to expose the abdominal cavity.

  • Ureter Isolation: Gently move the intestines to locate the left kidney and identify the ureter.

  • Ligation: Ligate the isolated ureter at two points with silk suture and cut between the ligatures to ensure complete obstruction.

  • Closure: Return the organs to their proper position and close the incision in layers.

  • Post-operative Care: Administer analgesics and monitor the animal for recovery.

  • Treatment: Administer MA-35 or vehicle control according to the planned dosing regimen and schedule.

  • Tissue Collection: At the designated experimental endpoint (e.g., 7 or 14 days post-surgery), euthanize the mice and harvest the obstructed and contralateral kidneys for analysis.

Conclusion and Future Directions

MA-35 presents a promising novel anti-fibrotic agent with a compelling dual mechanism of action targeting both inflammatory and fibrotic pathways. The initial validation in the UUO model of renal fibrosis provides a solid foundation for its further development. However, to establish its potential as a clinically translatable therapeutic, it is imperative to:

  • Validate Efficacy in Genetic Models: Testing MA-35 in models such as Fra-2 transgenic mice or in the context of the MUC5B promoter variant will be crucial to understand its effects on genetically driven fibrosis.

  • Conduct Direct Comparative Studies: Head-to-head studies comparing MA-35 with Nintedanib and Pirfenidone in the same preclinical models are necessary to accurately gauge its relative potency and potential advantages.

  • Explore Efficacy in Different Organs: While initial studies focused on renal fibrosis, the underlying mechanisms of fibrosis are shared across many organs. Evaluating MA-35 in models of pulmonary, hepatic, and cardiac fibrosis is a logical next step.

By pursuing these avenues of research, the full therapeutic potential of MA-35 can be elucidated, paving the way for a new generation of anti-fibrotic treatments.

References

Assessing the Specificity of Mitochonic Acid 35: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of Mitochonic acid 35 (MA-35), a novel indole compound, with two alternative therapeutics, Pirfenidone and Infliximab, that also target inflammatory and fibrotic pathways. The objective is to offer a clear perspective on their mechanisms of action and potential for off-target effects, supported by available data and detailed experimental methodologies for specificity assessment.

Introduction to this compound and Comparators

This compound (MA-35) has emerged as a promising small molecule with therapeutic potential in inflammatory and fibrotic diseases. It has been shown to attenuate renal fibrosis and suppress colitis-associated colon cancer and intestinal fibrosis by inhibiting both Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta 1 (TGF-β1) signaling pathways. Understanding the specificity of MA-35 is crucial for its development as a therapeutic agent, as off-target effects can lead to unforeseen side effects and impact overall efficacy.

This guide compares MA-35 with:

  • Pirfenidone : A small molecule with anti-inflammatory and anti-fibrotic properties. Its mechanism is not fully elucidated but is known to inhibit TGF-β1 and TNF-α.

  • Infliximab : A chimeric monoclonal antibody that specifically targets and neutralizes TNF-α, representing a highly specific, single-target therapeutic.

Comparative Analysis of Specificity

A direct quantitative comparison of the off-target profiles of MA-35 and Pirfenidone from publicly available experimental data is challenging. However, we can infer their relative specificity from their mechanisms of action and the breadth of their known biological effects.

FeatureThis compound (MA-35)PirfenidoneInfliximab
Target(s) Inhibits TNF-α and TGF-β1 signaling pathwaysInhibits TGF-β1 and TNF-α production and signalingBinds to and neutralizes soluble and transmembrane TNF-α[1]
Molecule Type Small molecule (indole compound)Small molecule (pyridone)Chimeric monoclonal antibody
Known Off-Target Binding Data not publicly available. As a small molecule targeting broad signaling pathways, a wider range of off-target interactions is plausible.Transcriptome profiling reveals broad effects on gene expression related to inflammation and extracellular matrix remodeling[2][3]. Computational models predict potential binding to several kinases, including MAPK14 (p38α)[4].A study using protein biochips identified off-target binding to several ribosomal proteins[5].
Specificity Profile Expected to be lower than monoclonal antibodies due to its nature as a small molecule inhibitor of signaling pathways.Considered to have a broad pharmacological profile, affecting multiple pathways[2][3].Highly specific for TNF-α, with limited known off-target interactions.

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by MA-35 and its comparators.

G Figure 1. Simplified TNF-α Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TNF-alpha TNF-alpha TNFR TNF Receptor TNF-alpha->TNFR Infliximab Infliximab Infliximab->TNF-alpha Signaling Complex Signaling Complex TNFR->Signaling Complex IKK Complex IKK Complex Signaling Complex->IKK Complex NF-kB Activation NF-kB Activation IKK Complex->NF-kB Activation Gene Expression Gene Expression NF-kB Activation->Gene Expression MA-35 This compound MA-35->IKK Complex Pirfenidone Pirfenidone Pirfenidone->NF-kB Activation

Figure 1. Simplified TNF-α Signaling Pathway

G Figure 2. Simplified TGF-β1 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TGF-beta1 TGF-beta1 TGFBR TGF-β Receptor TGF-beta1->TGFBR Smad Phosphorylation Smad Phosphorylation TGFBR->Smad Phosphorylation Smad Complex Smad Complex Nuclear Translocation Nuclear Translocation Smad Complex->Nuclear Translocation Smad Phosphorylation->Smad Complex Gene Expression Gene Expression Nuclear Translocation->Gene Expression MA-35 This compound MA-35->Smad Phosphorylation Pirfenidone Pirfenidone Pirfenidone->Smad Complex

Figure 2. Simplified TGF-β1 Signaling Pathway

Experimental Protocols for Specificity Assessment

To rigorously assess the specificity of a small molecule like MA-35, a multi-pronged approach is recommended. The following are detailed protocols for key experiments.

Kinome-Wide Selectivity Profiling (Kinome Scan)

This assay is crucial for identifying off-target kinase interactions.

Objective: To determine the binding affinity of MA-35 against a large panel of human kinases.

Methodology:

  • Compound Preparation: Dissolve MA-35 in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Assay Principle: A competitive binding assay is commonly used. An immobilized, active-site directed ligand is incubated with a DNA-tagged kinase. MA-35 is added in competition. The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.

  • Experimental Procedure:

    • Incubate a panel of ~450 human kinases with the immobilized ligand.

    • Add MA-35 at a fixed concentration (e.g., 1 µM) to screen for initial hits.

    • For kinases showing significant inhibition (e.g., >70% inhibition), perform a dose-response analysis to determine the dissociation constant (Kd).

  • Data Analysis: The results are typically expressed as a percentage of control (no inhibitor) or as Kd values. A lower Kd indicates a stronger interaction. The data can be visualized as a "tree spot" diagram, mapping the inhibited kinases onto the human kinome tree.

G Figure 3. Kinome Scan Experimental Workflow cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis MA-35_Stock MA-35 Stock Solution Incubation Incubate Kinases with Immobilized Ligand and MA-35 MA-35_Stock->Incubation Kinase_Panel Panel of ~450 Human Kinases Kinase_Panel->Incubation Washing Wash to Remove Unbound Components Incubation->Washing Quantification Quantify Bound Kinase (e.g., via qPCR) Washing->Quantification Hit_Identification Identify 'Hits' (Significant Inhibition) Quantification->Hit_Identification Dose_Response Perform Dose-Response for Hits to Determine Kd Hit_Identification->Dose_Response Selectivity_Profile Generate Selectivity Profile (e.g., Tree Spot Diagram) Dose_Response->Selectivity_Profile

Figure 3. Kinome Scan Experimental Workflow
Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context.

Objective: To confirm that MA-35 binds to its intended targets (and potentially identify off-targets) within intact cells.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., renal fibroblasts, intestinal epithelial cells) and treat with MA-35 or a vehicle control.

  • Thermal Challenge: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation and Detection: Centrifuge the samples to pellet precipitated proteins. The soluble protein fraction is then analyzed by Western blotting or mass spectrometry to detect the target protein(s).

  • Principle: Ligand binding stabilizes the target protein, increasing its melting temperature. Therefore, in the presence of MA-35, the target protein should remain soluble at higher temperatures compared to the vehicle control.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein at each temperature. A shift in this curve to the right indicates target engagement.

G Figure 4. CETSA Experimental Workflow Cell_Culture Culture Cells Treatment Treat with MA-35 or Vehicle Control Cell_Culture->Treatment Heating Heat Cell Lysates at Various Temperatures Treatment->Heating Centrifugation Centrifuge to Pellet Aggregated Proteins Heating->Centrifugation Analysis Analyze Soluble Fraction (Western Blot / Mass Spec) Centrifugation->Analysis Melting_Curve Generate and Compare Melting Curves Analysis->Melting_Curve

Figure 4. CETSA Experimental Workflow

Conclusion

This compound presents a promising therapeutic profile by modulating both TNF-α and TGF-β1 signaling. While its nature as a small molecule suggests a broader interaction profile compared to the highly specific monoclonal antibody Infliximab, comprehensive public data on its off-target binding is currently lacking. The pleiotropic effects of Pirfenidone, as revealed by transcriptome analyses, suggest that MA-35 may have a similarly complex mechanism of action.

To fully characterize the specificity of MA-35, rigorous experimental evaluation using techniques such as kinome scanning and CETSA is essential. The methodologies outlined in this guide provide a framework for such an assessment, which will be critical for the continued development of MA-35 as a safe and effective therapeutic agent.

References

A Comparative Guide to the Experimental Findings of Mitochonic Acid 35

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the experimental findings related to Mitochonic acid 35 (MA-35), a novel indole compound, and its potential alternatives in the context of inhibiting inflammatory and fibrotic signaling pathways. The information on MA-35 is primarily based on a doctoral thesis and a conference abstract, which describe its effects on Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta 1 (TGF-β1) signaling. Due to the limited availability of detailed peer-reviewed data on MA-35, this guide draws comparisons with the more extensively studied Mitochonic acid 5 (MA-5) and other well-characterized inhibitors of the TNF-α and TGF-β1 pathways.

This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating mitochondrial function and related signaling cascades in inflammatory diseases and cancer.

Executive Summary

This compound has been shown to inhibit both TNF-α and TGF-β1 signaling pathways, suggesting its potential as a therapeutic agent for colitis-associated cancer and intestinal fibrosis. It appears to act by inhibiting IκB kinase (IKK) and Smad2/3 phosphorylation. In contrast, Mitochonic acid 5 has been demonstrated to enhance mitochondrial ATP production and induce mitophagy, offering a different mechanistic approach to cellular protection. This guide presents the available data on these compounds and other established inhibitors to provide a framework for evaluating their potential applications.

Data Presentation

Table 1: Comparison of this compound (MA-35) and Mitochonic Acid 5 (MA-5)
FeatureThis compound (MA-35)Mitochonic Acid 5 (MA-5)
Reported Mechanism of Action Inhibits TNF-α signaling via IKK phosphorylation inhibition. Inhibits TGF-β1 signaling via Smad2/3 phosphorylation inhibition.[1]Enhances mitochondrial ATP production. Reduces mitochondrial reactive oxygen species (ROS). Upregulates mitophagy via SIRT3-Parkin and MAPK-ERK-Yap signaling pathways.[2]
Primary Therapeutic Area Colitis-associated cancer, intestinal fibrosis.[1][3]Mitochondrial diseases, acute kidney injury, osteoarthritis, neuroinflammation.
In Vitro Models Human colorectal cancer cell line (HT-29).[1]Human fibroblasts from patients with mitochondrial diseases, Hep3B cells, human chondrocytes.
In Vivo Models Azoxymethane (AOM)/dextran sulfate sodium (DSS)-induced colitis-associated cancer mouse model.[1]Ischemia-reperfusion injury and cisplatin-induced nephropathy mouse models, Mitomice with mitochondrial DNA deletion.
Reported Effects Reduced tumor formation, inflammation, and fibrosis. Improved disease activity index and survival rate in a mouse model.[1]Improved survival of fibroblasts under stress. Improved renal function in mouse models. Reduced apoptosis and protected chondrocytes from inflammation.
Table 2: Comparison of MA-35 with Other TNF-α and TGF-β1 Inhibitors
Compound/DrugTarget PathwayMechanism of ActionRepresentative Experimental Data
This compound (MA-35) TNF-α and TGF-β1Inhibits IKK and Smad2/3 phosphorylation.[1]Reduced TNF-α, IL-6, TGF-β1, and fibronectin 1 mRNA levels in a mouse model of colitis-associated cancer.[1]
Infliximab TNF-αMonoclonal antibody that neutralizes the biological activity of TNF-α.[4]Reduces serum IL-6 and acute-phase proteins in patients with rheumatoid arthritis.[5]
Adalimumab TNF-αRecombinant human IgG1 monoclonal antibody that binds to human TNF-α.[5]Reduces signs and symptoms of moderate to severe rheumatoid arthritis.
SIS3 Hydrochloride TGF-β1/Smad3Selective inhibitor of Smad3 phosphorylation.[6]Inhibits TGF-β1-induced migration and invasion in A549 lung cancer cells.
Suramin Sodium TGF-β1Potent modulator of TGF-β1 signaling by disrupting protein-protein interactions.[6]Used experimentally to inhibit fibrosis in various models.

Experimental Protocols

Inhibition of TNF-α-induced NF-κB Activation

This protocol is representative of the in vitro experiments used to characterize the anti-TNF-α effects of compounds like MA-35.

  • Cell Culture: Human colorectal cancer cells (e.g., HT-29) are cultured in a suitable medium (e.g., DMEM with 10% FBS).

  • Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., MA-35) for a specified time (e.g., 2 hours).

  • Stimulation: Recombinant human TNF-α (e.g., 10 ng/mL) is added to the cell culture to stimulate the NF-κB pathway.

  • Protein Extraction: After a short incubation period (e.g., 30 minutes), total cellular proteins are extracted using a lysis buffer (e.g., RIPA buffer).

  • Western Blot Analysis: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated forms of IKK and NF-κB p65.

  • Data Analysis: The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the inhibitory effect of the compound.

Inhibition of TGF-β1-induced Smad Phosphorylation

This protocol is representative of the in vitro experiments used to characterize the anti-TGF-β1 effects of compounds like MA-35.

  • Cell Culture: Human colorectal cancer cells (e.g., HT-29) are cultured as described above.

  • Treatment: Cells are pre-incubated with the test compound (e.g., MA-35) at various concentrations.

  • Stimulation: Recombinant human TGF-β1 (e.g., 5 ng/mL) is added to the culture to activate the Smad signaling pathway.

  • Protein Extraction: Cellular proteins are extracted after an appropriate incubation time (e.g., 1 hour).

  • Western Blot Analysis: Western blotting is performed using primary antibodies against total and phosphorylated Smad2 and Smad3.

  • Data Analysis: The level of Smad phosphorylation is quantified to assess the inhibitory activity of the compound.

AOM/DSS-induced Colitis-Associated Cancer Mouse Model

This in vivo model is used to evaluate the efficacy of compounds like MA-35 in a disease-relevant context.

  • Animal Model: Mice (e.g., C57BL/6) are used for the study.

  • Induction of CAC: A single intraperitoneal injection of azoxymethane (AOM) is administered, followed by multiple cycles of dextran sulfate sodium (DSS) in the drinking water to induce chronic colitis and subsequent tumor development.

  • Compound Administration: The test compound (e.g., MA-35) is administered orally daily throughout the study period.

  • Monitoring: Mice are monitored for body weight, signs of colitis (e.g., diarrhea, rectal bleeding), and survival. A disease activity index (DAI) is calculated.

  • Endpoint Analysis: At the end of the study, colons are excised, and the number and size of tumors are recorded. Histological analysis is performed to assess inflammation, fibrosis, and dysplasia. Gene expression analysis (e.g., qRT-PCR) for inflammatory and fibrotic markers is conducted on colon tissue.

Mandatory Visualization

MA35_Signaling_Pathway cluster_TNFa TNF-α Signaling Pathway cluster_TGFb TGF-β1 Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK IkB IκB IKK->IkB p NFkB NF-κB IkB->NFkB Nucleus_TNF Nucleus NFkB->Nucleus_TNF Inflammation_Genes Inflammatory Gene Expression Nucleus_TNF->Inflammation_Genes MA35_TNF This compound MA35_TNF->IKK Inhibits Phosphorylation TGFb1 TGF-β1 TGFbR TGF-βR TGFb1->TGFbR Smad23 Smad2/3 TGFbR->Smad23 p Smad_complex Smad2/3-Smad4 Complex Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus_TGF Nucleus Smad_complex->Nucleus_TGF Fibrosis_Genes Fibrotic Gene Expression Nucleus_TGF->Fibrosis_Genes MA35_TGF This compound MA35_TGF->Smad23 Inhibits Phosphorylation

Caption: Signaling pathways inhibited by this compound.

MA5_Signaling_Pathway cluster_Mitophagy MA-5 Induced Mitophagy cluster_ATP MA-5 and ATP Production MA5 Mitochonic Acid 5 MAPK_ERK_Yap MAPK-ERK-Yap Signaling Pathway MA5->MAPK_ERK_Yap Bnip3 Bnip3 MAPK_ERK_Yap->Bnip3 Upregulates Mitophagy Mitophagy Bnip3->Mitophagy Apoptosis Apoptosis Mitophagy->Apoptosis Damaged_Mito Damaged Mitochondria Damaged_Mito->Mitophagy MA5_ATP Mitochonic Acid 5 Mitofilin Mitofilin MA5_ATP->Mitofilin Targets ATP_Synthase ATP Synthase Oligomerization Mitofilin->ATP_Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Mito_Function Mitochondrial Function ATP_Production->Mito_Function

Caption: Signaling pathways activated by Mitochonic acid 5.

Experimental_Workflow cluster_in_vitro In Vitro Assay Workflow cluster_in_vivo In Vivo Model Workflow start Seed Cells pretreat Pre-treat with Test Compound start->pretreat stimulate Stimulate with TNF-α or TGF-β1 pretreat->stimulate lyse Lyse Cells & Extract Protein stimulate->lyse western_blot Western Blot for Phospho-proteins lyse->western_blot end Quantify Inhibition western_blot->end start_vivo Induce CAC (AOM/DSS) treat_vivo Daily Oral Administration start_vivo->treat_vivo monitor_vivo Monitor Disease Activity Index treat_vivo->monitor_vivo endpoint_vivo Endpoint Analysis: Tumor Count, Histology, qPCR monitor_vivo->endpoint_vivo end_vivo Evaluate Efficacy endpoint_vivo->end_vivo

Caption: General experimental workflows for compound evaluation.

References

Safety Operating Guide

Proper Disposal Procedures for Novel Chemical Compounds: A-35

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following procedures are generalized guidelines for the handling and disposal of a hypothetical novel chemical compound, referred to as "Mitochonic Acid 35 (MA-35)." These guidelines are for informational purposes only and should not substitute a formal risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department. Always refer to the specific Safety Data Sheet (SDS) for any chemical before handling or disposal.

Immediate Safety and Hazard Assessment

Before handling MA-35, a thorough risk assessment must be conducted. The following table summarizes the hypothetical hazard profile of MA-35, which should be confirmed by the compound's specific SDS.

Parameter Hypothetical Value/Information Safety Implication
GHS Pictograms Corrosion, Health Hazard, Environmental HazardIndicates potential for skin corrosion, serious health effects, and long-term environmental damage.
Signal Word DangerDenotes a high level of hazard.
Hazard Statements H314: Causes severe skin burns and eye damage. H351: Suspected of causing cancer. H411: Toxic to aquatic life with long-lasting effects.Requires stringent use of Personal Protective Equipment (PPE) and containment to prevent environmental release.
Precautionary Statements P201: Obtain special instructions before use. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.Emphasizes the need for training, environmental stewardship, proper PPE, and immediate medical attention in case of exposure.
Physical State Solid (crystalline powder)Reduces risk of inhalation compared to a volatile liquid, but fine powders can be easily aerosolized.
Solubility Soluble in organic solvents (e.g., DMSO, Ethanol). Insoluble in water.Dictates appropriate spill cleanup procedures and waste stream segregation. Do not dispose of down the drain.[1]
Chemical Incompatibilities Strong oxidizing agents, strong bases.Store separately from incompatible materials to prevent violent reactions.[2]

Personal Protective Equipment (PPE)

Due to the corrosive and suspected carcinogenic nature of MA-35, the following minimum level of PPE is mandatory when handling the compound, including during disposal procedures.[3][4]

Protection Level Required PPE Rationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and aerosolized powder, preventing severe eye damage.[3]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or Neoprene).[5] Double-gloving is recommended.Provides a barrier against skin contact which can cause severe burns.[3][5]
Body Protection A chemical-resistant lab coat or apron worn over full-length clothing and closed-toe shoes. For larger quantities or potential for significant exposure, chemical-resistant coveralls may be necessary.Protects the skin from accidental spills and contamination.[3]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required if handling the powder outside of a certified chemical fume hood.[5]Prevents inhalation of the potentially carcinogenic powder.[5]

Step-by-Step Disposal Protocol

The disposal of MA-35 must be managed as hazardous chemical waste in accordance with federal, state, and local regulations.[6][7] Under no circumstances should MA-35 or its rinsate be disposed of down the drain or in regular trash.[7][8]

Experimental Protocol: Waste Collection and Segregation

  • Designate a Satellite Accumulation Area (SAA): Establish a designated area in the laboratory for the accumulation of MA-35 waste.[2][9] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Use Appropriate Waste Containers:

    • Solid Waste: Collect dry, solid MA-35 waste (e.g., contaminated gloves, weigh boats, paper towels) in a clearly labeled, leak-proof container with a secure lid.[10] The original manufacturer's container can be used for unused, pure MA-35.[2][10]

    • Liquid Waste: Collect solutions containing MA-35 in a compatible, shatter-resistant container (plastic is often preferred to glass) with a leak-proof, screw-on cap.[7][9][10]

    • Sharps Waste: Any sharps (e.g., pipette tips, needles) contaminated with MA-35 must be placed in a designated, puncture-resistant sharps container.[10]

  • Labeling:

    • As soon as waste is first added, affix a hazardous waste tag to the container.[7][11]

    • The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its hazards (Corrosive, Health Hazard, Environmental Hazard).[7][8]

    • List all constituents of a mixture by their full chemical names and estimate their concentrations.[7]

    • Record the date of accumulation.[7]

  • Segregation and Storage:

    • Store the MA-35 waste container in a secondary containment bin to prevent the spread of material in case of a leak.[10][11] The secondary container must be chemically compatible and large enough to hold 110% of the volume of the primary container.[10]

    • Ensure the MA-35 waste is segregated from incompatible chemicals, such as strong oxidizing agents and bases.[2][6]

    • Keep the waste container securely closed at all times, except when adding waste.[8][10][11]

  • Requesting Disposal:

    • Do not accumulate more than 55 gallons of hazardous waste in the SAA.[6]

    • Contact your institution's EHS department to schedule a waste pickup before the container is full or within the time limits specified by your institution (e.g., 90 days).[10]

Experimental Protocol: Decontamination of Empty Containers

Containers that held MA-35 must be properly decontaminated before they can be disposed of as regular trash.

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable solvent in which MA-35 is soluble (e.g., ethanol).

    • Each rinse should use a volume of solvent equal to about 10% of the container's volume.

  • Collect Rinsate: The solvent rinsate is now considered hazardous waste and must be collected in a properly labeled liquid hazardous waste container.[8][11]

  • Final Disposal: After triple rinsing and allowing the container to air dry, deface or remove the original label.[6][11] The container may then be disposed of in the regular trash.[6]

Spill Management

In the event of a spill, the following procedures should be enacted immediately:

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described in Section 2.

  • Containment and Cleanup:

    • For a solid powder spill , gently cover the spill with a chemical absorbent pad or inert material (such as vermiculite or sand). Avoid raising dust. Carefully sweep the material into a designated hazardous waste container.

    • For a liquid spill , cover the spill with an appropriate chemical absorbent material, working from the outside in.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of the size.

G start Disposal or Spill of MA-35 Occurs assess Assess Situation (Spill vs. Routine Disposal) start->assess spill_ppe Don Full PPE (Goggles, Face Shield, Lab Coat, Double Gloves, Respirator) assess->spill_ppe Spill disposal_ppe Don Standard PPE (Goggles, Lab Coat, Gloves) assess->disposal_ppe Routine Disposal contain_spill Contain Spill with Absorbent Material spill_ppe->contain_spill cleanup_spill Collect Contaminated Material into Hazardous Waste Container contain_spill->cleanup_spill decon_area Decontaminate Spill Area cleanup_spill->decon_area report_spill Report to Supervisor & EHS decon_area->report_spill segregate Segregate Waste by Type (Solid, Liquid, Sharps) disposal_ppe->segregate container Use Labeled, Compatible Hazardous Waste Container segregate->container store Store in Secondary Containment in Satellite Accumulation Area container->store request_pickup Request Pickup from EHS store->request_pickup

Caption: Workflow for the safe management and disposal of this compound (MA-35).

References

Essential Safety and Logistical Information for Handling Mitochonic Acid 35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential guidance for the safe handling and disposal of Mitochonic acid 35, a research-grade analogue of indole-3-acetic acid (IAA) with cytoprotective effects. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is based on the chemical properties of the compound, general safety practices for handling research chemicals, and the safety profile of the closely related compound, indole-3-acetic acid.

I. Personal Protective Equipment (PPE)

Standard laboratory PPE is required at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the necessary equipment.

Body Protection Eye and Face Protection Hand Protection Respiratory Protection
Lab CoatSafety Glasses with Side ShieldsNitrile GlovesNot generally required
Chemical Splash Goggles(Use in a well-ventilated area)
Face Shield (for splash risks)

Table 1: Personal Protective Equipment for Handling this compound

II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment when working with this compound.

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is available for accurate weighing.

  • Work within a certified chemical fume hood to minimize inhalation exposure.

  • Have an eyewash station and safety shower readily accessible.

  • Prepare a dedicated and clearly labeled waste container for this compound.

2. Weighing and Solution Preparation:

  • Don appropriate PPE as outlined in Table 1.

  • Carefully weigh the desired amount of this compound powder on weighing paper or in a weigh boat.

  • To prepare a stock solution, slowly add the powder to the desired solvent (e.g., DMSO, ethanol) in a suitable container.

  • Cap the container and mix gently until the solid is fully dissolved.

3. Experimental Use:

  • When adding this compound to cell cultures or other experimental systems, use appropriate sterile techniques within a biological safety cabinet if necessary.

  • Avoid the creation of aerosols.

  • Keep containers of this compound closed when not in use.

4. Decontamination:

  • Wipe down the work surface of the chemical fume hood and any contaminated equipment with a suitable solvent (e.g., 70% ethanol), followed by a mild detergent solution.

  • Dispose of all contaminated disposables in the designated waste container.

III. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Unused this compound powder, contaminated gloves, weighing paper, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

2. Waste Disposal:

  • All waste must be handled and disposed of in accordance with local, state, and federal regulations for chemical waste.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.

IV. Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound.

MitochonicAcid35_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination A Don PPE B Prepare Fume Hood A->B C Gather Materials B->C D Weigh Compound C->D Proceed to Handling E Prepare Solution D->E F Experimental Use E->F G Segregate Waste F->G Proceed to Disposal H Decontaminate Surfaces G->H I Dispose via EHS H->I

Caption: Workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mitochonic acid 35
Reactant of Route 2
Reactant of Route 2
Mitochonic acid 35

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。